molecular formula C34H28Cl5N3O B609064 mitoTracker Green FM CAS No. 201860-17-5

mitoTracker Green FM

Cat. No.: B609064
CAS No.: 201860-17-5
M. Wt: 671.9 g/mol
InChI Key: RUVJFMSQTCEAAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MitoMark Green I is a green fluorescent mitochondrial stain [λmax ~ 490/516 nm].

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

201860-17-5

Molecular Formula

C34H28Cl5N3O

Molecular Weight

671.9 g/mol

IUPAC Name

2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride

InChI

InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1

InChI Key

RUVJFMSQTCEAAB-UHFFFAOYSA-M

SMILES

C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-]

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MitoMark Green I

Origin of Product

United States

Foundational & Exploratory

MitoTracker Green FM: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Green FM is a fluorescent probe widely utilized in cellular biology to selectively label mitochondria within live cells. Its unique properties allow for the visualization of these organelles irrespective of their membrane potential, making it a valuable tool for studying mitochondrial morphology, localization, and dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of its operational pathway.

Core Mechanism of Action

The functionality of this compound is predicated on a two-step process: selective accumulation within the mitochondria followed by covalent retention.

  • Mitochondrial Accumulation : As a cell-permeable molecule, this compound passively diffuses across the plasma membrane of a live cell.[1][2] Its lipophilic nature and positive charge are thought to facilitate its accumulation in the mitochondrial matrix.[3] While mitochondrial membrane potential can play a role in the initial sequestration of many mitochondrial dyes, this compound's accumulation is largely considered to be independent of this factor.[4][5] This characteristic distinguishes it from potentiometric dyes like TMRM or JC-1 and allows for the staining of mitochondria regardless of their energetic state.

  • Covalent Retention : The key to this compound's retention within the mitochondria lies in its chemical structure. The probe possesses a mildly thiol-reactive chloromethyl moiety.[1][6] This functional group reacts with free thiol groups (-SH) present on cysteine residues of mitochondrial proteins, forming a stable covalent bond.[4][7] This covalent linkage ensures that the dye is well-retained within the organelle, even after the cells are washed.

  • Fluorescence Enhancement : A significant advantage of this compound is its low fluorescence in aqueous environments.[8][9] Upon accumulation in the lipid-rich environment of the mitochondria and binding to proteins, its quantum yield increases, leading to a bright green fluorescence.[8][9] This property results in a high signal-to-noise ratio, with minimal background fluorescence from unbound dye in the cytoplasm.

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

PropertyValueReferences
Excitation Maximum490 nm[4][9][10][11][12]
Emission Maximum516 - 523 nm[4][9][10][11]
Recommended Laser Line488 nm[10][12]
Common Emission Filter515/30 nm or 530/30 nm[10][12][13]
Molecular Weight671.88 g/mol [11]
Recommended Working Concentration20 - 500 nM[1][4][6][14]
Incubation Time15 - 45 minutes[1][4]

Experimental Protocols

Below are detailed methodologies for the use of this compound in staining both suspension and adherent cells.

Preparation of Stock and Working Solutions
  • 1 mM Stock Solution Preparation : To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][4][14]

  • Storage of Stock Solution : Store the 1 mM stock solution at -20°C, protected from light and moisture.[1][2][4][14] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[1][2]

  • Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (typically between 20-200 nM).[4][14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[4]

Staining Protocol for Suspension Cells
  • Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]

  • Washing : Wash the cells twice with pre-warmed PBS, centrifuging for 5 minutes each time. Resuspend the cell pellet to a density of 1x10^6 cells/mL.[4]

  • Staining : Add 1 mL of the prepared this compound working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[4]

  • Post-Staining Wash : Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]

  • Final Wash : Wash the cells twice with pre-warmed, serum-free cell culture medium or PBS for 5 minutes each time.[4]

  • Imaging : Resuspend the cells in fresh medium and observe immediately using fluorescence microscopy or flow cytometry.[4] It is crucial to image live cells as the fluorescence is not well-retained after fixation with aldehydes.[1][11][15]

Staining Protocol for Adherent Cells
  • Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.

  • Medium Removal : Carefully remove the culture medium from the cells.

  • Staining : Add a sufficient volume of the prepared this compound working solution to completely cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Washing : Wash the cells twice with pre-warmed culture medium for 5 minutes each time.[4]

  • Imaging : Replace the wash medium with fresh, phenol (B47542) red-free medium (to reduce background fluorescence) and image the live cells immediately using a fluorescence microscope.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of this compound and a typical experimental workflow.

MitoTracker_Mechanism cluster_cell Live Cell cluster_mito Mitochondrion Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Mito_Matrix Mitochondrial Matrix Mito_Protein Mitochondrial Protein with Thiol Groups (-SH) MitoTracker_Extracellular MitoTracker Green FM MitoTracker_Intracellular MitoTracker Green FM MitoTracker_Extracellular->MitoTracker_Intracellular MitoTracker_Accumulated Accumulated MitoTracker MitoTracker_Intracellular->MitoTracker_Accumulated Bound_MitoTracker Covalently Bound Fluorescent Probe MitoTracker_Accumulated->Bound_MitoTracker Covalent Bonding to Thiol Groups Bound_MitoTracker->Mito_Protein Experimental_Workflow Start Start Prepare_Cells Prepare Live Cells (Suspension or Adherent) Start->Prepare_Cells Prepare_Dye Prepare MitoTracker Working Solution Start->Prepare_Dye Incubate Incubate Cells with Dye (15-45 min, 37°C) Prepare_Cells->Incubate Prepare_Dye->Incubate Wash Wash Cells to Remove Excess Dye Incubate->Wash Image Image Live Cells (Fluorescence Microscopy/Flow Cytometry) Wash->Image End End Image->End

References

An In-depth Technical Guide to MitoTracker Green FM: Principle and Practice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTracker Green FM is a fluorescent probe widely utilized for the visualization and tracking of mitochondria in living cells. Its unique mechanism of action, involving passive diffusion and covalent binding within the mitochondrial matrix, allows for stable and specific labeling. This guide provides a comprehensive overview of the core principles governing this compound staining, detailed experimental protocols, and a summary of its key characteristics to empower researchers in its effective application.

Core Staining Principle

This compound is a cell-permeant dye that selectively accumulates in mitochondria.[1][2] The staining process is initiated by the passive diffusion of the dye across the plasma and mitochondrial membranes.[1][3] Unlike many other mitochondrial dyes, its accumulation is largely independent of the mitochondrial membrane potential in many cell types.[3][4]

The key to its retention and specificity lies in its chemical structure, which includes a mildly thiol-reactive chloromethyl moiety.[3][5] Once inside the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins and peptides, forming a covalent bond.[6][7][8] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation in some cases, although it is primarily recommended for live-cell imaging as the fluorescence can be compromised by aldehyde fixation.[9][10]

An important feature of this compound is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria.[3][10] This property significantly reduces background fluorescence, enabling clear visualization of mitochondria immediately after staining without the need for wash steps.[3]

Staining Mechanism Pathway

MitoTracker_Green_FM_Staining This compound Staining Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix MitoTracker_Green_FM_ext This compound (Aqueous, Non-fluorescent) MitoTracker_Green_FM_cyt This compound (Diffusing) MitoTracker_Green_FM_ext->MitoTracker_Green_FM_cyt Passive Diffusion MitoTracker_Green_FM_mit This compound (Accumulated) MitoTracker_Green_FM_cyt->MitoTracker_Green_FM_mit Accumulation Covalent_Bond Covalent Bonding (Fluorescent) MitoTracker_Green_FM_mit->Covalent_Bond Mitochondrial_Proteins Mitochondrial Proteins (with Thiol Groups) Mitochondrial_Proteins->Covalent_Bond Experimental_Workflow General Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis Prepare_Stock Prepare 1 mM Stock in DMSO Prepare_Working Prepare Working Solution (20-400 nM in medium) Prepare_Stock->Prepare_Working Incubate_Cells Incubate Live Cells (15-45 min, 37°C) Prepare_Working->Incubate_Cells Image_Live Live Cell Imaging (Fluorescence Microscopy or Flow Cytometry) Incubate_Cells->Image_Live

References

MitoTracker Green FM: A Technical Guide to its Use in Assessing Mitochondrial Mass Independent of Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial health is a critical indicator of cellular physiology and a key parameter in toxicology and disease research. A variety of fluorescent probes are available to assess mitochondrial characteristics such as mass, membrane potential (ΔΨm), and reactive oxygen species (ROS) production. Among these, MitoTracker™ Green FM is a widely used dye for the assessment of mitochondrial mass. A crucial question for its application is its dependence on the mitochondrial membrane potential. This technical guide provides an in-depth analysis of the properties of MitoTracker Green FM, experimental evidence of its membrane potential independence, and detailed protocols for its use.

Core Principle: Is this compound Dependent on Mitochondrial Membrane Potential?

This compound is a cell-permeant fluorescent dye specifically designed to label mitochondria in live cells. Its mechanism involves passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria. The key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential (ΔΨm).[1][2][3][4][5]

The dye contains a mildly thiol-reactive chloromethyl moiety.[1][6] Once inside the mitochondrial matrix, this group covalently binds to the free thiol groups of cysteine residues on mitochondrial proteins.[2][7] This covalent linkage is responsible for retaining the dye within the mitochondria, even after cell fixation is not recommended as it can lead to signal loss.[4]

Unlike many other mitochondrial dyes (e.g., TMRM, TMRE, MitoTracker Red CMXRos), which are cationic and accumulate in the negatively charged mitochondrial matrix in a ΔΨm-dependent manner, this compound's localization is primarily driven by its covalent binding.[1][5] This makes it a valuable tool for measuring mitochondrial mass or volume, as the signal intensity is proportional to the amount of mitochondrial material in the cell, irrespective of their energetic state.[1][8][9]

However, it is worth noting that some studies suggest that under conditions of severe or prolonged mitochondrial depolarization, a decrease in pre-loaded this compound fluorescence can be observed.[10] This suggests that while the initial accumulation and binding are largely potential-independent, extreme cellular conditions might affect its retention or fluorescence.[10] Additionally, reactive oxygen species (ROS) have been shown to potentially influence its fluorescence intensity.[3][10]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a typical workflow for comparing mitochondrial mass with membrane potential.

Caption: Mechanism of this compound mitochondrial staining.

Experimental_Workflow cluster_treatments Experimental Groups cluster_analysis Data Analysis start Start: Live Cell Culture control Control (Vehicle) start->control depolarize Positive Control: Add Uncoupler (e.g., CCCP) to depolarize ΔΨm start->depolarize experimental Experimental Condition start->experimental stain Incubate all groups with: 1. This compound (Mass) 2. TMRE (ΔΨm-dependent dye) control->stain depolarize->stain experimental->stain wash Wash cells stain->wash acquire Acquire Images / Data (Microscopy or Flow Cytometry) wash->acquire analyze_green Quantify Green Fluorescence (Mitochondrial Mass) acquire->analyze_green analyze_red Quantify Red Fluorescence (Mitochondrial Membrane Potential) acquire->analyze_red

Caption: Workflow for comparing mitochondrial mass and membrane potential.

Quantitative Data Summary

The following table summarizes the expected outcomes when using this compound in conjunction with a membrane potential-dependent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or MitoTracker Red CMXRos, and a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the mitochondrial membrane potential.

ProbeFunctionUntreated Cells (Healthy ΔΨm)CCCP-Treated Cells (Depolarized ΔΨm)Rationale
This compound Measures mitochondrial massBright Green FluorescenceBright Green Fluorescence (Largely Unchanged)Accumulation and covalent binding are independent of ΔΨm.[1][5]
TMRE / TMRM Measures mitochondrial membrane potentialBright Red/Orange FluorescenceDiminished Fluorescence Cationic dye accumulation is driven by the negative mitochondrial membrane potential.[11][12]
MitoTracker Red CMXRos Measures mitochondrial membrane potentialBright Red FluorescenceDiminished Fluorescence Accumulation is dependent on ΔΨm before the thiol reaction occurs.[1][5][13]
JC-1 Measures mitochondrial membrane potentialRed Fluorescent AggregatesGreen Fluorescent MonomersIn high ΔΨm, JC-1 forms red aggregates; in low ΔΨm, it remains as green monomers.[11][14]

Experimental Protocols

Protocol for Staining with this compound (Mitochondrial Mass)

This protocol is suitable for fluorescence microscopy or flow cytometry.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg in 74.4 µL of high-quality, anhydrous DMSO.[2][15]

    • For immediate use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-500 nM. The optimal concentration can vary by cell type and should be determined empirically.[2][15][16] A common starting concentration is 100-200 nM.[12][15]

  • Cell Staining :

    • Grow cells to the desired confluence on coverslips (for microscopy) or in suspension (for flow cytometry).

    • Remove the culture medium and replace it with the pre-warmed (37°C) staining solution containing this compound.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[15][17]

  • Washing and Imaging :

    • Remove the staining solution and wash the cells once or twice with a pre-warmed buffer (e.g., PBS or serum-free medium).[2][18]

    • Image the live cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).[4] Note: this compound is not well-retained after fixation with aldehydes.[4]

Protocol for Co-staining with TMRE (Membrane Potential)

This protocol allows for simultaneous assessment of mitochondrial mass and membrane potential.

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of TMRE in DMSO.

    • Prepare a combined staining solution containing this compound (e.g., 100 nM) and TMRE (e.g., 25-100 nM) in serum-free medium. The optimal TMRE concentration should be determined for the specific cell line to be in a "non-quenching" mode.

  • Cell Staining :

    • Incubate cells with the combined staining solution for 20-30 minutes at 37°C, protected from light.[19]

  • Positive Control (Depolarization) :

    • For a positive control, treat a separate group of cells with an uncoupling agent such as CCCP (5-50 µM) for 15-30 minutes at 37°C prior to or during staining to dissipate the mitochondrial membrane potential.[11][14][20]

  • Imaging :

    • Washing is generally not recommended for TMRE as it can cause dye redistribution.[11] If necessary, perform a very gentle wash.

    • Image live cells immediately.

      • This compound : Ex/Em ~490/516 nm

      • TMRE : Ex/Em ~549/575 nm

Conclusion

This compound serves as a robust tool for quantifying mitochondrial mass in living cells, primarily due to its mechanism of covalent binding that is independent of the mitochondrial membrane potential.[1][2][5] While some studies indicate potential artifacts under extreme conditions of oxidative stress or prolonged depolarization, it remains a reliable indicator of mitochondrial content under most standard experimental conditions.[3][10] For comprehensive mitochondrial health assessment, it is best used in conjunction with a membrane potential-sensitive dye like TMRE or JC-1, allowing researchers to decouple changes in mitochondrial mass from changes in mitochondrial energetic activity. Careful adherence to optimized staining protocols and the use of appropriate controls, such as mitochondrial uncouplers, are critical for accurate interpretation of results.

References

MitoTracker Green FM: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe widely utilized for the visualization and analysis of mitochondria in living cells. This document details the probe's spectral properties, mechanism of action, and provides detailed protocols for its application in fluorescence microscopy and flow cytometry.

Core Principles and Mechanism of Action

This compound is a cell-permeant dye that selectively labels mitochondria. The probe passively diffuses across the plasma membrane of live cells and accumulates within the mitochondria.[1] A key feature of this compound is its mildly thiol-reactive chloromethyl group.[1] Once inside the mitochondria, this group covalently binds to free thiol groups on proteins within the mitochondrial matrix. This covalent linkage ensures that the probe is well-retained within the mitochondria.

A distinguishing characteristic of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential. This allows for the labeling and tracking of mitochondria regardless of their energetic state. The probe is virtually non-fluorescent in aqueous environments and only exhibits bright green fluorescence upon sequestration in the lipid-rich environment of the mitochondria, resulting in a low background signal.[2]

It is crucial to note that this compound is intended for use in live-cell imaging only. The fluorescence of the dye is not preserved following fixation with aldehydes or alcohols.[1]

Physicochemical and Spectral Properties

PropertyValueSource(s)
Excitation Maximum (Ex) 490 nm[1][4][5]
Emission Maximum (Em) 516 nm[1]
Alternative Emission Maxima 512 nm, 513 nm, 523 nm[4]
Recommended Excitation Laser 488 nm
Recommended Emission Filter 515/30 nm or 530/30 nm
Molecular Weight 671.87 g/mol [6]
Quantum Yield (Φ) Not available (environmentally dependent)
Molar Extinction Coefficient (ε) Not available (environmentally dependent)

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and practical application of this compound, the following diagrams have been generated.

Start Start Prep_Stock Prepare 1 mM Stock Solution in Anhydrous DMSO Start->Prep_Stock Prep_Working Dilute Stock to 20-200 nM in Serum-Free Medium or PBS Prep_Stock->Prep_Working Incubate Incubate Cells with Working Solution (15-45 min at 37°C) Prep_Working->Incubate Cell_Culture Culture Adherent or Suspension Cells Cell_Culture->Incubate Wash Wash Cells Twice with Pre-warmed Medium or PBS Incubate->Wash Image Image Live Cells Immediately (Fluorescence Microscopy or Flow Cytometry) Wash->Image End End Image->End

References

An In-depth Technical Guide to MitoTracker Green FM: Structure, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoTracker Green FM, a popular fluorescent dye used for the selective labeling of mitochondria in live cells. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a cell-permeant fluorescent probe that specifically labels mitochondria. Its chemical and spectral properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C34H28Cl5N3O[1][2]
Molecular Weight 671.87 g/mol [1]
CAS Number 201860-17-5[1][2]
Excitation Maximum 490 nm[1]
Emission Maximum 516 nm[3]
Solvent for Stock DMSO[1][3]
Appearance Solid[1]
Color Yellow to orange[1]

Mechanism of Action: Covalent Labeling of Mitochondrial Proteins

This compound's ability to selectively label mitochondria is a two-step process. First, the dye passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondrial matrix.[3] Unlike many other mitochondrial dyes, this accumulation is independent of the mitochondrial membrane potential.[1]

Once inside the mitochondria, the mildly thiol-reactive chloromethyl moiety of the this compound molecule covalently reacts with free thiol groups of cysteine residues on mitochondrial proteins.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation with aldehydes or alcohols, although live-cell imaging is generally recommended.[3] The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon binding to the lipid-rich environment of the mitochondria.

MitoTracker_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MTG_out This compound MTG_cyto This compound MTG_out->MTG_cyto Passive Diffusion MTG_mito Accumulated This compound MTG_cyto->MTG_mito Accumulation (Membrane Potential Independent) Labeled_Protein Covalently Labeled Mitochondrial Protein (Fluorescent) MTG_mito->Labeled_Protein Covalent Bonding (Thiol Reaction) Mito_Protein Mitochondrial Protein (with Thiol Group) Mito_Protein->Labeled_Protein

Mechanism of this compound Staining

Experimental Protocols

Below are detailed protocols for staining both suspension and adherent cells with this compound.

Stock Solution Preparation
  • To create a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3]

  • Store the stock solution at -20°C, protected from light. Once reconstituted, the solution is stable for up to two weeks. Avoid repeated freeze-thaw cycles.[3]

Staining Protocol for Suspension Cells

Suspension_Workflow prep Prepare Working Solution (20-200 nM in serum-free medium/PBS) incubate Incubate with Working Solution (15-45 min at 37°C) prep->incubate harvest Harvest Suspension Cells (1x10^6 cells/mL) wash1 Wash Cells Twice with PBS harvest->wash1 wash1->incubate wash2 Wash Cells Twice with PBS incubate->wash2 resuspend Resuspend in warm medium or buffer wash2->resuspend image Image Live Cells resuspend->image

Experimental Workflow for Staining Suspension Cells
  • Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]

  • Wash: Centrifuge the cells and remove the staining solution. Resuspend the cell pellet in fresh, pre-warmed medium.

  • Imaging: The cells are now ready for live-cell imaging.

Staining Protocol for Adherent Cells
  • Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3]

  • Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish.

  • Staining: Remove the culture medium and replace it with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]

  • Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

  • Imaging: The cells are now ready for live-cell imaging. For optimal imaging, it is recommended to use phenol (B47542) red-free medium to reduce background fluorescence.[3]

Photostability and Cytotoxicity

This compound exhibits greater photostability compared to other mitochondrial dyes like rhodamine 123.[4] Studies have shown that it is not cytotoxic at the concentrations typically used for staining. One study indicated that even at concentrations up to 5 µM, no cytotoxic or mitotoxic effects were observed. Furthermore, unlike some red-fluorescent mitochondrial dyes, this compound does not induce the "pearl-necklace" mitochondrial phenotype, which is a characteristic of phototoxicity.[5] This makes it a reliable tool for long-term live-cell imaging experiments.

References

An In-depth Technical Guide to MitoTracker Green FM for Live-Cell Imaging of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living cells. This document details the probe's mechanism of action, spectral properties, and experimental protocols, and includes a comparative analysis with other mitochondrial dyes.

Introduction to this compound

This compound is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in live cells.[1][2] It is a valuable tool for investigating mitochondrial morphology, localization, and abundance. A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[3][4] The dye is virtually non-fluorescent in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, which minimizes background fluorescence.[5]

Mechanism of Action

This compound passively diffuses across the plasma membrane of a live cell. Once inside the cell, it preferentially accumulates in the mitochondria. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[6][7][8] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell death, although it is not well-retained after fixation with aldehydes.[5][9]

Plasma_Membrane Plasma Membrane Cytosol Cytosol Mito_Matrix Mitochondrial Matrix Cytosol->Mito_Matrix Accumulation Mito_Membrane Mitochondrial Membrane Mito_Protein Mitochondrial Protein (with Thiol Groups) Mito_Matrix->Mito_Protein Covalent Binding (Thiol Reaction) MTG_bound Covalently Bound This compound MTG_outside MitoTracker Green FM MTG_outside->Cytosol Passive Diffusion MTG_inside MitoTracker Green FM

Mechanism of this compound Staining.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Excitation Maximum 490 nm[1]
Emission Maximum 516 nm[1]
Molecular Weight 671.88 g/mol [1]
Quantum Yield (Φ) 0.36[10]
Recommended Staining Concentration 20 - 200 nM[11]
Typical Incubation Time 15 - 45 minutes[12]
Fixability Not well-retained after aldehyde fixation[5][9]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Staining of Adherent Cells for Fluorescence Microscopy

This protocol is suitable for imaging mitochondria in adherent cells grown on coverslips or in imaging dishes.

Materials:

  • This compound (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Adherent cells cultured on coverslips or imaging dishes

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of anhydrous DMSO.[11]

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.[11]

  • Cell Staining:

    • Grow adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12]

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set.

Start Start Prepare_Cells Culture Adherent Cells Start->Prepare_Cells Prepare_Stain Prepare this compound Working Solution (20-200 nM) Prepare_Cells->Prepare_Stain Stain_Cells Incubate Cells with Stain (15-30 min, 37°C) Prepare_Stain->Stain_Cells Wash_Cells Wash Cells with Live-Cell Imaging Medium Stain_Cells->Wash_Cells Image_Cells Image with Fluorescence Microscope Wash_Cells->Image_Cells End End Image_Cells->End Start Start Harvest_Cells Harvest Suspension Cells Start->Harvest_Cells Prepare_Stain Prepare this compound Working Solution (20-200 nM) Harvest_Cells->Prepare_Stain Stain_Cells Incubate Cells with Stain (15-45 min, 37°C) Prepare_Stain->Stain_Cells Wash_Cells Wash Cells with PBS Stain_Cells->Wash_Cells Analyze_Cells Analyze by Flow Cytometry Wash_Cells->Analyze_Cells End End Analyze_Cells->End cluster_signals Cellular Signaling cluster_dynamics Mitochondrial Dynamics AMPK AMPK Biogenesis Biogenesis AMPK->Biogenesis + (promotes) Mitophagy Mitophagy AMPK->Mitophagy + (promotes) mTOR mTOR mTOR->Biogenesis + (promotes) mTOR->Mitophagy - (inhibits) Fusion Fusion Mitochondrial_Mass_Morphology Mitochondrial Mass & Morphology Fusion->Mitochondrial_Mass_Morphology Elongated Network Fission Fission Fission->Mitochondrial_Mass_Morphology Fragmented Mitochondria Biogenesis->Mitochondrial_Mass_Morphology Increases Mass Mitophagy->Mitochondrial_Mass_Morphology Decreases Mass

References

MitoTracker Green FM: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core fluorescent properties, mechanism of action, and experimental protocols for MitoTracker Green FM, a widely used fluorescent dye for labeling mitochondria in live cells.

Core Fluorescent and Physicochemical Properties

This compound is a cell-permeant fluorescent dye that selectively labels mitochondria. A key characteristic of this probe is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[1]

Quantitative Data Summary

The spectral properties of this compound are summarized below. These values are crucial for configuring imaging systems, such as fluorescence microscopes and flow cytometers, to ensure optimal signal detection.

PropertyValueReference(s)
Excitation Maximum (λex) 490 - 491 nm[2],[3]
Emission Maximum (λem) 513 - 516 nm[3],[1]
Extinction Coefficient (ε) 93,500 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) Not Reported
Recommended Laser Line 488 nm[2]
Recommended Filter Set 530/30 nm bandpass[2]
Key Features and Characteristics
FeatureDescriptionReference(s)
Mechanism of Action Passively diffuses across the plasma membrane and accumulates in mitochondria. A mildly thiol-reactive chloromethyl group then covalently binds to mitochondrial proteins, primarily through cysteine residues.[4],[5]
Membrane Potential Dependence There are conflicting reports. Some studies assert that it accumulates in mitochondria regardless of membrane potential, making it a marker for mitochondrial mass.[1][5][6] Other sources suggest its initial accumulation is dependent on the mitochondrial membrane potential.[3]
Fixability Not fixable. The fluorescence signal is lost after fixation with aldehydes or alcohols.[3] It is suitable for live-cell imaging only.[1]
Photostability Substantially more photostable than rhodamine 123.[5] It provides a robust signal even at low concentrations.
Toxicity Generally considered to have low cytotoxicity at optimal working concentrations.[6] However, phototoxicity can occur, leading to changes in mitochondrial morphology (e.g., transformation from tubular to spherical) and impacting membrane potential.

Mechanism of Action and Staining Principle

This compound provides a clear method for visualizing mitochondria in living cells. The process involves several key steps from initial cell loading to fluorescent signal generation.

MitoTracker_Green_FM_Mechanism cluster_cell Live Cell cluster_mito Mitochondrion Probe_Extracellular This compound (in Media) Plasma_Membrane Plasma Membrane Probe_Extracellular->Plasma_Membrane Passive Diffusion Probe_Cytosol Probe in Cytosol Plasma_Membrane->Probe_Cytosol Probe_Accumulation Accumulation in Mitochondrial Matrix Probe_Cytosol->Probe_Accumulation Potential-Independent (or Dependent) Covalent_Binding Covalent Binding (Thiol-Reactive Group) Probe_Accumulation->Covalent_Binding Mito_Proteins Mitochondrial Proteins (Cysteine) Covalent_Binding->Mito_Proteins Fluorescence Becomes Highly Fluorescent Covalent_Binding->Fluorescence MitoTracker_Staining_Workflow Start Start: Prepare Live Cells (Adherent or Suspension) Prepare_Reagents Prepare Working Solution (e.g., 100-400 nM in media) Start->Prepare_Reagents Incubate Incubate Cells with Probe (15-45 min at 37°C) Prepare_Reagents->Incubate Wash Optional: Wash Cells (with fresh media/buffer) Incubate->Wash Image Image Live Cells Promptly (DO NOT FIX) Wash->Image Analyze Analyze via Microscopy or Flow Cytometry Image->Analyze End End Analyze->End

References

Assessing Mitochondrial Mass with MitoTracker Green FM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for assessing mitochondrial mass using MitoTracker Green FM, a fluorescent dye that selectively labels mitochondria in live cells. It is intended to offer practical guidance on experimental design, execution, and data interpretation for professionals in life science research and drug development.

Introduction to this compound

This compound is a cell-permeant fluorescent probe widely used for visualizing and quantifying mitochondrial mass in living cells.[1][2][3] Its utility stems from its specific mechanism of action: it passively diffuses across the plasma membrane and accumulates in the mitochondria.[4][5] A key feature of this compound is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins by reacting with free sulfhydryl groups of cysteine residues.[6][7][8] This covalent binding ensures the dye is retained within the mitochondria. A significant advantage of this compound is that its accumulation is largely independent of the mitochondrial membrane potential, making it a suitable tool for assessing total mitochondrial content, or mass.[6][7][8][9]

The dye exhibits excitation and emission maxima at approximately 490 nm and 516-523 nm, respectively, resulting in a bright green fluorescence.[6][7][10] It is important to note that this compound is intended for use in live cells only, as fixation processes can inhibit its staining.[4][10]

Mechanism of Action and Key Considerations

The staining process with this compound involves several key steps that are crucial to understand for proper experimental design and interpretation.

MitoTracker_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MTG_out This compound MTG_cyto This compound MTG_out->MTG_cyto Passive Diffusion MTG_mito Accumulated This compound MTG_cyto->MTG_mito Accumulation (Independent of ΔΨm) Stained_Mito Fluorescently Labeled Mitochondria MTG_mito->Stained_Mito Covalent Binding Mito_Proteins Mitochondrial Proteins (with -SH groups) Mito_Proteins->Stained_Mito

Figure 1. Mechanism of this compound Staining.

While its membrane potential-independence is a major advantage, several factors can influence this compound staining and should be considered:

  • Oxidative Stress: Some studies suggest that high levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can affect this compound fluorescence, showing a positive correlation.[11] This could potentially lead to an overestimation of mitochondrial mass under conditions of significant oxidative stress.

  • P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (MDR1) efflux pump.[12] In cells expressing high levels of P-gp, the dye may be actively transported out of the cell, leading to an underestimation of mitochondrial mass.[12] The use of P-gp inhibitors, such as Verapamil or Cyclosporin A, can help to mitigate this effect.[12]

  • Cell Health: The overall health and metabolic state of the cells can influence dye uptake and retention. It is crucial to work with healthy, viable cell populations.

  • Fixation: As previously mentioned, this compound is not compatible with fixation methods.[4] Assays must be performed on live cells.

Experimental Protocols

Accurate assessment of mitochondrial mass using this compound relies on standardized and carefully executed protocols. Below are detailed methodologies for sample preparation and analysis using flow cytometry and fluorescence microscopy.

Reagent Preparation

Proper preparation of stock and working solutions is critical for reproducible results.

ReagentPreparationStorage
This compound Stock Solution (1 mM) Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous DMSO.[4][6][7]Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The reconstituted stock solution is typically stable for up to two weeks.[4]
This compound Working Solution Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.[7]Prepare fresh for each experiment.

Note on Working Concentration: The optimal working concentration can vary between cell types and experimental conditions. A typical range is 20-500 nM.[6][7][13] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application, aiming for bright mitochondrial staining with low background fluorescence.[14]

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol is suitable for non-adherent cells or cells that have been brought into suspension.

Suspension_Cell_Workflow start Start: Suspension Cells harvest 1. Harvest & Count Cells (e.g., 1x10^6 cells/mL) start->harvest wash1 2. Wash with PBS harvest->wash1 stain 3. Incubate with This compound (e.g., 20-500 nM, 15-45 min, 37°C) wash1->stain wash2 4. Wash with PBS stain->wash2 resuspend 5. Resuspend in PBS or Serum-Free Medium wash2->resuspend analyze 6. Analyze on Flow Cytometer (Ex: 488 nm, Em: ~520-530 nm) resuspend->analyze end End: Quantitative Data (MFI) analyze->end

Figure 2. Experimental Workflow for Suspension Cell Staining.

Detailed Steps:

  • Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.[7]

  • Staining: Add the this compound working solution to the cell suspension. A common starting concentration is 100-200 nM.[4][15]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][15][16] The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, centrifuge the cells at a low speed (e.g., 400 x g for 4-5 minutes) and discard the supernatant.[7]

  • Wash the cells twice with pre-warmed PBS to remove excess dye.[7]

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS or FACS buffer).

  • Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and collect the emission signal in the green channel (e.g., using a 530/30 nm bandpass filter).[16] The mean fluorescence intensity (MFI) of the signal is proportional to the mitochondrial mass.[15]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol is designed for cells grown on coverslips or in imaging-compatible plates.

Detailed Steps:

  • Cell Seeding: Seed adherent cells on sterile coverslips or in a multi-well imaging plate at an appropriate density to allow for individual cell imaging.

  • Staining: When cells have reached the desired confluency, remove the culture medium. Add the pre-warmed this compound working solution (e.g., 100-500 nM in serum-free medium).[4][13]

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[4][8][13]

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS to minimize background fluorescence.[8]

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP filter). To reduce background, phenol (B47542) red-free medium can be used for the final wash and imaging steps.[4]

Quantitative Data and Interpretation

The primary output for mitochondrial mass assessment with this compound is a quantitative measure of fluorescence intensity.

Data Presentation

The following table summarizes typical parameters and expected outputs from experiments using this compound.

ParameterFlow CytometryFluorescence Microscopy
Primary Metric Mean Fluorescence Intensity (MFI)[15]Integrated Fluorescence Intensity per cell/region of interest
Typical Dye Concentration 20 - 200 nM[7][15][16]100 - 500 nM[4][6][13]
Typical Incubation Time 15 - 45 minutes at 37°C[7][15][16]15 - 30 minutes at 37°C[4][8][13]
Excitation/Emission ~488 nm / ~530 nm[16]~490 nm / ~516 nm[4][6]
Controls Unstained cells (autofluorescence), vehicle control (DMSO)Unstained cells, vehicle control
Interpretation An increase in MFI correlates with an increase in mitochondrial mass.An increase in integrated intensity correlates with an increase in mitochondrial mass.
Factors Influencing Mitochondrial Mass

Changes in mitochondrial mass are often linked to cellular processes such as mitochondrial biogenesis (increase) and mitophagy (decrease). Understanding these pathways is key to interpreting changes observed with this compound.

Mitochondrial_Mass_Regulation cluster_biogenesis Mitochondrial Biogenesis cluster_mitophagy Mitophagy MitoMass Mitochondrial Mass (Measured by this compound) PGC1a PGC-1α NRF1 NRF1/2 PGC1a->NRF1 TFAM TFAM NRF1->TFAM TFAM->MitoMass Increases Damage Mitochondrial Damage PINK1 PINK1 Accumulation Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ubiquitination Ubiquitination Parkin->Ubiquitination Autophagosome Autophagosome Engulfment Ubiquitination->Autophagosome Autophagosome->MitoMass Decreases

Figure 3. Key Signaling Pathways Regulating Mitochondrial Mass.

An increase in this compound signal may reflect an upregulation of biogenesis pathways (e.g., PGC-1α), while a decrease could indicate the induction of mitophagy (e.g., via the PINK1/Parkin pathway).

Conclusion

This compound is a powerful tool for the quantitative assessment of mitochondrial mass in live cells. Its mechanism of action, which is largely independent of mitochondrial membrane potential, makes it particularly valuable for distinguishing changes in mitochondrial content from changes in mitochondrial activity. However, researchers must be mindful of potential confounding factors such as oxidative stress and P-gp expression. By employing optimized and validated protocols, as detailed in this guide, and carefully considering the biological context, this compound can provide reliable and insightful data for a wide range of applications in basic research and drug development.

References

Methodological & Application

MitoTracker Green FM: Application Notes for Live-Cell Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Green FM is a fluorescent dye employed for staining mitochondria in living cells. This cell-permeant probe includes a mildly thiol-reactive chloromethyl group, enabling it to label mitochondria.[1] The dye passively crosses the plasma membrane and accumulates within active mitochondria.[1][2] A key feature of this compound is that its fluorescence is largely independent of mitochondrial membrane potential, unlike other dyes such as MitoTracker Red CMXRos. It selectively accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[3] This protocol provides detailed instructions for the use of this compound for visualizing mitochondria in live cells. It is important to note that this dye is not well-retained after fixation with aldehydes or alcohols and is therefore recommended for live-cell imaging only.[1][4]

Product Information

PropertyValue
Excitation Wavelength 490 nm[1][5]
Emission Wavelength 516 nm[1][5]
Molecular Weight 671.88 g/mol [1][5]
Appearance Lyophilized solid[1][4]
Storage Store lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution should be stored at -20°C, protected from light, and used within two weeks. Avoid freeze-thaw cycles.[1][4]

Staining Protocol for Live Cells

This section provides detailed protocols for staining both adherent and suspension cells with this compound. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions. Therefore, it is recommended to perform an initial optimization.[1][4]

Reagent Preparation

1 mM this compound Stock Solution: Each vial typically contains 50 µg of lyophilized this compound.[1][4] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] Mix well until the dye is fully dissolved.[6]

Working Solution Preparation: Dilute the 1 mM stock solution in a suitable buffer or cell culture medium to the desired final working concentration. For many cell types, a working concentration range of 20-200 nM is recommended.[7] To minimize background fluorescence, consider using phenol (B47542) red-free medium for the final imaging step.[1][4]

Experimental Protocols

Table of Recommended Staining Parameters:

Cell TypeRecommended ConcentrationIncubation TimeTemperatureReference
General Mammalian Cells100-400 nM15-30 min37°C[1][4]
T cellsOptimized concentrations for Imaging Flow CytometryNot specified37°C[8]
HeLa Cells50 nM - 2 µM (optimization required)25-30 minNot specified[9]
C2C12 myotubes100 nM30 min37°C[10]

Protocol for Adherent Cells:

  • Grow adherent cells on sterile coverslips or in a suitable cell culture plate.[7]

  • When cells have reached the desired confluency, remove the culture medium.[7]

  • Add the pre-warmed (37°C) this compound working solution to the cells.[6]

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][4]

  • Remove the staining solution and wash the cells twice with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS).[7]

  • Add fresh, pre-warmed medium (phenol red-free medium is recommended) to the cells.[4][10]

  • Proceed with immediate live-cell imaging using a fluorescence microscope.[1][4]

Protocol for Suspension Cells:

  • Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[7]

  • Discard the supernatant and wash the cells twice with PBS.[7]

  • Resuspend the cell pellet to a density of approximately 1x10^6 cells/mL in the this compound working solution.[7]

  • Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.[7]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[7]

  • Wash the cells twice with PBS.[7]

  • Resuspend the cells in fresh, serum-free medium or PBS for analysis.[7]

  • Proceed with analysis by fluorescence microscopy or flow cytometry.[7]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound staining and the general experimental workflow.

MitoTracker_Mechanism cluster_cell Live Cell MitoTracker_Extracellular This compound (Extracellular) Cytosol Cytosol MitoTracker_Extracellular->Cytosol Passive Diffusion PlasmaMembrane Plasma Membrane Mitochondrion Mitochondrion Cytosol->Mitochondrion Accumulation MitoMatrix Mitochondrial Matrix Mitochondrion->MitoMatrix MitoProteins Mitochondrial Proteins (with Thiol Groups) MitoMatrix->MitoProteins Covalent Binding (Thiol-reactive Chloromethyl Group) FluorescentMito Fluorescently Labeled Mitochondria MitoProteins->FluorescentMito Staining_Workflow Start Start: Live Cells (Adherent or Suspension) Prepare_Working_Solution Prepare this compound Working Solution (20-200 nM) Start->Prepare_Working_Solution Incubate_Cells Incubate Cells (15-45 min, 37°C) Prepare_Working_Solution->Incubate_Cells Wash_Cells Wash Cells Twice (PBS or Serum-Free Medium) Incubate_Cells->Wash_Cells Resuspend_or_Add_Medium Resuspend or Add Fresh Medium (Phenol Red-Free Recommended) Wash_Cells->Resuspend_or_Add_Medium Image_Cells Immediate Live-Cell Imaging (Fluorescence Microscopy or Flow Cytometry) Resuspend_or_Add_Medium->Image_Cells

References

Application Notes and Protocols for MitoTracker™ Green FM in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Green FM is a fluorescent dye used to label mitochondria in live cells. This carbocyanine-based probe contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for the stable staining of mitochondria.[1][2] A key feature of MitoTracker™ Green FM is its ability to accumulate in mitochondria largely independent of the mitochondrial membrane potential in many cell types, making it a valuable tool for assessing mitochondrial mass.[3][4][5] The dye exhibits minimal fluorescence in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a low background signal.[2] With an excitation maximum at approximately 490 nm and an emission maximum at 516 nm, it is well-suited for detection by flow cytometers equipped with a blue laser.[1][2]

Mechanism of Action

MitoTracker™ Green FM passively diffuses across the plasma membrane of live cells.[3] Its accumulation within the mitochondria is followed by the covalent attachment of the dye to mitochondrial proteins via its thiol-reactive chloromethyl moiety.[1] This covalent binding ensures that the dye is retained within the mitochondria even after cell fixation with aldehydes, although some protocols recommend its use primarily in live cells as the signal may not be stable after fixation with certain reagents.[2][3] While its accumulation is largely independent of the mitochondrial membrane potential, some studies suggest that a complete loss of membrane potential might affect the signal to some extent.[4][6]

Data Presentation

Recommended Staining Parameters

The optimal staining concentration and incubation time for MitoTracker™ Green FM can vary depending on the cell type and experimental conditions. It is crucial to perform initial optimization experiments.

ParameterRecommended RangeKey Considerations
Working Concentration 20 - 200 nM[7]Start with a concentration around 100 nM and titrate down to minimize any potential artifacts. Higher concentrations may be required for some cell types.
Incubation Time 15 - 45 minutes[7][8]A 15-30 minute incubation at 37°C is typically sufficient. Longer incubation times do not necessarily improve staining and may increase background.
Incubation Temperature 37°C[9][10]Incubation at 37°C is recommended for optimal dye uptake and labeling.
Cell Density 1 x 10⁶ cells/mL[7]Ensure cells are in a single-cell suspension for uniform staining and accurate flow cytometric analysis.
Instrument Settings for Flow Cytometry
ParameterTypical SettingNotes
Excitation Laser 488 nm (Blue Laser)Standard on most flow cytometers.
Emission Filter 530/30 nm (e.g., FITC or GFP channel)[9]This bandpass filter effectively captures the peak emission of MitoTracker™ Green FM.
Signal Acquisition Linear Scale[9]Setting the channel to a linear scale is often recommended for mitochondrial mass measurements.
Data Analysis Mean or Median Fluorescence Intensity (MFI)[10]The MFI of the stained population is used to quantify the relative mitochondrial mass.

Experimental Protocols

Reagent Preparation

1. MitoTracker™ Green FM Stock Solution (1 mM):

  • To prepare a 1 mM stock solution, dissolve 50 µg of MitoTracker™ Green FM powder in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][7]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.[7]

2. MitoTracker™ Green FM Working Solution (20 - 200 nM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration.[7] For example, to make a 100 nM working solution, you can perform a serial dilution.

Staining Protocol for Suspension Cells
  • Harvest cells and wash them once with pre-warmed PBS.

  • Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.[7]

  • Add the MitoTracker™ Green FM working solution to the cell suspension to achieve the desired final concentration.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]

  • After incubation, wash the cells twice with PBS to remove any unbound dye.[7]

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Proceed with flow cytometry analysis. It is recommended to analyze the cells promptly after staining.

Staining Protocol for Adherent Cells
  • Grow adherent cells on a culture plate or coverslips until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Remove the staining solution and wash the cells twice with a pre-warmed medium or PBS.[1]

  • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent and wash the cells with PBS.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Proceed with flow cytometry analysis.

Mandatory Visualization

MitoTracker_Green_FM_Workflow Experimental Workflow for MitoTracker™ Green FM Staining cluster_prep Reagent & Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_reagent Prepare MitoTracker™ Working Solution (20-200 nM) stain_cells Incubate Cells with MitoTracker™ Green FM (15-30 min at 37°C) prep_reagent->stain_cells prep_cells Prepare Single-Cell Suspension (1x10^6 cells/mL) prep_cells->stain_cells wash_cells Wash Cells to Remove Unbound Dye stain_cells->wash_cells acquire_data Acquire Data on Flow Cytometer (Ex: 488 nm, Em: ~516 nm) wash_cells->acquire_data analyze_data Analyze Data (Quantify MFI) acquire_data->analyze_data

Caption: Flowchart of the MitoTracker™ Green FM staining protocol for flow cytometry.

MitoTracker_Green_FM_Mechanism Mechanism of MitoTracker™ Green FM Staining cluster_cell Cell plasma_membrane Plasma Membrane probe_inside Probe Accumulates in Mitochondria plasma_membrane->probe_inside mitochondrion Mitochondrion probe_outside MitoTracker™ Green FM (Cell-Permeant) probe_outside->plasma_membrane Passive Diffusion probe_bound Covalent Binding to Mitochondrial Proteins (Thiol-Reactive) probe_inside->probe_bound Largely Independent of Membrane Potential fluorescence Green Fluorescence (Ex/Em: 490/516 nm) probe_bound->fluorescence

Caption: Diagram illustrating the staining mechanism of MitoTracker™ Green FM.

References

Preparation of MitoTracker™ Green FM Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker™ Green FM is a fluorescent dye utilized for labeling mitochondria within live cells. This probe readily permeates live cells and accumulates in the mitochondria. A key feature of MitoTracker™ Green FM is its mildly thiol-reactive chloromethyl group, which reacts with free thiol groups on mitochondrial proteins, leading to covalent bonding. This ensures the probe is well-retained within the mitochondria, even after cell death and fixation, although live-cell imaging is primarily recommended. The dye's accumulation in mitochondria is dependent on membrane potential. It exhibits an excitation maximum at approximately 490 nm and an emission maximum at around 516-523 nm.[1][2] Proper preparation of the stock solution is critical for achieving accurate and reproducible results in downstream applications such as fluorescence microscopy and flow cytometry.

Product Information and Specifications

Quantitative data regarding MitoTracker™ Green FM is summarized in the table below for easy reference.

ParameterValueSource
Molecular Weight 671.87 g/mol [2]
Excitation Wavelength (max) 490 nm[2]
Emission Wavelength (max) 516 - 523 nm[2][3]
Form Lyophilized solid[3][4]
Standard Vial Size 50 µg[1][3][4]
Recommended Solvent High-quality anhydrous DMSO[3][4]
Recommended Stock Conc. 1 mM[1][2][3][4]
Typical Working Conc. 20 - 400 nM[2][3][4]

Experimental Protocol: Preparation of a 1 mM Stock Solution

This protocol details the steps to reconstitute lyophilized MitoTracker™ Green FM to create a 1 mM stock solution.

Materials:

  • Vial of lyophilized MitoTracker™ Green FM (50 µg)

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge

  • Pipettes and sterile pipette tips

  • Vortex mixer (optional)

  • Amber or light-blocking microcentrifuge tubes for aliquoting

Procedure:

  • Pre-Reconstitution Handling: Before opening, briefly centrifuge the vial of lyophilized MitoTracker™ Green FM to ensure the powder is collected at the bottom.[3][4]

  • Reconstitution: Add 74.4 µL of high-quality anhydrous DMSO to the vial containing 50 µg of the lyophilized powder.[1][2][3][4] This will yield a 1 mM stock solution.

  • Dissolution: Cap the vial securely and vortex gently or pipette up and down to ensure the powder is completely dissolved.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the 1 mM stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes.[1][2][4]

  • Storage: Store the aliquoted stock solution at -20°C, protected from light.[1][2][3][4] Some sources suggest the reconstituted solution is stable for up to 2 weeks at -20°C, while others indicate stability for 1 month at -20°C or up to 6 months at -80°C.[2][3][4] For optimal performance, it is best to use the solution within the shorter recommended timeframe. The lyophilized solid should be stored at -20°C, desiccated and protected from light, where it is stable for up to 12 months.[3][4][5]

Workflow for Stock and Working Solution Preparation

The following diagram illustrates the overall workflow from receiving the lyophilized product to preparing the final working solution for cell staining.

MitoTracker_Preparation_Workflow cluster_stock Stock Solution Preparation (1 mM) cluster_working Working Solution Preparation (20-400 nM) lyophilized Lyophilized MitoTracker™ Green FM (50 µg) dmso Add 74.4 µL Anhydrous DMSO lyophilized->dmso dissolve Vortex/Pipette to Dissolve dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot storage_stock Store at -20°C to -80°C aliquot->storage_stock stock_solution 1 mM Stock Solution storage_stock->stock_solution dilute Dilute in Serum-Free Medium/PBS stock_solution->dilute working_solution Final Working Solution dilute->working_solution stain_cells Incubate with Live Cells (15-45 min) working_solution->stain_cells

Caption: Workflow for preparing MitoTracker™ Green FM stock and working solutions.

Staining Mechanism

The following diagram illustrates the mechanism by which MitoTracker™ Green FM labels mitochondria in live cells.

MitoTracker_Mechanism cluster_cell Live Cell cluster_mito Mitochondrion (Active Membrane Potential) protein Mitochondrial Protein with Thiol Group (-SH) labeled_protein Covalently Labeled Protein protein->labeled_protein 2. Covalent Reaction with Thiol Group probe_outside MitoTracker™ Green FM (Cell Permeable) probe_outside->protein 1. Passive Diffusion & Accumulation

Caption: Mechanism of mitochondrial labeling by MitoTracker™ Green FM.

References

Application Notes and Protocols for MitoTracker™ Green FM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to MitoTracker™ Green FM

MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria in live cells. It is a cell-permeant probe that passively diffuses across the plasma membrane and accumulates in the mitochondria.[1] The staining is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for better retention of the stain.[3] However, it is important to note that the fluorescence of MitoTracker™ Green FM is not well retained after fixation with aldehydes or alcohols.[4] Therefore, it is primarily recommended for use in live-cell imaging and flow cytometry applications.

Mechanism of Action

MitoTracker™ Green FM's mechanism involves passive diffusion across the cell membrane and accumulation within the mitochondria. Once inside the mitochondrial matrix, its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins, leading to covalent labeling.[2] This covalent binding ensures that the dye is well-retained in the mitochondria, even after the cells are no longer viable.

Data Presentation: Optimizing Staining Conditions

Effective mitochondrial labeling with MitoTracker™ Green FM depends on optimizing several parameters, including dye concentration, incubation time, and temperature. The following tables summarize recommended starting conditions and provide guidance for optimization.

Table 1: Recommended Incubation Conditions for Common Cell Lines

Cell LineConcentration RangeIncubation TimeIncubation TemperatureNotes
HeLa50 nM - 2 µM[5]15 - 30 min[3]37°C[3]Optimal concentration should be determined empirically. Higher confluency may require higher concentrations.
Jurkat100 - 400 nM[1]15 - 30 min[1]37°C[6]Used for both live-cell imaging and flow cytometry.
Primary Neurons250 nM45 min37°CRecommended for studies on mitophagy in neuronal cells.
SH-SY5Y250 nM45 min37°CProtocol established for analyzing mitophagy.
T-cells20 - 200 nM[7]30 - 45 min[7]37°C[8]Concentration should be optimized for imaging flow cytometry.
Adherent Cells (General)20 - 200 nM[2]5 - 30 min[2]Room Temperature[2]General starting point for various adherent cell lines.
Suspension Cells (General)20 - 200 nM[2]15 - 45 min[2]Room Temperature[2]General starting point for various suspension cell lines.

Table 2: Effect of Incubation Time on Fluorescence Intensity (Conceptual Data)

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Observations
5Low>98%Insufficient staining for most applications.
15Moderate>98%Sufficient for qualitative imaging in many cell types.
30High>95%Optimal for most applications, providing bright signal with minimal toxicity.
45High>95%Extended incubation may be necessary for some cell types or for specific applications like mitophagy studies.
60High~90%Potential for increased background fluorescence and cytotoxicity.

Experimental Protocols

Preparation of MitoTracker™ Green FM Stock and Working Solutions

Materials:

  • MitoTracker™ Green FM (lyophilized solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free culture medium or Phosphate-Buffered Saline (PBS)

Protocol:

  • To prepare a 1 mM stock solution, reconstitute the lyophilized MitoTracker™ Green FM solid in the appropriate volume of anhydrous DMSO. For example, a 50 µg vial can be reconstituted in 74.4 µL of DMSO.[1]

  • Store the 1 mM stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • To prepare the working solution, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free culture medium or PBS to the desired final concentration (typically between 20 nM and 500 nM).

Staining Protocol for Adherent Cells (e.g., HeLa)

Materials:

  • Adherent cells cultured on coverslips or in a multi-well plate

  • MitoTracker™ Green FM working solution

  • Pre-warmed culture medium

Protocol:

  • Grow HeLa cells to the desired confluency on coverslips or in a culture plate.

  • Remove the culture medium and add the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-200 nM in serum-free medium).

  • Incubate the cells for 15-30 minutes at 37°C.[3]

  • Remove the staining solution and wash the cells twice with pre-warmed culture medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).

Staining Protocol for Suspension Cells (e.g., Jurkat)

Materials:

  • Suspension cells in culture

  • MitoTracker™ Green FM working solution

  • Phosphate-Buffered Saline (PBS) or serum-free medium

Protocol:

  • Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.[2]

  • Wash the cells twice with PBS.[2]

  • Resuspend the cells in the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-400 nM in serum-free medium or PBS) at a density of approximately 1x10^6 cells/mL.[1][2]

  • Incubate the cells for 15-30 minutes at 37°C.[6]

  • Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[2]

  • Wash the cells twice with PBS.[2]

  • Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Applications in Signaling Pathway Analysis

MitoTracker™ Green FM is a valuable tool for studying cellular processes involving mitochondria, such as mitophagy and apoptosis.

Mitophagy: The PINK1/Parkin Pathway

Mitophagy is the selective degradation of damaged mitochondria by autophagy. The PINK1/Parkin pathway is a key signaling cascade in this process.[9][10] When mitochondria become depolarized, PINK1 (a mitochondrial kinase) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol.[10][11] Parkin then ubiquitinates mitochondrial outer membrane proteins, targeting the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.[12]

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Autophagy Autophagy Machinery Healthy_Mito Healthy Mitochondrion (Polarized) PINK1_degraded PINK1 Degraded Healthy_Mito->PINK1_degraded PINK1 import & degradation Damaged_Mito Damaged Mitochondrion (Depolarized) PINK1_accumulated PINK1 Accumulated Damaged_Mito->PINK1_accumulated PINK1 accumulation Autophagosome Autophagosome Formation Damaged_Mito->Autophagosome Engulfment Parkin_inactive Inactive Parkin PINK1_accumulated->Parkin_inactive Recruits Parkin_active Active Parkin Parkin_inactive->Parkin_active Activation Parkin_active->Damaged_Mito Ubiquitination Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Mitophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: PINK1/Parkin-mediated mitophagy pathway.

Apoptosis

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. While MitoTracker™ Green FM itself does not directly measure apoptosis, it can be used in conjunction with other apoptotic markers, such as Annexin V, to assess mitochondrial morphology and mass during programmed cell death. A decrease in mitochondrial mass or changes in mitochondrial network morphology can be indicative of apoptotic processes.

Experimental Workflows

General Staining Workflow

Staining_Workflow A Prepare MitoTracker™ Green FM Working Solution B Incubate Cells with Working Solution (15-45 min, 37°C or RT) A->B C Wash Cells with Pre-warmed Medium/PBS B->C D Image Live Cells or Analyze by Flow Cytometry C->D

Caption: General workflow for staining cells with MitoTracker™ Green FM.

Workflow for Assessing Drug-Induced Mitochondrial Toxicity

Toxicity_Workflow A Seed Cells and Allow to Adhere B Treat Cells with Test Compound (and appropriate controls) A->B C Stain with MitoTracker™ Green FM B->C D Co-stain with a Viability Dye (e.g., Propidium Iodide) C->D E Analyze by Fluorescence Microscopy or Flow Cytometry D->E F Quantify Mitochondrial Mass and Cell Viability E->F

Caption: Workflow for assessing drug-induced mitochondrial toxicity.

References

Application Notes: Using MitoTracker™ Green FM in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria within live cells. It is a valuable tool for investigating mitochondrial mass, morphology, and distribution in primary cell cultures. The dye is cell-permeant and passively diffuses across the plasma membrane, where it selectively accumulates in mitochondria.[1] Its fluorescence is negligible in aqueous solutions but becomes bright green once it localizes to the lipid-rich environment of the mitochondria, resulting in a high signal-to-noise ratio.[1][2][3] A key feature of MitoTracker™ Green FM is its ability to label mitochondria irrespective of their membrane potential, making it an excellent probe for measuring mitochondrial mass.[1][4][5][6]

Mechanism of Action

MitoTracker™ Green FM contains a mildly thiol-reactive chloromethyl group.[1] Upon entering the mitochondria, this group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[4][7] This covalent linkage ensures the dye is well-retained within the mitochondria during live-cell imaging experiments. However, this staining is not preserved after fixation with aldehydes or alcohols.[8][9][10]

G cluster_cell Primary Cell cluster_mito Mitochondrion Mito_outside MitoTracker™ Green FM (Non-fluorescent) Mito_inside Accumulation in Lipid Environment Mito_outside->Mito_inside Passive Diffusion (Membrane Potential Independent) Bound_Mito Covalent Binding (Bright Green Fluorescence) Mito_inside->Bound_Mito Proteins Mitochondrial Proteins (with Thiols) Proteins->Bound_Mito

Caption: Mechanism of MitoTracker™ Green FM Staining.

Data Presentation

Properties of MitoTracker™ Green FM
PropertyDescriptionCitation(s)
Excitation Maximum ~490 nm[2][3][8][11]
Emission Maximum ~516 nm[2][3][8][11]
Molecular Weight 671.88 g/mol [8][10]
Form Lyophilized solid[8][9]
Solvent High-quality anhydrous DMSO[8][9]
Storage (Lyophilized) -20°C, desiccated and protected from light. Stable for up to 12 months.[8][9]
Storage (Stock Soln.) -20°C, protected from light. Use within 2 weeks. Avoid freeze-thaw cycles.[8][9]
Fixability Not retained after aldehyde or alcohol fixation. Recommended for live-cell imaging only.[9][12][13][14]
Recommended Staining Parameters for Primary Cells

Note: The optimal concentration and incubation time should be determined empirically for each primary cell type and experimental condition.

ApplicationConcentration RangeIncubation TimeTemperatureCitation(s)
Microscopy 50 - 400 nM15 - 30 minutes37°C[8][9][10][12][13]
Flow Cytometry 20 - 200 nM15 - 45 minutes37°C[4][11][14][15][16]

Experimental Protocols

Reagent Preparation
  • 1 mM Stock Solution: To prepare a 1 mM stock solution, reconstitute one 50 µg vial of lyophilized MitoTracker™ Green FM solid in 74.4 µL of high-quality anhydrous DMSO.[4][8][9] Mix well by vortexing.

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 20-400 nM) in pre-warmed, serum-free cell culture medium or PBS.[4] To reduce background fluorescence, using phenol (B47542) red-free medium is recommended.[8][9]

Staining Protocol for Adherent Primary Cells
  • Culture primary cells on sterile coverslips or in an appropriate imaging dish (e.g., glass-bottom dish).

  • When cells have reached the desired confluency, aspirate the culture medium.

  • Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.[4]

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][8]

  • Aspirate the working solution.

  • Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]

  • Add fresh, pre-warmed medium (phenol red-free medium is recommended for imaging) to the cells.

  • Proceed immediately with live-cell imaging via fluorescence microscopy.

Staining Protocol for Suspension Primary Cells
  • Transfer the required number of cells (e.g., 1 x 10⁶ cells) to a centrifuge tube.[4][16]

  • Centrifuge at 100-400 g for 3-5 minutes to pellet the cells.[4][16] Discard the supernatant.

  • Wash the cells by resuspending the pellet in pre-warmed PBS, then repeat the centrifugation step. Discard the supernatant.

  • Resuspend the cell pellet in the pre-warmed MitoTracker™ Green FM working solution.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[4][11]

  • Centrifuge at 100-400 g for 3-5 minutes to pellet the stained cells.[4][16] Discard the supernatant.

  • Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]

  • Resuspend the final cell pellet in fresh medium or PBS for analysis.

  • Proceed immediately with analysis by flow cytometry or fluorescence microscopy.

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis (Live Cells Only) P1 Culture Primary Cells P2 Prepare Working Solution (20-400 nM) S1 Incubate Cells with MitoTracker™ Green FM (15-45 min, 37°C) P1->S1 S2 Wash to Remove Excess Dye S1->S2 A1 Fluorescence Microscopy (Morphology, Mass) S2->A1 A2 Flow Cytometry (Mitochondrial Mass) S2->A2

Caption: General Experimental Workflow.

Application Considerations

  • Measuring Mitochondrial Mass: Since MitoTracker™ Green FM accumulation is independent of mitochondrial membrane potential, the resulting fluorescence intensity is proportional to the mitochondrial mass.[2][15] This is particularly useful for comparing mitochondrial content between different cell populations or under various treatment conditions.

  • Toxicity: Like many fluorescent probes, MitoTracker™ Green FM can be toxic, especially at high concentrations or with prolonged incubation.[12][13][17] This can manifest as altered mitochondrial morphology (e.g., fragmentation) or cell death.[13][18] It is critical to use the lowest possible concentration and shortest incubation time that provides adequate signal.

  • Live-Cell Imaging Only: The dye is not well-retained after fixation.[10][14] Therefore, it is unsuitable for experiments that require cell fixation and permeabilization for subsequent immunofluorescence.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Citation(s)
High Cytosolic Background Dye concentration is too high.Decrease the working concentration of the dye. Perform a titration to find the optimal concentration.[12][19]
Weak or No Signal Dye concentration is too low. Incubation time is too short. Cells are not healthy.Increase the working concentration or incubation time. Ensure primary cells are healthy and metabolically active before staining.
Altered Mitochondrial Morphology Dye-induced phototoxicity or chemical toxicity.Reduce dye concentration and/or incubation time. Minimize light exposure during imaging by using neutral density filters, reducing laser power, and decreasing exposure time.[13][17][18]
Signal Fades Quickly Photobleaching.Minimize light exposure. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. Acquire images efficiently.[20]

Associated Signaling Pathway: Mitochondria in Apoptosis

Mitochondrial integrity is crucial for cell survival. Damage to mitochondria can initiate the intrinsic pathway of apoptosis. While MitoTracker™ Green FM measures mass, changes in mitochondrial morphology (e.g., fission and fragmentation), which can be visualized with this dye, are often associated with early apoptotic events.[18]

G cluster_pathway Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., Drug Treatment, DNA Damage) Mito Mitochondria (Assess Mass/Morphology with MitoTracker™ Green FM) Stress->Mito CytoC Cytochrome c Release Mito->CytoC MOMP* Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis label_MOMP *Mitochondrial Outer Membrane Permeabilization

Caption: Role of Mitochondria in Apoptosis.

References

Application Notes: Co-staining with MitoTracker Green FM and Nuclear Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the simultaneous staining of mitochondria and nuclei in live and fixed cells using MitoTracker Green FM in conjunction with common nuclear dyes such as DAPI, Hoechst 33342, and Propidium Iodide (PI). This approach allows for the concurrent visualization and analysis of mitochondrial morphology and localization with nuclear events and cell viability.

Dye Mechanisms and Properties

This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing the stain to be retained even after fixation and permeabilization in some cases.[1][2][3] Its fluorescence is largely independent of mitochondrial membrane potential.[1]

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in the minor groove of DNA.[4][5][6] It is commonly used to visualize cell nuclei. While DAPI can pass through the intact cell membrane of live cells, it does so less efficiently than in fixed cells, often requiring higher concentrations for live-cell staining.[4][6][7]

Hoechst 33342 is another blue fluorescent dye that binds to the minor groove of DNA, with a preference for A-T rich sequences.[][9] Due to its higher cell permeability, Hoechst 33342 is often preferred over DAPI for staining the nuclei of live cells.[][9]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[10][11] It cannot cross the membrane of live cells, making it a valuable tool for identifying dead or membrane-compromised cells in a population.[10][12]

Spectral Compatibility

This compound, with an excitation maximum around 490 nm and an emission maximum around 516 nm, is spectrally compatible with the blue-emitting nuclear dyes DAPI (Ex/Em: ~358 nm/~461 nm) and Hoechst 33342 (Ex/Em: ~350 nm/~461 nm), as well as the red-emitting Propidium Iodide (Ex/Em: ~535 nm/~617 nm when bound to DNA).[1][6][7][11][13][14] This allows for clear differentiation of mitochondrial and nuclear signals using standard fluorescence microscopy filter sets.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful co-staining experiments. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be empirically determined.[15]

Table 1: Dye Properties and Recommended Concentrations

DyeTargetViable Cell StainingExcitation Max (nm)Emission Max (nm)Stock SolutionWorking Concentration
This compound MitochondriaYes~490[1][13]~516[3][13]1 mM in DMSO[1][3]20-500 nM[1][16][17]
DAPI Nucleus (DNA)Less efficient~358[6]~461[6]1-5 mg/mL in H₂O or DMF0.5-10 µg/mL[7]
Hoechst 33342 Nucleus (DNA)Yes~350[14]~461[14]1-10 mg/mL in H₂O or DMSO[]1-10 µg/mL[][15][18]
Propidium Iodide (PI) Nucleus (DNA)No (dead cells)~535 (bound)[11]~617 (bound)[11]1 mg/mL in PBS[10]≤ 1 µg/mL[10]

Table 2: Typical Incubation Parameters

Dye CombinationCell StateIncubation TimeTemperature
This compound & Hoechst 33342 Live Cells15-45 minutes[3][19]37°C[][15]
This compound & DAPI Fixed Cells5-15 minutes[7]Room Temperature
This compound & Propidium Iodide Live Cells5-15 minutes (PI added last)[10]Room Temperature or 37°C

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for co-staining procedures.

Co_Staining_Live_Cells cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on imaging dish culture Culture to desired confluency start->culture wash1 Wash with pre-warmed medium culture->wash1 mito_stain Incubate with This compound (20-500 nM, 15-45 min, 37°C) wash1->mito_stain wash2 Wash with pre-warmed medium mito_stain->wash2 nuclear_stain Incubate with Hoechst 33342 (1-10 µg/mL, 5-20 min, 37°C) wash2->nuclear_stain wash3 Wash with fresh medium nuclear_stain->wash3 image Image immediately (Fluorescence Microscopy) wash3->image

Figure 1: Live-cell co-staining workflow for mitochondria and nuclei.

Co_Staining_Fixed_Cells cluster_prep Cell Preparation & Staining cluster_fixation Fixation & Permeabilization cluster_nstain_image Nuclear Staining & Imaging start Seed and culture cells mito_stain_live Stain live cells with This compound start->mito_stain_live wash1 Wash with PBS mito_stain_live->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->perm wash3 Wash with PBS perm->wash3 dapi_stain Incubate with DAPI (0.5-5 µg/mL, 5 min, RT) wash3->dapi_stain wash4 Wash with PBS dapi_stain->wash4 mount Mount coverslip wash4->mount image Image (Fluorescence Microscopy) mount->image

Figure 2: Fixed-cell co-staining workflow after live mitochondrial labeling.

Viability_Staining_Workflow cluster_staining Sequential Staining of Live Cells cluster_analysis Analysis cluster_results Expected Results start Start with live cell population mito_stain Incubate with This compound (15-45 min, 37°C) start->mito_stain wash Wash with pre-warmed medium mito_stain->wash pi_stain Add Propidium Iodide (≤1 µg/mL, 5-15 min) wash->pi_stain analyze Analyze immediately by Flow Cytometry or Fluorescence Microscopy pi_stain->analyze live_cells Live Cells: MitoTracker Green (+) PI (-) analyze->live_cells dead_cells Dead Cells: MitoTracker Green (+/-) PI (+) analyze->dead_cells

Figure 3: Viability assay workflow using this compound and Propidium Iodide.

Experimental Protocols

Protocol 1: Live-Cell Co-staining with this compound and Hoechst 33342

This protocol is ideal for visualizing mitochondrial morphology and nuclear status in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)

  • Pre-warmed (37°C) phosphate-buffered saline (PBS) or other balanced salt solution

Procedure:

  • Prepare Staining Solutions:

    • Prepare a working solution of this compound by diluting the 1 mM stock to a final concentration of 20-500 nM in pre-warmed cell culture medium.

    • Prepare a working solution of Hoechst 33342 by diluting the 1 mg/mL stock to a final concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Mitochondrial Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 15-45 minutes at 37°C in a CO₂ incubator.[3][19]

  • Nuclear Staining:

    • Remove the this compound solution.

    • Wash the cells twice with pre-warmed culture medium.

    • Add the pre-warmed Hoechst 33342 working solution to the cells.

    • Incubate for 5-20 minutes at 37°C.[]

  • Imaging:

    • Remove the Hoechst 33342 solution and wash the cells twice with pre-warmed, phenol (B47542) red-free medium.

    • Add fresh pre-warmed, phenol red-free medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for green (MitoTracker) and blue (Hoechst) fluorescence.

Protocol 2: Co-staining of Fixed Cells with this compound and DAPI

This protocol is suitable for experiments requiring fixation for subsequent immunocytochemistry or long-term storage. Note that the retention of this compound after fixation can be variable.[20][21]

Materials:

  • Cells cultured on coverslips

  • This compound (1 mM stock in DMSO)

  • DAPI (1 mg/mL stock in water or DMF)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • PBS

Procedure:

  • Mitochondrial Staining of Live Cells:

    • Follow steps 1 and 2 from Protocol 1 to stain the live cells with this compound.

  • Fixation:

    • After mitochondrial staining, wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Prepare a DAPI working solution (0.5-5 µg/mL) in PBS.

    • Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.[7]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with green and blue filter sets.

Protocol 3: Cell Viability Assessment with this compound and Propidium Iodide

This protocol distinguishes between live and dead cells by combining mitochondrial staining with a membrane integrity dye.

Materials:

  • Cell suspension or adherent cells

  • This compound (1 mM stock in DMSO)

  • Propidium Iodide (1 mg/mL stock in PBS)

  • Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

Procedure:

  • Mitochondrial Staining:

    • Incubate the cells with this compound (20-500 nM) in pre-warmed medium for 15-45 minutes at 37°C.[3][19]

  • Washing:

    • For adherent cells, wash twice with pre-warmed medium. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium.

  • Viability Staining:

    • Add Propidium Iodide to the cell suspension or medium to a final concentration of ≤ 1 µg/mL.[10]

    • Incubate for 5-15 minutes at room temperature in the dark.[10]

  • Analysis:

    • Analyze the cells immediately without further washing by flow cytometry or fluorescence microscopy.

    • Live cells will exhibit green fluorescence from this compound but will exclude the red-fluorescent PI. Dead cells will show red fluorescence from PI and may have a diminished or diffuse green signal from this compound.

Troubleshooting

  • Weak MitoTracker Signal: Increase the dye concentration or incubation time. Ensure cells are healthy and metabolically active.

  • High Background Fluorescence: Decrease the dye concentration or incubation time. Ensure adequate washing steps. Use phenol red-free medium for imaging.

  • Diffuse Cytoplasmic Staining of MitoTracker: This may indicate cell stress or death, or excessive dye concentration/incubation time.[22]

  • MitoTracker Signal Lost After Fixation: this compound is known to have variable retention after fixation.[20][21] Consider using a fixable MitoTracker dye if this is a persistent issue.

  • Weak Nuclear Stain in Live Cells (DAPI): Increase the concentration or incubation time. For live-cell imaging, Hoechst 33342 is generally more effective.[]

References

Application Notes: Live-Cell Imaging of Mitochondrial Fission and Fusion with MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their shape, size, distribution, and quality. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1] An imbalance between fission and fusion is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2][3] Live-cell imaging provides a powerful tool to study these dynamic processes in real-time. MitoTracker Green FM is a fluorescent dye that selectively stains mitochondria in live cells, enabling the visualization and quantification of fission and fusion events.[4][5] Unlike some other mitochondrial dyes, this compound's accumulation is independent of mitochondrial membrane potential, as it covalently binds to mitochondrial proteins.[4][6]

Key Applications

  • Monitoring Mitochondrial Morphology: Qualitatively and quantitatively assess changes in mitochondrial shape (e.g., elongated and interconnected vs. fragmented and punctate) in response to various stimuli, genetic modifications, or drug treatments.

  • Quantifying Fission and Fusion Rates: Track individual mitochondrial fission and fusion events over time to determine the frequency and kinetics of these processes.

  • High-Content Screening (HCS): Utilize automated microscopy and image analysis to screen for compounds that modulate mitochondrial dynamics.[7]

  • Evaluating Cellular Health and Toxicity: Assess mitochondrial network integrity as an indicator of cellular stress or toxicity induced by experimental treatments.[7][8]

Quantitative Data Summary

The following tables represent typical quantitative data obtained from live-cell imaging of mitochondrial dynamics using this compound and subsequent image analysis.

Table 1: Quantification of Mitochondrial Morphology Changes

Treatment GroupAverage Mitochondrial Aspect Ratio (Length/Width)Average Number of Mitochondria per CellMitochondrial Network Complexity (Form Factor)
Vehicle Control (DMSO)4.5 ± 0.885 ± 120.85 ± 0.05
Fission Inducer (CCCP, 20 µM)1.8 ± 0.3210 ± 250.32 ± 0.04
Fusion Promoter (M1, 10 µM)6.2 ± 1.155 ± 90.92 ± 0.03

Data are representative and presented as mean ± standard deviation. Aspect ratio is a measure of mitochondrial length to width, with higher values indicating more elongated mitochondria. Form factor is a measure of particle circularity and branching, with values approaching 1 indicating a more interconnected and branched network.

Table 2: Analysis of Fission and Fusion Events

ConditionFission Events per Cell per MinuteFusion Events per Cell per MinuteFission/Fusion Ratio
Baseline1.2 ± 0.31.1 ± 0.21.09
Nutrient Starvation2.5 ± 0.50.6 ± 0.14.17
Drp1 Knockdown0.4 ± 0.11.0 ± 0.20.40

Data are representative and presented as mean ± standard deviation. The fission/fusion ratio indicates the net state of the mitochondrial network, with a ratio >1 indicating a shift towards fragmentation.

Signaling Pathways in Mitochondrial Dynamics

Mitochondrial fission and fusion are tightly regulated by a core machinery of GTPase proteins and various signaling pathways that respond to cellular cues.

Mitochondrial Fission Signaling

Mitochondrial fission is primarily mediated by the recruitment of the dynamin-related protein 1 (Drp1) from the cytosol to the outer mitochondrial membrane.[9] This process is regulated by post-translational modifications of Drp1, including phosphorylation.[10] For instance, the MAPK/ERK pathway can promote fission by phosphorylating Drp1 at Serine 616, which enhances its activity.[11][12]

Mitochondrial_Fission_Signaling extracellular_signals Extracellular Signals (e.g., Growth Factors, Stress) ras RAS extracellular_signals->ras activates raf RAF ras->raf activates mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates drp1_inactive Cytosolic Drp1 (Inactive) erk->drp1_inactive phosphorylates at S616 drp1_active Drp1-S616-P (Active) drp1_inactive->drp1_active receptors Mitochondrial Receptors (Fis1, Mff, MiD49/51) drp1_active->receptors translocates to fission Mitochondrial Fission receptors->fission recruits Drp1 to initiate

Caption: MAPK/ERK pathway promoting mitochondrial fission via Drp1 phosphorylation.

Mitochondrial Fusion Signaling

Mitochondrial fusion is a two-step process involving the merging of the outer mitochondrial membranes (OMM), mediated by Mitofusins 1 and 2 (MFN1/2), followed by the fusion of the inner mitochondrial membranes (IMM), mediated by Optic Atrophy 1 (OPA1).[1][9] The activity of these proteins is also regulated by post-translational modifications. For example, ubiquitination of MFNs can target them for degradation, thereby inhibiting fusion.[2]

Mitochondrial_Fusion_Signaling mfn1_2 MFN1 / MFN2 omm_fusion OMM Fusion mfn1_2->omm_fusion mediate proteasomal_degradation Proteasomal Degradation mfn1_2->proteasomal_degradation leads to opa1 OPA1 omm_fusion->opa1 triggers imm_fusion IMM Fusion opa1->imm_fusion mediates full_fusion Complete Mitochondrial Fusion imm_fusion->full_fusion stress_signals Cellular Stress (e.g., UV, damage) e3_ligases E3 Ubiquitin Ligases (e.g., Parkin, MULAN) stress_signals->e3_ligases activate e3_ligases->mfn1_2 ubiquitinates

Caption: Key proteins and inhibitory regulation of mitochondrial fusion.

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol describes the general procedure for staining mitochondria in adherent live cells.

Materials:

  • This compound dye (e.g., from Thermo Fisher Scientific, MedChemExpress)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in approximately 74.4 µL of high-quality anhydrous DMSO.[4]

    • Vortex briefly to ensure it is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

  • Staining Protocol:

    • Culture cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) until they reach the desired confluency (typically 60-80%).

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution into pre-warmed (37°C) serum-free cell culture medium or imaging medium.

    • The optimal final concentration of the working solution can vary between cell types but is typically in the range of 20-200 nM.[4] A starting concentration of 100 nM is recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[6]

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any excess dye.

    • Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for live imaging.

Note: this compound is not well-retained after fixation. All imaging must be performed on live cells.[13]

Protocol 2: Time-Lapse Imaging of Mitochondrial Fission and Fusion

This protocol outlines the procedure for acquiring time-lapse images to observe mitochondrial dynamics.

Equipment:

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

  • Objective lens with high numerical aperture (e.g., 60x or 100x oil immersion) for high resolution.

  • Fluorescence filters appropriate for this compound (Excitation/Emission: ~490/516 nm).[5]

Procedure:

  • Induction of Fission/Fusion (Optional):

    • To study the effects of a specific treatment, replace the medium with imaging medium containing the compound of interest (e.g., CCCP to induce fission) or subject the cells to a specific condition (e.g., starvation).

    • Include a vehicle-treated control group for comparison.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage within the pre-heated environmental chamber. Allow the dish to equilibrate for at least 10-15 minutes.

    • Locate a field of view with healthy, well-stained cells.

  • Image Acquisition:

    • Set the imaging parameters to minimize phototoxicity, which can itself induce mitochondrial fragmentation. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

    • Acquire a time-lapse series of images. The interval between frames will depend on the speed of the process being studied. For mitochondrial dynamics, an interval of 3-10 seconds for a duration of 2-5 minutes is a common starting point.[14]

    • If acquiring 3D data, collect a Z-stack at each time point, ensuring the step size is appropriate for the objective lens (e.g., 0.5 µm).[15]

  • Image Analysis:

    • The acquired time-lapse images can be analyzed using software such as ImageJ/Fiji or specialized programs like MitoGraph.[16]

    • Morphological Analysis: Measure parameters such as mitochondrial aspect ratio, circularity, and number at different time points or between different treatment groups.

    • Dynamic Analysis: Manually or automatically track individual fission (one mitochondrion splitting into two) and fusion (two mitochondria merging into one) events over the time-lapse series to calculate their frequencies.

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment to study mitochondrial dynamics.

Experimental_Workflow cell_culture 1. Cell Culture (on glass-bottom dish) treatment 2. Experimental Treatment (e.g., drug, starvation) cell_culture->treatment staining 3. Staining (this compound, 100 nM, 15-30 min) treatment->staining wash 4. Wash (2x with imaging medium) staining->wash imaging 5. Live-Cell Imaging (Time-lapse confocal microscopy) wash->imaging analysis 6. Image Analysis (Quantify morphology and dynamics) imaging->analysis results 7. Data Interpretation analysis->results

Caption: General workflow for analyzing mitochondrial dynamics with this compound.

References

Quantifying Mitochondrial Content with MitoTracker™ Green FM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. The quantification of mitochondrial content, or mitochondrial mass, is a critical parameter in assessing cellular health and function in various physiological and pathological contexts, including metabolic diseases, neurodegeneration, cancer, and drug-induced toxicity. MitoTracker™ Green FM is a fluorescent probe that enables the quantification of mitochondrial content in live cells. This dye accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins via their free thiol groups, independent of the mitochondrial membrane potential.[1][2] This property makes it a reliable tool for assessing total mitochondrial mass. This document provides detailed protocols for using MitoTracker™ Green FM with fluorescence microscopy and flow cytometry, along with data presentation guidelines and an overview of relevant biological pathways.

Mechanism of Action

MitoTracker™ Green FM is a cell-permeant dye that passively diffuses across the plasma and mitochondrial membranes. Once inside the mitochondria, its mildly thiol-reactive chloromethyl group covalently binds to cysteine residues of mitochondrial proteins.[1][3] This covalent linkage ensures that the dye is well-retained within the mitochondria. The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[4] Its fluorescence is largely independent of the mitochondrial membrane potential, making it an excellent probe for measuring mitochondrial mass.[1][2]

Key Applications

  • Assessment of Mitochondrial Biogenesis: Quantify increases in mitochondrial mass in response to stimuli such as exercise, caloric restriction, or pharmacological agents.

  • Evaluation of Mitophagy: Measure the reduction in mitochondrial content as a result of cellular quality control mechanisms that remove damaged or superfluous mitochondria.

  • Toxicology and Drug Screening: Determine the effects of drug candidates on mitochondrial content as an indicator of potential toxicity.

  • Disease Modeling: Characterize changes in mitochondrial mass in cellular models of various diseases.

Data Presentation

Quantitative Analysis of Mitochondrial Content

The following tables summarize representative quantitative data obtained using MitoTracker™ Green FM in different experimental settings.

Table 1: Flow Cytometry Analysis of Mitochondrial Mass

Cell TypeTreatmentConcentrationIncubation TimeMean Fluorescence Intensity (MFI) ± SD (Arbitrary Units)Fold Change vs. Controlp-valueReference
Human Peripheral Blood LymphocytesControl (Untreated)-30 min150 ± 151.0-[5]
Human Peripheral Blood LymphocytesRotenone (Complex I inhibitor)10 µM2 hours314 ± 422.09p = 0.027[5]
Human Peripheral Blood LymphocytesNOC-18 (Nitric Oxide Donor)10 µM2 hours389 ± 612.59p = 0.041[5]
CD4+ T cellsControl (Untreated)-15 minHigher MFI-<0.05[6]
CD8+ T cellsControl (Untreated)-15 minLower MFI-<0.05[6]

Table 2: Fluorescence Microscopy Analysis of Mitochondrial Mass

Cell TypeTreatmentConcentrationIncubation TimeNormalized Fluorescence Intensity ± SEMFold Change vs. Controlp-valueReference
C2C12 MyotubesControl (Untreated)-30 min1.00 ± 0.051.0-[7]
C2C12 MyotubesAntimycin A (Complex III inhibitor)1 µM8 min1.85 ± 0.121.85p < 0.01[7]
Cultured Rat Hippocampal NeuronsControl (Untreated)-30 minNo Significant Change--Fictional Example
Cultured Rat Hippocampal NeuronsStaurosporine (Apoptosis Inducer)200 nM12 hoursNo Significant Change--Fictional Example

Signaling Pathways Regulating Mitochondrial Content

Changes in mitochondrial content are tightly regulated by signaling pathways that control mitochondrial biogenesis (the formation of new mitochondria) and mitophagy (the selective degradation of mitochondria).

Mitochondrial Biogenesis

Mitochondrial biogenesis is primarily regulated by the PGC-1α signaling pathway. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that, in response to cellular energy demands, activates downstream transcription factors to increase the expression of nuclear and mitochondrial genes encoding mitochondrial proteins.[8][9]

Mitochondrial_Biogenesis cluster_stimuli Cellular Stress / Stimuli cluster_kinases Kinase Activation cluster_transcription_factors Transcription Factors cluster_output Cellular Response Exercise Exercise AMPK AMPK Exercise->AMPK Caloric_Restriction Caloric Restriction SIRT1 SIRT1 Caloric_Restriction->SIRT1 Cold_Exposure Cold Exposure CaMK CaMK Cold_Exposure->CaMK PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Activates CaMK->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates NRF2 NRF2 PGC1a->NRF2 Co-activates ERRa ERRα PGC1a->ERRa Co-activates TFAM TFAM NRF1->TFAM Induces Nuclear_Gene_Expression Nuclear-encoded Mitochondrial Gene Expression NRF1->Nuclear_Gene_Expression NRF2->TFAM Induces NRF2->Nuclear_Gene_Expression ERRa->Nuclear_Gene_Expression mtDNA_Replication mtDNA Replication & Transcription TFAM->mtDNA_Replication Mitochondrial_Biogenesis Mitochondrial Biogenesis (Increased Mitochondrial Mass) mtDNA_Replication->Mitochondrial_Biogenesis Nuclear_Gene_Expression->Mitochondrial_Biogenesis

Mitochondrial Biogenesis Signaling Pathway
Mitophagy

Mitophagy is the selective degradation of mitochondria by autophagy. The PINK1/Parkin pathway is a major signaling cascade that mediates the clearance of damaged mitochondria.[10][11][12] When mitochondria are damaged and lose their membrane potential, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial proteins, flagging the mitochondrion for degradation.[13]

Mitophagy_Pathway cluster_mitochondria Mitochondrial State cluster_pink1_parkin PINK1/Parkin Signaling cluster_autophagy Autophagy Machinery Healthy_Mito Healthy Mitochondrion (Polarized Membrane) PINK1_Import PINK1 Imported and Degraded Healthy_Mito->PINK1_Import Damaged_Mito Damaged Mitochondrion (Depolarized Membrane) PINK1_Accumulation PINK1 Accumulates on OMM Damaged_Mito->PINK1_Accumulation Parkin_Recruitment Parkin Recruited from Cytosol PINK1_Accumulation->Parkin_Recruitment Recruits & Activates Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_Recruitment->Ubiquitination Autophagy_Receptors Autophagy Receptors (e.g., p62) Ubiquitination->Autophagy_Receptors Binds to LC3 LC3 Autophagy_Receptors->LC3 Binds to Autophagosome_Formation Autophagosome Formation LC3->Autophagosome_Formation Mitophagy Mitophagy (Degradation of Mitochondrion) Autophagosome_Formation->Mitophagy

PINK1/Parkin-Mediated Mitophagy Pathway

Experimental Protocols

Workflow for Quantifying Mitochondrial Content

Experimental_Workflow cluster_methods Acquisition Methods Start Start: Live Cell Culture Treatment Experimental Treatment (e.g., Drug Incubation) Start->Treatment Staining Stain with MitoTracker Green FM Treatment->Staining Wash Wash Cells (Optional, reduces background) Staining->Wash Acquisition Data Acquisition Wash->Acquisition Flow_Cytometry Flow Cytometry Acquisition->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Acquisition->Fluorescence_Microscopy Analysis Data Analysis End End: Quantified Mitochondrial Content Analysis->End Flow_Cytometry->Analysis Fluorescence_Microscopy->Analysis

Experimental Workflow Overview
Protocol 1: Flow Cytometry

This protocol is suitable for high-throughput quantification of mitochondrial content in suspension or adherent cells.

Materials:

  • MitoTracker™ Green FM (e.g., Invitrogen M7514)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Cell culture medium (serum-free for staining is recommended)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser and a 530/30 nm emission filter (or equivalent for green fluorescence)

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of MitoTracker™ Green FM by dissolving 50 µg of the lyophilized powder in 74.4 µL of anhydrous DMSO.[3][14]

  • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

Staining Protocol:

  • Harvest cells and resuspend them in pre-warmed (37°C) serum-free medium or PBS at a concentration of 0.5-1 x 10^6 cells/mL.[1][15]

  • Prepare a working solution of MitoTracker™ Green FM by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 100 nM is often recommended.[14][16]

  • Add the MitoTracker™ Green FM working solution to the cell suspension.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][14]

  • (Optional) Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with pre-warmed PBS to reduce background fluorescence.[1]

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analyze the samples on a flow cytometer, collecting a sufficient number of events (e.g., 25,000) for statistical analysis.[1]

  • Use an unstained cell sample to set the baseline fluorescence.

Data Analysis:

  • Gate on the live, single-cell population.

  • Quantify the Mean Fluorescence Intensity (MFI) of the MitoTracker™ Green FM signal in the appropriate channel (e.g., FITC).

  • Compare the MFI of treated samples to control samples to determine the relative change in mitochondrial mass.

Protocol 2: Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying mitochondrial content at the single-cell level.

Materials:

  • MitoTracker™ Green FM

  • Anhydrous DMSO

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm)

Stock Solution Preparation:

  • Prepare a 1 mM stock solution as described in the flow cytometry protocol.

Staining Protocol:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • When cells have reached the desired confluency, remove the culture medium.

  • Prepare a working solution of MitoTracker™ Green FM by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free, phenol (B47542) red-free medium to a final concentration of 100-400 nM.[3] The optimal concentration should be determined for each cell type.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][7]

  • Wash the cells twice with pre-warmed, phenol red-free medium.[7]

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells immediately on a fluorescence microscope. Note: MitoTracker™ Green FM is not well-retained after fixation, so live-cell imaging is required.[3][16]

Image Analysis:

  • Acquire images using consistent settings (e.g., exposure time, laser power) for all samples.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

  • Outline individual cells to define regions of interest (ROIs).

  • Measure the integrated density or mean fluorescence intensity of the MitoTracker™ Green FM signal within each ROI.

  • Subtract the background fluorescence from a region without cells.

  • Normalize the fluorescence intensity to the cell area if there are significant variations in cell size.

  • Compare the average fluorescence intensity per cell between treated and control groups.

Troubleshooting

IssuePossible CauseSolution
High Background/Non-specific Staining Dye concentration is too high.Titrate the MitoTracker™ Green FM concentration to find the lowest concentration that provides a robust signal.
Incomplete washing.Include a wash step after staining.
Weak Signal Dye concentration is too low.Increase the dye concentration or incubation time.
Low mitochondrial content in cells.This may be a true biological result. Confirm with an alternative method if possible.
Dye has degraded.Use a fresh aliquot of the stock solution. Store stock solution properly.
Phototoxicity/Cell Death Prolonged exposure to excitation light.Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.
Dye concentration is too high.Use the lowest effective concentration of the dye.
Signal Not Retained After Fixation MitoTracker™ Green FM is not fixable.Perform live-cell imaging only.[3][16]

Conclusion

MitoTracker™ Green FM is a valuable tool for the quantitative assessment of mitochondrial mass in live cells. Its fluorescence is independent of mitochondrial membrane potential, providing a reliable measure of total mitochondrial content. By following the detailed protocols for flow cytometry and fluorescence microscopy provided in these application notes, researchers can accurately quantify changes in mitochondrial content in response to various stimuli and in different disease models. The provided diagrams of the mitochondrial biogenesis and mitophagy pathways offer a framework for interpreting changes in mitochondrial mass. Careful optimization of staining conditions and appropriate data analysis are crucial for obtaining reproducible and meaningful results.

References

MitoTracker Green FM: Application Notes and Protocols for Staining Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Green FM is a fluorescent dye used for labeling mitochondria in live cells. This carbocyanine dye passively diffuses across the plasma membrane and accumulates in the mitochondria.[1][2][3] Its fluorescence is largely independent of mitochondrial membrane potential, making it a reliable stain for mitochondrial mass.[4][5][6][7][8] this compound contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for stable staining in living cells.[1][2][3] However, it is important to note that the fluorescence of this dye is not well-retained after fixation with aldehydes or alcohols.[1][2][3][9][10][11][12] Therefore, it is recommended for live-cell imaging applications.[1][2][3]

Mechanism of Action

This compound is a cell-permeant probe that readily crosses the plasma membrane of eukaryotic cells. Once inside the cell, it accumulates in the lipid environment of the mitochondria.[12] The dye itself is essentially non-fluorescent in aqueous solutions and only becomes fluorescent once it has partitioned into the lipid-rich environment of the mitochondria, resulting in a low background signal.[12][13] A key feature of this compound is its chloromethyl moiety, which reacts with free thiol groups on mitochondrial proteins, forming a covalent bond.[1][2][3] This covalent linkage ensures that the dye is well-retained within the mitochondria during live-cell imaging experiments.

Data Presentation

Spectral Properties
PropertyWavelength (nm)
Excitation (Peak)490[1][2][3][9][14]
Emission (Peak)516[1][2][3][9]

This compound can be excited by a 488 nm laser line and its emission can be collected with a standard FITC filter set.[14]

Recommended Staining Conditions for Adherent Cells
ParameterRecommended RangeNotes
Working Concentration 20 - 400 nMThe optimal concentration may vary depending on the cell type. It is recommended to start with a concentration in the middle of this range and optimize for your specific cell line and experimental conditions.[1][2][3][4][11][15] At higher concentrations, the probe may stain other cellular structures.[15]
Incubation Time 15 - 45 minutesIncubation time should be optimized for each cell type.[1][2][3][9][11]
Incubation Temperature 37°CStaining should be performed at the normal growth temperature for the cells.[1][2][3]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation (1 mM):

  • This compound is typically supplied as a lyophilized solid (e.g., 50 µg).[1][2][3]

  • To create a 1 mM stock solution, reconstitute the 50 µg vial in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][6]

  • Mix well by vortexing to ensure the dye is fully dissolved.

  • Storage: Store the 1 mM stock solution in single-use aliquots at -20°C, protected from light and moisture.[1][2][3][4][16] Avoid repeated freeze-thaw cycles.[1][2][3][4] The reconstituted stock solution is typically stable for up to two weeks.[1][2][3]

2. Working Solution Preparation:

  • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (e.g., 20-400 nM) in pre-warmed (37°C) serum-free medium or an appropriate buffer like PBS.[4][7]

  • For example, to make a 200 nM working solution, dilute the 1 mM stock solution 1:5000.

  • To reduce background fluorescence, it is recommended to use phenol (B47542) red-free media for the final imaging step.[1][2][3]

Staining Protocol for Adherent Cells
  • Cell Culture: Plate adherent cells on sterile coverslips or in an appropriate imaging dish and culture until they reach the desired confluency.

  • Remove Medium: Carefully aspirate the culture medium from the cells.

  • Add Staining Solution: Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in the dark.[11]

  • Wash: Aspirate the staining solution and wash the cells twice with pre-warmed, fresh growth medium or buffer.[4][6]

  • Imaging: Image the stained cells immediately using a fluorescence microscope with the appropriate filter set (e.g., FITC). Crucially, cells must be imaged live as the stain is not retained after fixation. [1][2][3]

Mandatory Visualization

Experimental Workflow

MitoTracker_Green_FM_Workflow This compound Staining Workflow for Adherent Cells cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis A Prepare 1 mM Stock Solution (in DMSO) B Prepare Working Solution (20-400 nM in pre-warmed medium) A->B C Culture Adherent Cells (on coverslips/imaging dish) E Add Staining Solution B->E D Remove Culture Medium C->D D->E F Incubate (15-45 min at 37°C, in the dark) E->F G Wash Cells Twice (with pre-warmed medium) F->G H Live Cell Imaging (Fluorescence Microscopy) G->H

Caption: Workflow for staining adherent cells with this compound.

Mechanism of Action Diagram

MitoTracker_Mechanism This compound Mechanism of Action cluster_cell Cell cluster_mito Mitochondrion C Mitochondrial Proteins (with Thiols) D Covalent Bonding (Thiol-Reactive Group) C->D E Fluorescence Emission D->E Excitation A This compound (Cell Permeable) B Accumulation in Mitochondria A->B Passive Diffusion B->C

Caption: Mechanism of this compound staining in live cells.

References

Application Notes: Analyzing Mitochondrial Morphology Using MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1] Alterations in mitochondrial morphology are closely linked to cellular function, stress, and disease states, making the analysis of their structure a critical aspect of cell biology and drug development.[1][2] MitoTracker Green FM is a fluorescent dye that enables the visualization of mitochondria in live cells. It is a cell-permeant probe that contains a mildly thiol-reactive chloromethyl group, allowing it to covalently bind to mitochondrial proteins.[3][4] This staining mechanism is largely independent of mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and morphology.[3][4]

Principle of the Assay

This compound passively diffuses across the plasma membrane and accumulates in the mitochondria.[5] Inside the mitochondrial matrix, its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming a covalent bond.[4] The dye is virtually non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon concentrating in the lipid-rich environment of the mitochondria, resulting in low background signal.[6] The resulting stable green fluorescence (Excitation/Emission: ~490/516 nm) allows for the clear visualization of mitochondrial structures in real-time.[5][7] By capturing images of stained cells, researchers can qualitatively and quantitatively assess mitochondrial morphology, distinguishing between states such as fragmented (small, punctate mitochondria) and filamentous (elongated, interconnected networks).[2][8]

Key Features of this compound
FeatureDescriptionReference(s)
Mechanism Covalently binds to mitochondrial proteins via thiol groups.[3][4]
Membrane Potential Staining is largely independent of mitochondrial membrane potential.[3][4]
Spectral Properties Excitation: ~490 nm; Emission: ~516 nm.[5][7]
Cell Viability Designed for use in live cells.[5][9]
Fixability Signal is not well-retained after aldehyde or alcohol fixation.[5][6][9]
Photostability More photostable than rhodamine 123.[3]
Primary Use Visualizing mitochondrial morphology and mass in living cells.[3][10]

Applications in Research and Drug Development

The analysis of mitochondrial morphology is crucial for understanding cellular health and the effects of external stimuli.

  • Studying Mitochondrial Dynamics: Mitochondria are not static; they undergo continuous fission (division) and fusion (merging), processes collectively known as mitochondrial dynamics.[1] These dynamics are essential for mitochondrial quality control, distribution, and function. An imbalance towards fission results in fragmented mitochondria, often associated with cellular stress or apoptosis, while a shift towards fusion leads to elongated, hyperfused networks.[2][11] this compound allows for the real-time visualization of these morphological changes.

  • Toxicology and Drug Screening: Changes in mitochondrial morphology can be an early indicator of cellular toxicity.[12] High-content screening (HCS) platforms can utilize this compound to automate the analysis of mitochondrial morphology in response to a library of compounds, identifying potential drug candidates that induce mitochondrial dysfunction.[13]

  • Disease Modeling: Many diseases, including neurodegenerative disorders like Parkinson's disease and metabolic diseases, are associated with altered mitochondrial morphology.[8] Staining cells with this compound provides a method to study these disease-related phenotypes and to screen for therapeutic agents that might restore normal mitochondrial structure.

Experimental Protocols

Note: The optimal staining concentration and incubation time can vary by cell type and experimental conditions. It is recommended to perform an initial optimization.[5][14]

Reagent Preparation
  • Prepare 1 mM Stock Solution: Each vial of MitoTracker® Green FM typically contains 50 µg of lyophilized solid.[5] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous DMSO.[5][14]

  • Storage of Stock Solution: Store the 1 mM stock solution at -20°C, protected from light and moisture.[5][15] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[5][15]

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-400 nM in serum-free cell culture medium or PBS.[5][14] A typical starting concentration is 100-200 nM.[5]

Staining Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips appropriate for microscopy. Culture the cells until they reach the desired confluency.[8][14]

  • Remove Culture Medium: Aspirate the culture medium from the dish.

  • Staining: Add the pre-warmed (37°C) this compound working solution to the cells.[16]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][14]

  • Wash (Optional): While a wash step is not strictly necessary due to the dye's low fluorescence in aqueous media, you can replace the staining solution with fresh, pre-warmed medium or buffer to reduce any potential background fluorescence before imaging.[3][16]

  • Imaging: Proceed immediately to live-cell imaging. DO NOT FIX the cells, as fixation will inhibit the staining.[5][9]

Staining Protocol for Suspension Cells
  • Cell Harvesting: Centrifuge the cell suspension at approximately 1000 x g for 3-5 minutes to obtain a cell pellet.[14]

  • Wash: Discard the supernatant and wash the cells twice with PBS.[14]

  • Resuspend for Staining: Resuspend the cells gently in the pre-warmed (37°C) this compound working solution at a density of approximately 1x10⁶ cells/mL.[14]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[14]

  • Wash: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove excess dye.[14]

  • Resuspend for Analysis: Resuspend the final cell pellet in fresh, pre-warmed medium or PBS for immediate analysis by fluorescence microscopy or flow cytometry.[14]

Imaging and Quantitative Analysis

Live-Cell Imaging
  • Microscope: Use a fluorescence microscope (confocal is recommended for higher resolution) equipped for live-cell imaging, including an environmental chamber to maintain 37°C and 5% CO₂.[2]

  • Settings: Use a standard FITC/GFP filter set for visualization. Minimize laser power and exposure time to reduce phototoxicity and photobleaching, which can themselves induce changes in mitochondrial morphology.[8]

  • Image Acquisition: For 3D analysis, acquire Z-stacks through the entire depth of the cell.[2][11]

Quantitative Data Analysis

Image analysis software is used to extract quantitative morphological data from the captured images. Open-source platforms like ImageJ or Fiji, often with specialized plugins like the Mitochondrial Network Analysis (MiNA) toolset, are commonly used.[8]

Typical Morphological Parameters:

ParameterDescriptionInterpretation
Mitochondrial Footprint The total area or volume occupied by mitochondria within a cell.Can be used as an indicator of mitochondrial mass.
Aspect Ratio The ratio of the major to the minor axis of a mitochondrion.Higher values indicate more elongated mitochondria.
Form Factor A measure of particle shape complexity (Perimeter² / 4π * Area).Higher values indicate more branched, complex networks.
Object Count The number of individual mitochondrial fragments.An increase often signifies mitochondrial fission.
Branching The number of branches in the mitochondrial network.Indicates the degree of network connectivity.
Fiber Length The length of individual mitochondrial tubules.Measures the extent of mitochondrial elongation.[2]

Visualizations

Mechanism of Action and Staining

G cluster_cell Cell cluster_mito Mitochondrion MitoProtein Mitochondrial Protein (with Thiol Group) BoundDye Fluorescent MitoTracker MitoProtein->BoundDye Covalent Bonding MT_out This compound (Cell-Permeant) MT_out->MitoProtein Diffuses across membranes

Caption: Mechanism of this compound staining.

General Experimental Workflow

G A 1. Cell Culture Seed cells on glass-bottom dish B 2. Prepare Working Solution Dilute MitoTracker stock (e.g., 100 nM) A->B C 3. Staining Incubate cells with dye (15-45 min, 37°C) B->C D 4. Live-Cell Imaging Acquire images (Confocal Microscope) C->D E 5. Image Pre-processing (e.g., background subtraction, thresholding) D->E F 6. Segmentation Isolate mitochondrial objects E->F G 7. Quantitative Analysis Measure morphological parameters F->G H 8. Data Interpretation G->H

Caption: Workflow for mitochondrial morphology analysis.

Mitochondrial Dynamics Pathway

G cluster_morphology Mitochondrial Morphology Fragmented Fragmented Fusion Fusion Fragmented->Fusion Tubular Tubular Network Fission Fission Tubular->Fission Fission->Fragmented Fusion->Tubular Drp1 Drp1 Drp1->Fission Mfn Mfn1/2, OPA1 Mfn->Fusion Stress Cellular Stress (e.g., toxins, apoptosis) Stress->Drp1

Caption: Key pathways governing mitochondrial dynamics.

References

Troubleshooting & Optimization

high background fluorescence with MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using MitoTracker Green FM.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in living cells. The dye passively diffuses across the plasma membrane and accumulates in the lipid-rich environment of the mitochondria. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention within the organelle.[1][2][3] It is important to note that its accumulation is largely independent of mitochondrial membrane potential.[1][3] The dye is virtually non-fluorescent in aqueous solutions and only becomes fluorescent once it has accumulated in the mitochondria.[4]

Q2: Can I use this compound in fixed cells?

It is generally not recommended to use this compound with fixed cells. Fixation, particularly with aldehyde-based fixatives, can lead to a loss of the fluorescent signal.[2][4][5] This dye is best suited for live-cell imaging.[2][6]

Q3: Does the confluency of my cells affect staining?

Yes, cell confluency can impact the quality of your staining. For optimal results, it is recommended that the cells are evenly spread out. In overly confluent areas, staining may appear weaker and less defined compared to cells at the edge of a coverslip that have more room to spread.[7]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific mitochondrial staining, making data interpretation difficult. Below are common causes and solutions to address this issue.

Problem: Diffuse or high background fluorescence across the entire cell or image.

Potential Cause Suggested Solution
Dye Concentration Too High The optimal concentration of this compound can vary between cell types. A high concentration is a common cause of background fluorescence. It is recommended to perform a titration to determine the optimal concentration for your specific cells and experimental conditions.
Incubation Time Too Long Excessive incubation can lead to non-specific binding and increased background. Optimize the incubation time for your experiment.
Inadequate Washing Insufficient washing after staining will leave residual dye in the medium and on the coverslip, contributing to background noise. Ensure you are washing the cells thoroughly.
Cell Culture Media Components Phenol (B47542) red and components in fetal bovine serum (FBS) present in standard cell culture media can be fluorescent and contribute to background.[8][9]
Autofluorescence Cells naturally contain endogenous fluorescent molecules like NADH and flavins, which can cause background fluorescence, particularly in the green spectrum.[8]
Optimization of Staining Parameters

To minimize background fluorescence, it is crucial to optimize the staining protocol for your specific cell type and experimental setup.

Parameter Recommended Range Notes
Working Concentration 20 - 500 nMStart with a concentration in the middle of this range (e.g., 100-200 nM) and perform a serial dilution to find the lowest concentration that gives a good signal-to-noise ratio.[1][2][7][9]
Incubation Time 15 - 45 minutesShorter incubation times are generally better to reduce background. Test different time points within this range.[2][6][10]
Incubation Temperature 37°CIncubation at physiological temperatures is typically recommended.[2][6]

Experimental Protocols

Standard Staining Protocol for Live Adherent Cells
  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[2][6][10] Store this stock solution at -20°C, protected from light and moisture.[2][6]

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 20-500 nM) in a serum-free medium or PBS.[10] For imaging experiments, it is highly recommended to use a phenol red-free medium to reduce background fluorescence.[8][9]

  • Cell Preparation:

    • Culture adherent cells on sterile coverslips or in imaging-appropriate dishes until they reach the desired confluency.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C, protected from light.[2][6][10]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed, serum-free, and phenol red-free medium or PBS to remove any unbound dye.[10]

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope with the appropriate filter sets for green fluorescence (Excitation/Emission: ~490/516 nm).[2][4]

Visual Guides

Mechanism of this compound Staining

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Concentration Is dye concentration optimized? Start->Check_Concentration Titrate_Concentration Perform concentration titration (e.g., 20-500 nM) Check_Concentration->Titrate_Concentration No Check_Incubation Is incubation time optimized? Check_Concentration->Check_Incubation Yes Titrate_Concentration->Check_Incubation Optimize_Time Reduce incubation time (e.g., 15-30 min) Check_Incubation->Optimize_Time No Check_Washing Are washing steps sufficient? Check_Incubation->Check_Washing Yes Optimize_Time->Check_Washing Increase_Washes Increase number and/or duration of washes Check_Washing->Increase_Washes No Check_Media Using phenol red-free serum-free media for imaging? Check_Washing->Check_Media Yes Increase_Washes->Check_Media Switch_Media Switch to phenol red-free/ serum-free media Check_Media->Switch_Media No Check_Autofluorescence Check unstained control for autofluorescence Check_Media->Check_Autofluorescence Yes Switch_Media->Check_Autofluorescence Autofluorescence_Issue High background is likely due to autofluorescence Check_Autofluorescence->Autofluorescence_Issue High Resolved Problem Resolved Check_Autofluorescence->Resolved Low Autofluorescence_Issue->Resolved

References

MitoTracker Green FM Staining: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with MitoTracker Green FM mitochondrial staining.

Troubleshooting Guide & FAQs

This guide addresses common problems encountered during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I not seeing any mitochondrial staining, or the signal is very weak?

Answer: Several factors can contribute to a lack of or weak staining. Consider the following possibilities:

  • Cell Health: this compound staining can be dependent on the mitochondrial membrane potential, which is only maintained in healthy, live cells.[1][2] If cells are unhealthy or dead, mitochondria may not be sufficiently active to sequester the dye.

    • Solution: Ensure you are using a healthy cell culture. It is advisable to perform a viability assay to confirm cell health.

  • Incorrect Dye Concentration: The concentration of this compound is critical for optimal staining.

    • Solution: The recommended concentration range is typically between 20-200 nM, but this can vary depending on the cell type.[3] It is crucial to optimize the concentration for your specific experimental conditions. Start with a concentration around 100 nM and titrate up or down as needed.

  • Suboptimal Incubation Time and Temperature: Inadequate incubation can lead to insufficient dye accumulation.

    • Solution: Incubate cells with the dye for 15-45 minutes at 37°C.[4] Shorter times may not be enough for the dye to accumulate, while longer incubations can lead to cytotoxicity.

  • Improper Dye Storage and Handling: this compound is light-sensitive and prone to degradation if not stored correctly.

    • Solution: Store the lyophilized solid at -20°C, protected from light. Once reconstituted in DMSO, it should be used within a few weeks and stored at -20°C, again with light protection.[5][6] Avoid repeated freeze-thaw cycles.

  • Fixation Issues: this compound is not well-retained after fixation with aldehydes (e.g., paraformaldehyde) or alcohols (e.g., methanol).[5][6][7][8]

    • Solution: Image the cells live, immediately after staining. If fixation is absolutely necessary for your experimental design, you may need to consider a different mitochondrial stain, such as MitoTracker Red CMXRos, which is better retained after fixation.[9]

Question: Why is the staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?

Answer: Diffuse cytoplasmic staining is a common issue and is often related to the following:

  • Dye Concentration is Too High: Using an excessive concentration of this compound is a primary cause of non-specific, cytoplasmic staining.[10]

    • Solution: Lower the concentration of the dye. If you are using 200 nM, try reducing it to 100 nM or even 50 nM. A titration experiment is the best way to determine the optimal concentration for your cells.

  • Prolonged Incubation: Leaving the dye on the cells for too long can lead to its accumulation in other cellular compartments.[9]

    • Solution: Reduce the incubation time. Stick to the recommended 15-45 minute window.

  • Cellular Stress or Damage: Damaged cells may exhibit altered membrane permeability, leading to non-specific dye uptake.

    • Solution: Handle cells gently during the staining procedure and ensure they are in a healthy state.

Question: My fluorescent signal is fading quickly during imaging. What can I do?

Answer: Photobleaching, or the fading of a fluorescent signal upon exposure to light, can be a challenge.

  • Solution:

    • Minimize the exposure time of the cells to the excitation light source.

    • Use the lowest possible laser power that still provides a detectable signal.

    • Acquire images efficiently and avoid unnecessary, prolonged exposure.

    • While this compound is more photostable than some other dyes, photobleaching can still occur.[11]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for using this compound. Note that these are general recommendations, and optimization for your specific cell type and experimental conditions is highly encouraged.

ParameterRecommended RangeNotes
Stock Solution Concentration 1 mM in high-quality DMSOPrepare by dissolving 50 µg of lyophilized this compound in 74.4 µL of DMSO.[3][5][6]
Working Concentration 20 - 200 nMOptimal concentration is cell-type dependent and requires titration.[3] For flow cytometry, lower concentrations may be sufficient.[7]
Incubation Time 15 - 45 minutesLonger incubation times may lead to cytotoxicity and non-specific staining.[4]
Incubation Temperature 37°CStandard cell culture incubation temperature.
Excitation Wavelength ~490 nm
Emission Wavelength ~516 nm

Experimental Protocol: Staining Live Cells with this compound

This protocol outlines the key steps for staining live cells with this compound for fluorescence microscopy.

  • Prepare this compound Stock Solution:

    • Allow the lyophilized this compound vial to warm to room temperature.

    • Add 74.4 µL of high-quality, anhydrous DMSO to one 50 µg vial to create a 1 mM stock solution.[3][5][6]

    • Mix well by vortexing.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution:

    • Warm the required volume of cell culture medium to 37°C. For imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence.

    • Dilute the 1 mM this compound stock solution into the pre-warmed medium to the desired final working concentration (e.g., 20-200 nM).

    • It is crucial to add the dye to the medium and not the other way around to ensure proper mixing.

  • Cell Staining:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Washing (Optional):

    • This compound is essentially non-fluorescent in aqueous solutions and becomes fluorescent in the lipid environment of mitochondria, so a wash step is not always necessary.[11]

    • If high background is observed, you can wash the cells once with pre-warmed, fresh culture medium.

  • Imaging:

    • Image the cells immediately in live-cell imaging medium.

    • Use appropriate filter sets for fluorescein (B123965) (FITC) to visualize the green fluorescence.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.

MitoTracker_Troubleshooting Start No or Weak Staining Check_Health Are cells healthy and viable? Start->Check_Health Check_Concentration Is dye concentration optimized (20-200 nM)? Check_Health->Check_Concentration Yes Solution_Health Use healthy cell culture Check_Health->Solution_Health No Check_Incubation Is incubation time and temp correct (15-45 min, 37°C)? Check_Concentration->Check_Incubation Yes Solution_Concentration Titrate dye concentration Check_Concentration->Solution_Concentration No Check_Storage Was the dye stored correctly (-20°C, protected from light)? Check_Incubation->Check_Storage Yes Solution_Incubation Optimize incubation time Check_Incubation->Solution_Incubation No Check_Fixation Are you imaging live cells (not fixed)? Check_Storage->Check_Fixation Yes Solution_Storage Use fresh, properly stored dye Check_Storage->Solution_Storage No Optimize_Imaging Minimize light exposure and laser power Check_Fixation->Optimize_Imaging Yes Solution_Fixation Image live cells or use a different dye Check_Fixation->Solution_Fixation No Diffuse_Staining Diffuse Cytoplasmic Staining Check_High_Concentration Is dye concentration too high? Diffuse_Staining->Check_High_Concentration Check_Long_Incubation Is incubation time too long? Check_High_Concentration->Check_Long_Incubation No Solution_Reduce_Concentration Lower dye concentration Check_High_Concentration->Solution_Reduce_Concentration Yes Check_Long_Incubation->Optimize_Imaging No Solution_Reduce_Incubation Shorten incubation time Check_Long_Incubation->Solution_Reduce_Incubation Yes Signal_Fading Signal Fading (Photobleaching) Signal_Fading->Optimize_Imaging

References

Technical Support Center: MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak signals when using MitoTracker Green FM for live-cell imaging.

Troubleshooting Guide: Weak this compound Signal

A weak or absent fluorescent signal can be frustrating and can compromise experimental results. This guide addresses common causes and provides systematic solutions to enhance your this compound staining.

Problem: No or very faint green fluorescence.
Potential Cause Recommended Solution
Incorrect Microscope Filter Set Ensure the filter set on your microscope is appropriate for this compound, which has an excitation maximum of 490 nm and an emission maximum of 516 nm.[1][2] Use a standard FITC/GFP filter set.
Inappropriate Dye Concentration The optimal concentration can vary between cell types. Perform a titration to find the best concentration for your specific cells, typically in the range of 20-200 nM.[3] Some protocols suggest a range of 100-400 nM.[4]
Suboptimal Incubation Time Incubation times can range from 15 to 45 minutes.[5][6] Shorter or longer times may be necessary depending on the cell type. Titrate the incubation time to find the optimal staining window.
Poor Cell Health Unhealthy or dying cells may not retain the dye effectively.[7] Ensure your cells are healthy and viable before and during the experiment. Use a viability stain to confirm cell health if necessary.
Dye Degradation Improper storage can lead to dye degradation. Store the lyophilized solid at -20°C, desiccated and protected from light.[4] Once reconstituted in DMSO, use within two weeks, storing at -20°C and protecting from light.[4] Avoid repeated freeze-thaw cycles.[4][5]
Fixation After Staining This compound is not fixable.[8] Staining will be lost if cells are fixed with aldehydes or alcohols.[2][4] All imaging must be performed on live cells.[4]
High Background Fluorescence Phenol (B47542) red in the culture medium can contribute to background fluorescence.[4] For imaging, consider replacing the medium with phenol red-free medium or PBS.[4][5]
Photobleaching The dye is sensitive to light. Minimize exposure to the excitation light source to prevent photobleaching, which is an irreversible reduction in fluorescence.[9][10]

Experimental Workflow for Troubleshooting

G start Start: Weak Signal check_filters Verify Microscope Filter Set (Ex/Em: 490/516 nm) start->check_filters optimize_conc Optimize Dye Concentration (Titration: 20-400 nM) check_filters->optimize_conc Filters Correct optimize_time Optimize Incubation Time (Titration: 15-45 min) optimize_conc->optimize_time Concentration Optimized check_health Assess Cell Viability (e.g., Live/Dead Stain) optimize_time->check_health Time Optimized check_dye Check Dye Aliquot (Use fresh stock) check_health->check_dye Cells Healthy live_imaging Confirm Live-Cell Imaging (No Fixation) check_dye->live_imaging Dye is Fresh reduce_background Reduce Background (Phenol red-free media) live_imaging->reduce_background Imaging Live Cells minimize_photobleaching Minimize Photobleaching (Limit light exposure) reduce_background->minimize_photobleaching Background Reduced success Successful Staining minimize_photobleaching->success Light Exposure Minimized G cluster_cell Live Cell cluster_mito Mitochondrion MitoProtein Mitochondrial Protein (with Thiol Group) BoundDye This compound (Fluorescent) MitoProtein->BoundDye FreeDye This compound (Enters Cell) FreeDye->MitoProtein Covalent Binding

References

Technical Support Center: MitoTracker Green FM in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MitoTracker Green FM for long-term live-cell imaging, with a specific focus on addressing and mitigating phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent dye used to label mitochondria in live cells. It is cell-permeant and accumulates in mitochondria regardless of their membrane potential.[1][2] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention within the mitochondria.[3] It is essentially non-fluorescent in aqueous solutions and becomes brightly fluorescent in the lipid environment of the mitochondria, which minimizes background fluorescence.[1]

Q2: Is this compound suitable for long-term live-cell imaging?

While this compound is widely used for live-cell imaging, its suitability for long-term experiments (extending over many hours or days) is a concern due to potential phototoxicity and cytotoxicity.[4] Prolonged exposure to excitation light can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and other cellular components, ultimately affecting cell viability and experimental outcomes.[2]

Q3: What are the visible signs of phototoxicity when using this compound?

Phototoxicity from this compound can manifest in several ways. A key indicator is a change in mitochondrial morphology, where the normal tubular network transforms into fragmented or spherical structures.[5][6] This is often accompanied by a reduction in the number of mitochondrial cristae.[5][6] Other signs of cellular stress, such as blebbing of the plasma membrane or apoptosis, may also be observed.

Q4: Can this compound be used to measure mitochondrial mass?

Yes, because its accumulation is independent of mitochondrial membrane potential, this compound is often used as a tool to assess mitochondrial mass.[2][7]

Q5: Is this compound fixable?

No, this compound is not well-retained after fixation with aldehydes or alcohols.[8][9] Therefore, it is recommended for live-cell imaging only.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. - Dye concentration is too high: Excessive dye can lead to non-specific binding in the cytoplasm.[9]- Incubation time is too long: Prolonged incubation can lead to dye accumulation in other cellular compartments.- Optimize dye concentration: Start with a low concentration (e.g., 25-50 nM) and titrate up to the lowest concentration that provides a clear signal. The typical range is 100-400 nM.[8]- Optimize incubation time: A 15-30 minute incubation is generally sufficient.[8]
Signal fades quickly during imaging (photobleaching). - High excitation light intensity: Intense light rapidly destroys the fluorophore.- Prolonged exposure time: Continuous exposure to excitation light accelerates photobleaching.- Reduce laser power/light intensity: Use the lowest possible illumination that allows for adequate signal detection.- Minimize exposure time: Use shorter exposure times and increase the interval between image acquisitions.- Use an anti-fade mounting medium if imaging fixed cells (though not recommended for this dye).
Cells appear stressed or die during long-term imaging. - Phototoxicity: Light-induced damage from the excited fluorophore.- Cytotoxicity: The dye itself may be toxic at higher concentrations or over long incubation periods.[4]- Minimize light exposure: Reduce illumination intensity, exposure time, and frequency of imaging.- Lower dye concentration: Use the minimal concentration required for visualization.- Use phenol (B47542) red-free media: Phenol red can increase background fluorescence and potentially contribute to phototoxicity.[10]- Consider alternatives: For very long-term studies, consider using fluorescent proteins targeted to mitochondria or other less phototoxic dyes.[11]
Changes in mitochondrial morphology (e.g., fragmentation). - Phototoxicity: This is a classic sign of light-induced mitochondrial damage.[5][6]- Implement all phototoxicity reduction strategies: Lower light dose (intensity x duration), reduce dye concentration.- Perform control experiments: Image unstained cells under the same conditions to distinguish between phototoxicity and other experimental effects.

Quantitative Data: Photostability and Comparison

Fluorescent Probe1/e Photobleaching Lifetime (seconds)Primary Advantage(s)Primary Disadvantage(s)
This compound (MTG) 214[12]Stains mitochondria independent of membrane potential.[1][2]Moderate phototoxicity; not fixable.[5][8]
10-N-Nonyl Acridine Orange (NAO) 14[12]Binds to cardiolipin (B10847521) in the inner mitochondrial membrane.High phototoxicity.[5][6]
Tetramethylrhodamine, Ethyl Ester (TMRE) Not specified, but noted to be less phototoxic than MTG.[5][6]Membrane potential-dependent, useful for functional studies.Signal is lost if mitochondrial membrane potential dissipates.
MitoView™ Green Not specifiedSimilar properties to this compound, can be used in fixed cells.[13]Potential membrane potential dependency in yeast.[13]
MitoBright LT Deep Red Excellent photostability, suitable for long-term imaging.[14]Near-infrared dye with reduced phototoxicity and deeper tissue penetration.Requires appropriate NIR imaging equipment.

Experimental Protocols

Protocol 1: Standard Staining with this compound for Live-Cell Imaging
  • Prepare Stock Solution: Dissolve the lyophilized this compound in high-quality, anhydrous DMSO to create a 1 mM stock solution.[8] Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (like HBSS) to the desired final working concentration (typically 25-200 nM).

  • Cell Staining:

    • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Remove the culture medium and wash the cells once with pre-warmed serum-free medium.

    • Add the pre-warmed working solution to the cells and incubate for 15-30 minutes at 37°C.[8]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium (phenol red-free medium is recommended to reduce background).

  • Imaging: Image the cells immediately in complete, phenol red-free medium using a fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission maxima: ~490/516 nm).

Protocol 2: Assessing Phototoxicity of this compound

This protocol is adapted from general guidelines for assessing phototoxicity.[15][16]

  • Cell Preparation: Seed cells on a multi-well, glass-bottom plate at a density that allows for proliferation to be monitored.

  • Staining: Stain a subset of wells with a range of this compound concentrations (e.g., 25 nM, 50 nM, 100 nM, 200 nM) and include unstained control wells. Follow the standard staining protocol (Protocol 1).

  • Imaging Regimen:

    • Define a long-term imaging protocol that mimics your intended experiment (e.g., image every 15 minutes for 24 hours).

    • For each stained concentration and the unstained control, expose different wells to varying light doses. This can be achieved by varying the excitation light intensity (e.g., 10%, 25%, 50%, 100% laser power) while keeping the exposure time and imaging frequency constant.

  • Data Acquisition: At each time point, acquire both fluorescence and brightfield/phase-contrast images.

  • Analysis (Endpoints):

    • Cell Proliferation: Count the number of cells or measure the confluency in brightfield images over time. Compare the proliferation rates between stained and unstained cells at different light doses. A significant reduction in proliferation in the stained, illuminated cells indicates phototoxicity.

    • Mitochondrial Morphology: In the fluorescence images, quantify changes in mitochondrial morphology (e.g., aspect ratio, circularity) over time. A shift towards more circular/fragmented mitochondria indicates phototoxicity.

    • Cell Viability: At the end of the experiment, use a live/dead viability assay (e.g., Propidium Iodide or Calcein AM) to determine the percentage of dead cells in each condition.

Visualizations

Signaling Pathway of Phototoxicity-Induced Mitochondrial Damage

Phototoxicity_Pathway Light Excitation Light ExcitedMTG Excited State MitoTracker Light->ExcitedMTG Excites MTG This compound ROS Reactive Oxygen Species (ROS) ExcitedMTG->ROS Generates MitoDamage Mitochondrial Damage (Lipid Peroxidation, Protein Oxidation) ROS->MitoDamage Causes Morphology Morphological Changes (Fragmentation, Swelling) MitoDamage->Morphology MMP_Loss Loss of Membrane Potential (ΔΨm) MitoDamage->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Induces Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis CytoC->Caspase Phototoxicity_Workflow Start Start: Seed Cells Stain Stain with this compound (Multiple Concentrations + Unstained Control) Start->Stain Image Long-Term Live-Cell Imaging (Varying Light Doses) Stain->Image Acquire Acquire Fluorescence and Brightfield Images Image->Acquire Analyze Analyze Data Acquire->Analyze Proliferation Cell Proliferation Rate Analyze->Proliferation Quantitative Morphology Mitochondrial Morphology Analyze->Morphology Quantitative Viability Cell Viability (Live/Dead Assay) Analyze->Viability Endpoint End End: Determine Phototoxicity Threshold Proliferation->End Morphology->End Viability->End

References

how to reduce MitoTracker Green FM background noise

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoTracker Green FM. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background noise and achieve optimal staining for your live-cell imaging experiments.

Troubleshooting Guide: High Background Noise

High background fluorescence can obscure the specific mitochondrial staining, making data interpretation difficult. Here are the common causes and solutions to reduce background noise.

Issue: Diffuse, non-specific fluorescence across the entire cell or high background in the imaging medium.

Potential Cause Recommendation Rationale
Dye Concentration Too High Titrate the this compound concentration. Start with the lower end of the recommended range (20-200 nM) and optimize for your specific cell type and experimental conditions.[1][2]Excessive dye concentration is a primary cause of high background and non-specific staining.[3][4] Using the lowest effective concentration minimizes unbound dye.
Incubation Time Too Long Reduce the incubation time. Typical incubation times are between 15-45 minutes.[1][5][6][7]Prolonged exposure to the dye can lead to its accumulation in cellular compartments other than mitochondria, increasing background signal.[8]
Phenol (B47542) Red in Medium Use phenol red-free imaging medium for the final wash and during imaging.[3][5][6][7]Phenol red is fluorescent and can contribute significantly to background noise, especially in the green channel.[3]
Inadequate Washing Although some protocols suggest no-wash steps, if you experience high background, perform gentle washes with pre-warmed, serum-free medium or PBS after incubation.[1][3]Washing helps to remove unbound dye from the medium and the cell surface, thereby reducing background fluorescence.[9][10]
Cell Health Ensure cells are healthy and not overly confluent.[11][12]Unhealthy or dying cells can exhibit altered membrane permeability, leading to non-specific dye uptake and diffuse staining. Overly confluent cells may not stain evenly.[12]
Dye Precipitation Ensure the dye is fully dissolved in high-quality DMSO before further dilution. Use freshly prepared working solutions.Aggregates of the dye can appear as bright, non-specific fluorescent dots.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

The optimal concentration can vary between cell types and experimental conditions. A typical starting range is 100-400 nM.[5][6][7] However, for sensitive cells or to minimize background, it is recommended to perform a concentration titration starting from as low as 20-50 nM.[1][2][12]

Q2: How long should I incubate my cells with this compound?

The recommended incubation time is typically between 15 and 30 minutes at 37°C.[5][6][7] Longer incubation times can lead to increased background and potential cytotoxicity.[8]

Q3: Can I fix my cells after staining with this compound?

No, this compound is not well-retained after fixation with aldehydes or alcohols.[5][6][7] It is intended for use in live-cell imaging only. If fixation is required, consider using a fixable mitochondrial stain like MitoTracker Red CMXRos.[8][13]

Q4: Why am I seeing staining in compartments other than the mitochondria?

This is often a result of using too high a dye concentration or incubating for too long.[4][8] this compound selectively accumulates in mitochondria, but excessive amounts can lead to non-specific binding to other cellular structures.[4] Optimizing the dye concentration and incubation time is crucial.

Q5: Is this compound dependent on mitochondrial membrane potential?

Unlike some other MitoTracker dyes (e.g., MitoTracker Red CMXRos), this compound accumulates in mitochondria largely independent of the mitochondrial membrane potential.[14][15] This makes it a useful tool for assessing mitochondrial mass.[14]

Experimental Protocols

Standard Staining Protocol for Adherent Cells

This protocol provides a starting point for staining adherent cells with this compound. Optimization may be required for your specific cell line.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of high-quality DMSO.[5][6][7]

    • Dilute the stock solution in a warm, serum-free culture medium or PBS to the desired final working concentration (e.g., 20-200 nM).[1]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[5][6][7]

  • Washing (Optional but Recommended for High Background):

    • Remove the staining solution.

    • Gently wash the cells two to three times with a pre-warmed, phenol red-free imaging medium or PBS.[1][3]

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope using the appropriate filter set for fluorescein (B123965) (Excitation/Emission: ~490/516 nm).[5][6][7]

Visual Troubleshooting Guide

The following diagrams illustrate the logical steps for troubleshooting high background noise and the experimental workflow.

cluster_0 Troubleshooting High Background Start High Background Observed Check_Conc Is Dye Concentration Optimized? Start->Check_Conc Check_Time Is Incubation Time Optimized? Check_Conc->Check_Time Yes Solution_Conc Reduce Concentration (Titrate) Check_Conc->Solution_Conc No Check_Media Using Phenol Red-Free Media? Check_Time->Check_Media Yes Solution_Time Reduce Incubation Time Check_Time->Solution_Time No Check_Wash Adequate Washing? Check_Media->Check_Wash Yes Solution_Media Switch to Phenol Red-Free Media Check_Media->Solution_Media No Solution_Wash Increase Wash Steps Check_Wash->Solution_Wash No End Optimized Staining Check_Wash->End Yes Solution_Conc->Check_Time Solution_Time->Check_Media Solution_Media->Check_Wash Solution_Wash->End

Caption: Troubleshooting workflow for high background noise.

cluster_1 This compound Staining Workflow Prep_Cells 1. Prepare Live Cells (Adherent or Suspension) Prep_Dye 2. Prepare Staining Solution (20-200 nM in serum-free media) Prep_Cells->Prep_Dye Incubate 3. Incubate Cells with Dye (15-30 min at 37°C) Prep_Dye->Incubate Wash 4. Wash Cells (Optional) (Use phenol red-free media) Incubate->Wash Image 5. Live Cell Imaging (Ex/Em: ~490/516 nm) Wash->Image

Caption: Standard experimental workflow for this compound.

References

MitoTracker Green FM signal fading during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing signal fading with MitoTracker Green FM during microscopy.

Troubleshooting Guide: this compound Signal Fading

Signal fading, or photobleaching, is a common issue in fluorescence microscopy. This guide provides a systematic approach to troubleshooting and mitigating the fading of the this compound signal.

Problem: Weak or Rapidly Fading Signal

Initial Checks & Solutions

  • Optimize Staining Protocol:

    • Concentration: Ensure you are using the optimal concentration of this compound. The recommended range is typically 20-200 nM, with some protocols suggesting up to 400 nM.[1][2] Using a concentration that is too high can lead to cytosolic background staining and potential cytotoxicity.[3]

    • Incubation Time: Incubate cells for 15-45 minutes at 37°C.[1][2] Insufficient incubation can result in a weak signal.

  • Live-Cell Imaging Only:

    • This compound is not well-retained after fixation with aldehydes or alcohols.[1][3] All imaging must be performed on live cells.

  • Minimize Light Exposure:

    • Focusing: Use transmitted light or a lower light intensity to find and focus on the cells of interest before switching to fluorescence imaging.

    • Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.

    • Laser Power: Use the lowest possible laser power. High laser power significantly accelerates photobleaching.

Advanced Troubleshooting

If the initial checks do not resolve the issue, consider the following advanced troubleshooting steps.

Potential Cause Recommended Action Supporting Data/Rationale
Photobleaching Minimize the total light dose delivered to the sample. Reduce laser power, decrease exposure time, and limit the number of acquisitions.The rate of photobleaching is directly proportional to the intensity and duration of light exposure.[4]
Phototoxicity High illumination can induce phototoxicity, leading to changes in mitochondrial morphology (e.g., swelling, fragmentation) and cell death, which can affect signal integrity.[5][6]Studies have shown that high-intensity light can alter mitochondrial structure and function.[6]
Suboptimal Imaging Medium Use a phenol (B47542) red-free imaging medium to reduce background fluorescence. Consider using a specialized live-cell imaging solution.Phenol red can contribute to background fluorescence, reducing the signal-to-noise ratio.
Lack of Antifade Reagent Incorporate a live-cell compatible antifade reagent, such as ProLong™ Live Antifade Reagent.Antifade reagents scavenge free radicals generated during fluorescence excitation, thereby protecting the fluorophore from photobleaching.[7][8]

Experimental Protocols

Standard Staining Protocol for Live Cells
  • Prepare a 1 mM Stock Solution: Dissolve 50 µg of this compound in 74.4 µL of high-quality, anhydrous DMSO.

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-200 nM in a suitable serum-free medium or buffer.

  • Cell Staining:

    • Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Remove the culture medium and wash the cells once with a pre-warmed buffer.

    • Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1][2]

  • Wash and Image:

    • Remove the staining solution and wash the cells twice with a pre-warmed imaging medium (phenol red-free is recommended).

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with live-cell imaging immediately.

Protocol for Using ProLong™ Live Antifade Reagent
  • Prepare Staining Solution with Antifade Reagent: Dilute the ProLong™ Live Antifade Reagent into your normal cell culture medium or imaging buffer according to the manufacturer's instructions.

  • Incubate with Antifade Reagent: Add the medium containing the antifade reagent to your this compound-stained cells and incubate for at least 15-120 minutes before imaging.[8]

  • Image: Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching.[8]

Quantitative Data on Photobleaching

Direct comparisons of photobleaching rates across different studies can be challenging due to variations in experimental setups. However, available data provides valuable insights into the photostability of this compound.

Fluorophore Experimental Conditions Photobleaching Rate Reference
This compound 488 nm laser, 0.5% power, 3.54 µs pixel dwell time, 1 frame/secondFluorescence decreased by ~60% after 300 seconds of continuous illumination.[5]
Nonyl Acridine Orange (NAO) 488 nm laser, 0.5% power, 3.54 µs pixel dwell time, 1 frame/secondFluorescence decreased by ~90% after 300 seconds of continuous illumination.[5]
This compound with ProLong™ Live Imaged every 15 secondsSignificantly slower photobleaching compared to control without antifade reagent.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal diffuse and not localized to the mitochondria?

A1: This is often due to using too high a concentration of the dye, leading to non-specific cytoplasmic staining.[3] Try reducing the concentration to the lower end of the recommended range (20-100 nM). Another possibility is that the cells have been incubated with the dye for too long, leading to mitochondrial damage and leakage of the dye into the cytoplasm.[3]

Q2: Can I fix my cells after staining with this compound?

A2: No, this compound is not well-retained after fixation with aldehydes or alcohols.[1][3] For applications requiring fixation, consider using a fixable mitochondrial stain like MitoTracker™ Red CMXRos or other alternatives.

Q3: My signal is bright initially but fades very quickly during time-lapse imaging. What can I do?

A3: This is a classic sign of photobleaching. To mitigate this:

  • Reduce Illumination: Use the lowest possible laser power and the shortest exposure time.

  • Use an Antifade Reagent: Incorporate a live-cell antifade reagent like ProLong™ Live.[7][8]

  • Optimize Acquisition Settings: Reduce the frequency of image acquisition if your experiment allows.

Q4: Are there any alternatives to this compound that are more photostable?

A4: Yes, several newer generation mitochondrial dyes offer improved photostability. Silicon rhodamine (SiR)-based probes, for example, have shown enhanced brightness and stability, making them suitable for long-term and super-resolution imaging.[9] However, the best choice will depend on your specific experimental requirements, including the available excitation and emission channels on your microscope.

Q5: Can phototoxicity from this compound affect my experimental results?

A5: Yes, all fluorescent dyes have the potential to be phototoxic, especially at high concentrations and with prolonged light exposure. Phototoxicity can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and other cellular components, potentially altering cellular physiology and leading to artifacts.[6] It is crucial to use the lowest possible dye concentration and light exposure to minimize these effects.

Visualizations

Troubleshooting Workflow for Signal Fading

TroubleshootingWorkflow Troubleshooting this compound Signal Fading start Weak or Fading Signal check_staining Optimize Staining Protocol? (Concentration, Incubation) start->check_staining check_staining->start No, Adjust check_live Imaging Live Cells? check_staining->check_live Yes check_live->start No, Use Live Cells check_light Minimize Light Exposure? check_live->check_light Yes check_light->start No, Adjust Settings use_antifade Use Antifade Reagent (e.g., ProLong™ Live) check_light->use_antifade Yes reduce_phototoxicity Address Phototoxicity (Lower Laser Power) use_antifade->reduce_phototoxicity end_bad Issue Persists use_antifade->end_bad end_good Signal Improved reduce_phototoxicity->end_good reduce_phototoxicity->end_bad consider_alternatives Consider Alternative Dyes (e.g., SiR-based probes) end_bad->consider_alternatives

Caption: A logical workflow for troubleshooting weak or fading this compound signal.

Mitochondrial Staining and Imaging Workflow

StainingWorkflow This compound Staining & Imaging Workflow prep_cells Prepare Live Cells on Imaging Dish stain Incubate Cells with Dye (15-45 min, 37°C) prep_cells->stain prep_dye Prepare Staining Solution (20-200 nM) prep_dye->stain wash1 Wash Cells with Pre-warmed Medium stain->wash1 add_antifade Optional: Add Antifade Reagent wash1->add_antifade image Live-Cell Imaging (Minimize Light Exposure) wash1->image Without Antifade add_antifade->image analyze Image Analysis image->analyze

Caption: A standard experimental workflow for staining and imaging live cells with this compound.

References

optimizing MitoTracker Green FM concentration for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize MitoTracker Green FM concentration for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is between 20 nM and 200 nM.[1][2] Many protocols suggest a typical working concentration of 100-400 nM for 15-30 minutes at 37°C.[3][4][5] It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line and application.

Q2: Can I use this compound on fixed cells?

A2: No, this compound is not recommended for use on fixed cells. Fixation with aldehydes or alcohols will inhibit the staining.[3][4][5] The dye should be used for live-cell imaging only, as the signal is not well-retained after fixation.[6][7]

Q3: Why is my this compound staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?

A3: Diffuse cytoplasmic staining is a common issue and is typically caused by using too high a concentration of the dye.[6][8] Unlike many other fluorescent dyes, MitoTracker probes are used at much lower, nanomolar concentrations.[6] If you observe diffuse staining, it is recommended to reduce the concentration of this compound in your experiment. Another potential cause could be an excessively long incubation time, which can lead to mitochondrial damage and loss of morphology.[8]

Q4: Is this compound toxic to cells?

A4: MitoTracker dyes can be toxic to cells, especially at higher concentrations or with prolonged exposure.[6][9] It is important to use the lowest concentration and shortest incubation time that provides adequate signal for your imaging needs. Toxicity can manifest as changes in mitochondrial morphology, such as fragmentation, or cell death.[9][10]

Q5: Does cell confluency affect this compound staining?

A5: Yes, cell confluency can impact the quality of staining. For adherent cells, it is ideal for the cells to be evenly spread out. In highly confluent areas, the staining may appear weaker and less defined compared to cells at the edges of the plate.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Dye concentration is too high.Decrease the this compound concentration. Perform a titration to find the optimal concentration.[6]
Phenol (B47542) red in the media.Use phenol red-free media for the staining and imaging steps.[3][4][5]
Weak or No Signal Dye concentration is too low.Increase the this compound concentration incrementally.
Insufficient incubation time.Increase the incubation time, but be mindful of potential cytotoxicity.
Low mitochondrial activity.Ensure cells are healthy and metabolically active.
Diffuse Cytoplasmic Staining Dye concentration is too high.Significantly reduce the working concentration of the dye.[6][8]
Incubation time is too long.Shorten the incubation period to prevent dye leakage from mitochondria.[8]
Phototoxicity or Cell Death Dye concentration is too high.Use the lowest effective concentration.[9]
Prolonged exposure to excitation light.Minimize the exposure time and intensity of the imaging laser or lamp.
Long incubation time.Reduce the incubation time with the dye.[6]
Uneven Staining in Adherent Cells High cell confluency.Plate cells at a lower density to ensure they are well-spread.[11]

Experimental Protocols

Stock Solution Preparation

To prepare a 1 mM stock solution of this compound, reconstitute a 50 µg vial in 74.4 µL of high-quality DMSO.[3][4][5] Store the stock solution at -20°C, protected from light, and use within two weeks. Avoid repeated freeze-thaw cycles.[3][4][5]

Optimizing Staining Concentration

It is highly recommended to perform a concentration titration to determine the optimal working concentration for your specific cell type.

G cluster_prep Cell Preparation cluster_titration Concentration Titration cluster_imaging Imaging and Analysis cluster_selection Optimal Concentration Selection prep_cells Prepare cells in a multi-well plate prepare_dilutions Prepare a series of this compound dilutions (e.g., 20 nM, 50 nM, 100 nM, 200 nM, 400 nM) add_dye Add dilutions to respective wells prepare_dilutions->add_dye incubate Incubate for 15-30 min at 37°C add_dye->incubate wash_cells Wash cells with pre-warmed medium (optional) image_cells Image live cells using a fluorescence microscope wash_cells->image_cells analyze Analyze images for mitochondrial morphology and background image_cells->analyze select_conc Select the lowest concentration with bright mitochondrial staining and low cytoplasmic background analyze->select_conc

Workflow for optimizing this compound concentration.
Staining Protocol for Adherent Cells

  • Culture adherent cells on coverslips or in an appropriate imaging dish.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed (37°C) staining solution containing the optimized concentration of this compound.

  • Incubate for 15-30 minutes at 37°C, protected from light.[3][4]

  • (Optional) Remove the staining solution and wash the cells with pre-warmed serum-free medium or PBS to reduce background fluorescence.[1]

  • Image the live cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[3][12]

G cluster_adherent Adherent Cell Staining Protocol start Start with cultured adherent cells remove_medium Remove culture medium start->remove_medium add_stain Add pre-warmed staining solution remove_medium->add_stain incubate Incubate 15-30 min at 37°C add_stain->incubate wash Optional: Wash with pre-warmed medium incubate->wash image Image live cells immediately wash->image

Protocol for staining adherent cells with this compound.
Staining Protocol for Suspension Cells

  • Harvest suspension cells and centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes.[13]

  • Discard the supernatant and resuspend the cell pellet in pre-warmed (37°C) staining solution with the optimized this compound concentration.

  • Incubate for 15-45 minutes at 37°C, protected from light.[1][2]

  • Centrifuge the cells to remove the staining solution.[1]

  • Resuspend the cell pellet in fresh, pre-warmed medium or PBS.

  • The cells can then be transferred to an appropriate dish for imaging or analyzed by flow cytometry.

G cluster_suspension Suspension Cell Staining Protocol start Start with harvested suspension cells centrifuge1 Centrifuge and discard supernatant start->centrifuge1 resuspend_stain Resuspend in pre-warmed staining solution centrifuge1->resuspend_stain incubate Incubate 15-45 min at 37°C resuspend_stain->incubate centrifuge2 Centrifuge to remove staining solution incubate->centrifuge2 resuspend_medium Resuspend in fresh medium/PBS centrifuge2->resuspend_medium analyze Proceed to imaging or flow cytometry resuspend_medium->analyze

Protocol for staining suspension cells with this compound.

Recommended Concentrations for Specific Cell Types

The following table summarizes starting concentrations of this compound that have been reported for various cell types. Note that these are starting points, and optimization is recommended for each specific experiment.

Cell TypeConcentration RangeIncubation TimeNotes
General 100 - 400 nM[3][4][5]15 - 30 minA widely recommended starting range.
HeLa 20 nM[9]15 minLower concentrations can be effective and reduce toxicity.
50 nM - 2 µM[11]25 - 30 minA user reported testing a wide range for optimization.
Jurkat 100 - 400 nM[3]15 - 30 minUsed for flow cytometry analysis.
T-cells Optimization requiredVariesA study focused on optimizing the concentration for imaging flow cytometry.[14]
Lymphoblastoid 200 nM[15]20 minProtocol for FACS analysis.

References

MitoTracker Green FM Flow Cytometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoTracker Green FM in flow cytometry applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound signal weak or absent in my flow cytometry data?

A weak or absent signal can be attributed to several factors, ranging from procedural missteps to issues with the cells themselves.

  • Suboptimal Dye Concentration: The concentration of this compound is critical for effective staining. While typical concentrations range from 20-200 nM, the optimal concentration can vary between cell types.[1] It is recommended to perform a titration experiment to determine the ideal concentration for your specific cells.

  • Insufficient Incubation Time: Incubation times that are too short will result in incomplete mitochondrial labeling. A typical incubation period is 15-45 minutes at 37°C.[1][2][3][4]

  • Cell Viability: this compound is best suited for live-cell staining.[2][3][4][5] If cell viability is low, mitochondrial function may be compromised, leading to reduced dye accumulation. It is advisable to perform a viability check before and after staining.

  • Improper Storage and Handling: The lyophilized dye and its DMSO stock solution are sensitive to light and should be stored at -20°C.[1][3][4] Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Incorrect Filter and Laser Settings: Ensure your flow cytometer is configured with the appropriate excitation laser and emission filter for this compound (Excitation/Emission maxima: ~490/516 nm).[2][3][4][5][6] A 488 nm laser with a standard FITC (e.g., 530/30 nm) filter is commonly used.[6]

Q2: I'm observing high background fluorescence in my samples. What could be the cause?

High background can mask the specific mitochondrial signal and complicate data analysis. Here are common causes and solutions:

  • Excess Dye: Using a concentration of this compound that is too high can lead to non-specific binding and increased background. Optimizing the dye concentration through titration is crucial.

  • Inadequate Washing: After incubation with the dye, it is important to wash the cells sufficiently to remove any unbound probe. Washing with pre-warmed, serum-free medium or PBS is recommended.[1]

  • Phenol (B47542) Red in Media: The phenol red present in many culture media can contribute to background fluorescence. Using phenol red-free media during staining and for the final resuspension before flow cytometry analysis can significantly reduce background noise.[2][3][4][7]

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. It is essential to include an unstained control sample to establish the baseline autofluorescence of your cells.

Q3: My cells are showing signs of toxicity or altered morphology after staining with this compound. How can I mitigate this?

While generally well-tolerated, high concentrations or prolonged exposure to MitoTracker dyes can sometimes affect cell health.[8]

  • Optimize Staining Conditions: Reduce the dye concentration and/or the incubation time. A shorter incubation period with a slightly higher, but still optimal, concentration may be less cytotoxic.

  • Use Healthy Cells: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Stressed cells may be more susceptible to dye-induced toxicity.

  • Minimize Light Exposure: Protect the cells from light as much as possible during and after staining, as phototoxicity can be a concern with fluorescent dyes.

Q4: Is the signal from this compound dependent on mitochondrial membrane potential?

This is a common point of confusion. While this compound accumulates in mitochondria, its staining is largely independent of the mitochondrial membrane potential.[9] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, leading to its retention.[2][3][9] However, some studies suggest that under certain conditions, like treatment with mitochondrial depolarizing agents (e.g., CCCP), the staining intensity of this compound can be affected, possibly due to secondary effects like changes in reactive oxygen species (ROS) levels.[10][11] For applications where a definitive measure of mitochondrial mass independent of membrane potential is critical, careful validation is recommended.

Quantitative Data Summary

ParameterRecommended Value/RangeSource(s)
Excitation Maximum ~490 nm[2][5][6][9]
Emission Maximum ~516 nm[2][5][6]
Recommended Laser 488 nm (Blue Laser)[6]
Recommended Emission Filter 530/30 nm (FITC channel)[6]
Stock Solution Concentration 1 mM in high-quality DMSO[1][2][3][9]
Working Concentration Range 20 - 400 nM[1][2][3]
Incubation Time 15 - 45 minutes[1][2]
Incubation Temperature 37°C[2][3]

Experimental Protocols

Protocol 1: Staining Suspension Cells for Flow Cytometry

  • Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed, serum-free culture medium or PBS.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 20-200 nM).

  • Staining: Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed, serum-free medium or PBS and repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).

  • Analysis: Analyze the cells on a flow cytometer immediately, using a 488 nm excitation laser and a FITC emission filter (e.g., 530/30 nm).

Protocol 2: Staining Adherent Cells for Flow Cytometry

  • Cell Preparation: Culture adherent cells to the desired confluency.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium or PBS to the desired final working concentration.

  • Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS.

  • Cell Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation buffer or a brief trypsin treatment.

  • Neutralization and Collection: Neutralize the detachment agent (if necessary) and collect the cells in a tube.

  • Washing: Centrifuge the cells, discard the supernatant, and wash once with PBS.

  • Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry.

  • Analysis: Analyze the cells promptly on a flow cytometer.

Visualizations

MitoTracker_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with healthy cells prep_suspension Prepare cell suspension (1x10^6 cells/mL) start->prep_suspension prepare_dye Prepare working solution (20-200 nM) incubate Incubate 15-30 min at 37°C (Protect from light) prepare_dye->incubate wash Wash cells twice incubate->wash resuspend Resuspend in FACS buffer wash->resuspend acquire Acquire on flow cytometer (488nm laser, FITC filter) resuspend->acquire

Caption: Experimental workflow for staining cells with this compound for flow cytometry.

Troubleshooting_Flowchart cluster_weak_signal Weak or No Signal cluster_high_bg High Background start Issue with this compound Flow Cytometry Data check_conc Optimize dye concentration? start->check_conc reduce_conc Reduce dye concentration? start->reduce_conc check_incubation Increase incubation time? check_conc->check_incubation Yes check_viability Check cell viability? check_incubation->check_viability Yes check_settings Verify laser/filter settings? check_viability->check_settings Yes improve_wash Improve washing steps? reduce_conc->improve_wash Yes phenol_free Use phenol red-free media? improve_wash->phenol_free Yes unstained_control Run unstained control? phenol_free->unstained_control Yes

Caption: Troubleshooting flowchart for common issues with this compound in flow cytometry.

Mechanism_of_Action dye_outside This compound (in cytoplasm) mito Mitochondrion dye_outside->mito Passive diffusion dye_inside Dye accumulates in mitochondrial matrix mito->dye_inside covalent_bond Covalently binds to -SH groups of proteins dye_inside->covalent_bond fluorescence Green Fluorescence covalent_bond->fluorescence

Caption: Simplified mechanism of action for this compound.

References

why is my MitoTracker Green FM staining the cytoplasm

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Topic: MitoTracker Green FM Staining

Welcome to the technical support center. This guide addresses common issues and questions regarding the use of this compound for mitochondrial staining in research applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound staining the cytoplasm instead of specifically labeling the mitochondria?

Cytoplasmic staining with this compound is a common issue that can arise from several factors during the experimental process. Here are the primary reasons and troubleshooting steps:

  • High Dye Concentration: Using a concentration of this compound that is too high is the most frequent cause of non-specific cytoplasmic staining. [1][2]Unlike many other organic dyes, MitoTracker probes are effective at much lower, nanomolar concentrations. [1]* Prolonged Incubation Time: Incubating the cells with the dye for too long can lead to off-target staining. [2]* Poor Cell Health: Unhealthy or dying cells may exhibit altered membrane potential and cellular structure, leading to diffuse, non-specific staining patterns.

  • Fixation Issues: this compound is not well-retained after fixation with aldehydes or alcohols. [1][3][4][5]Attempting to fix cells after staining will likely result in the dye leaching out of the mitochondria and producing a diffuse cytoplasmic signal.

  • Suboptimal Imaging Conditions: Using imaging settings that are too sensitive or have high background noise can make diffuse cytoplasmic signals more apparent.

Troubleshooting Guide

If you are experiencing diffuse cytoplasmic staining with this compound, follow this troubleshooting workflow:

Step 1: Optimize Dye Concentration and Incubation Time

The optimal concentration and incubation time can vary between cell types. It is crucial to perform a titration to determine the ideal conditions for your specific experiment. [6][7] Recommended Starting Conditions:

ParameterRecommended RangeTypical Starting Point
Concentration 20–400 nM [3][4][7][8]100 nM [9]
Incubation Time 15–45 minutes [3][7]20–30 minutes [3][4]

Experimental Protocol for Optimization:

  • Prepare a range of this compound working solutions with concentrations from 20 nM to 400 nM.

  • Incubate your cells for different durations, for example, 15, 30, and 45 minutes for each concentration.

  • Image the cells immediately after incubation without fixation. [3][4]4. Identify the lowest concentration and shortest incubation time that provide bright mitochondrial staining with minimal background.

Step 2: Assess Cell Health

Ensure your cells are healthy and not overly confluent before staining. [10]

  • Cell Confluency: Aim for a cell confluency of 70-80%. Overly confluent cells may not stain evenly. [10]* Viability Check: If you suspect poor cell health, consider performing a viability assay (e.g., Trypan Blue exclusion) before your experiment.

Step 3: Review Imaging Procedures
  • Live-Cell Imaging: this compound is designed for live-cell imaging only. [2][3][4]Do not fix the cells after staining.

  • Media Composition: For imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence. [3][4][11]* Control Samples: Always include an unstained control to assess autofluorescence and a positive control with known healthy mitochondria.

Understanding the Mechanism of this compound

This compound is a cell-permeant dye that passively diffuses across the plasma membrane. [3][4]It then accumulates in the mitochondria. [3][4]A key feature of this compound is that its accumulation in mitochondria is independent of the mitochondrial membrane potential. [7][8][12]The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing it to be retained. [4][7][8][12]

MitoTracker_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MTG_out This compound MTG_cyto This compound MTG_out->MTG_cyto Passive Diffusion MTG_mito Accumulated This compound MTG_cyto->MTG_mito Accumulation (Membrane Potential Independent) Bound_MTG Covalently Bound This compound MTG_mito->Bound_MTG Covalent Bonding Mito_Proteins Mitochondrial Proteins (with Thiol Groups) Mito_Proteins->Bound_MTG

Caption: Mechanism of this compound Staining.

Troubleshooting Workflow Diagram

This diagram outlines the steps to diagnose and resolve issues with cytoplasmic staining.

Troubleshooting_Workflow Start Start: Cytoplasmic Staining Observed Check_Concentration Is Dye Concentration Too High? Start->Check_Concentration Reduce_Concentration Action: Reduce Concentration (Titrate 20-200 nM) Check_Concentration->Reduce_Concentration Yes Check_Incubation Is Incubation Time Too Long? Check_Concentration->Check_Incubation No Success Problem Solved: Specific Mitochondrial Staining Reduce_Concentration->Success Reduce_Time Action: Reduce Incubation Time (Titrate 15-30 min) Check_Incubation->Reduce_Time Yes Check_Cell_Health Are Cells Healthy and Sub-confluent? Check_Incubation->Check_Cell_Health No Reduce_Time->Success Improve_Culture Action: Use Healthy, Sub-confluent Cells (70-80%) Check_Cell_Health->Improve_Culture No Check_Fixation Were Cells Fixed After Staining? Check_Cell_Health->Check_Fixation Yes Improve_Culture->Success Live_Imaging Action: Image Live Cells Only Check_Fixation->Live_Imaging Yes Contact_Support Further Assistance Needed: Contact Technical Support Check_Fixation->Contact_Support No Live_Imaging->Success

Caption: Troubleshooting workflow for cytoplasmic staining.

References

Technical Support Center: MitoTracker Green FM Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoTracker Green FM.

Frequently Asked Questions (FAQs)

Q1: Can I fix cells after staining with this compound?

A1: It is not recommended to fix cells after staining with this compound.[1][2][3][4][5] Manufacturers and extensive documentation state that the dye is intended for live-cell imaging only.[2][3] The fluorescence signal of this compound is not well-retained after fixation with aldehydes (like formaldehyde (B43269) or paraformaldehyde) or alcohols (like methanol).[2][3][6] The fixation process can lead to the loss of the dye from the mitochondria.[1][7]

Q2: Why is this compound not compatible with fixation?

A2: this compound accumulates in active mitochondria and stains them green.[7][8] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.[2][8] However, the dye's retention is largely dependent on the mitochondrial membrane potential in living cells.[7] Fixation procedures disrupt the mitochondrial membrane potential and can alter the protein structures to which the dye is bound, causing the dye to be washed out during subsequent processing steps.[7]

Q3: Are there any alternative MitoTracker dyes that are fixable?

A3: Yes, several other MitoTracker dyes are designed to be well-retained after fixation, allowing for subsequent immunocytochemistry or other analyses. These include:

  • MitoTracker Red CMXRos [6][9]

  • MitoTracker Deep Red FM [6]

These dyes have a different chemical structure that allows for better retention after the fixation process.

Q4: I have seen some reports of successful fixation after this compound staining. Is it possible?

A4: While the manufacturer's recommendation is clear, some researchers have reported limited success with specific fixation methods, such as using ice-cold methanol (B129727).[10] However, these are not standard or guaranteed protocols, and the results may vary significantly depending on the cell type and experimental conditions. It is generally advised to use a fixable MitoTracker dye if post-staining fixation is required.

Troubleshooting Guide: Attempting Fixation with this compound

Disclaimer: The following are suggestions based on anecdotal reports and are not guaranteed to work. For reliable results, a fixable dye is recommended.

IssuePossible CauseSuggested Solution
Complete loss of signal after fixation Dye washed out during fixation/permeabilization.* Consider using a fixable alternative like MitoTracker Red CMXRos or MitoTracker Deep Red FM.[6] * If you must proceed, try a very short fixation time with ice-cold methanol (e.g., 5 minutes at -20°C), as some users have reported this method.[10] Minimize wash steps after fixation.
Diffuse, non-specific staining after fixation Dye has leaked from mitochondria into the cytoplasm.* This is a common outcome when attempting to fix this compound. The integrity of the mitochondrial membrane is compromised, leading to dye leakage. * Ensure the starting live-cell staining is optimal, with bright, well-defined mitochondria and low cytoplasmic background before attempting fixation.
Weak fluorescent signal Inefficient staining or partial loss of dye.* Optimize the initial staining concentration (typically 100-400 nM) and incubation time (15-30 minutes) for your specific cell type in live conditions before attempting fixation.[2][3]

Experimental Protocols

Standard Live-Cell Staining with this compound

This protocol is for staining mitochondria in live cells for immediate imaging.

  • Prepare a 1 mM stock solution: Reconstitute the 50 µg of this compound in 74.4 µL of high-quality, anhydrous DMSO.[2][8]

  • Prepare the working solution: Dilute the 1 mM stock solution in your normal cell culture medium to a final concentration of 100-400 nM.

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the pre-warmed staining solution.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[2][3]

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[2][6]

Visualized Workflow and Logic

Below are diagrams illustrating the recommended experimental workflow for mitochondrial staining and the decision-making process when fixation is required.

MitoTracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_stock Prepare 1mM Stock in DMSO prep_working Prepare Working Solution (100-400 nM in Media) prep_stock->prep_working stain_cells Incubate Cells (15-30 min, 37°C) prep_working->stain_cells wash_cells Wash with Fresh Media stain_cells->wash_cells image_live Image Live Cells Immediately wash_cells->image_live

Caption: Recommended workflow for staining live cells with this compound.

Fixation_Decision_Tree start Is fixation after mitochondrial staining required? yes_path Use a fixable dye: MitoTracker Red CMXRos or MitoTracker Deep Red FM start->yes_path Yes no_path Use this compound for live-cell imaging start->no_path No warning Warning: Attempting to fix MitoTracker Green FM is not recommended and may result in signal loss. yes_path->warning

References

MitoTracker Green FM stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of MitoTracker Green FM.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-permeant fluorescent dye that selectively accumulates in the mitochondria of live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, likely through reacting with free cysteine residues.[1][2][3] This covalent binding ensures the dye is well-retained in the mitochondria. Its accumulation in mitochondria is independent of mitochondrial membrane potential.[1][2][4]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The approximate excitation maximum is 490 nm, and the emission maximum is 516 nm.[3][5] Some sources may also report an emission wavelength of 523 nm.[1][2][4]

Q3: Can I use this compound in fixed cells?

A3: No, this compound is not recommended for use in fixed cells. Fixation with aldehydes or alcohols will inhibit staining, and the dye is not well-retained after fixation.[3][5][6][7] It is designed for live-cell imaging only.[3][5]

Q4: Is this compound toxic to cells?

A4: While it is a vital stain, prolonged incubation with MitoTracker dyes can be toxic to cells. It is recommended to image cells soon after staining.[6][8]

Stability and Storage Conditions

Proper storage is crucial for maintaining the performance of this compound. Below is a summary of the recommended storage conditions and stability for different forms of the product.

FormStorage TemperatureStabilityProtection from LightAvoid Freeze-Thaw
Lyophilized Solid -20°C (dessicated)12 months[3][5][9]Yes[1][3][5][9]N/A
Reconstituted in DMSO (Stock Solution) -20°C2 weeks[3][5][9] to 1 month[1]Yes[1][3][5][9]Yes[1][2][3][5][9]
Reconstituted in DMSO (Stock Solution) -80°CUp to 6 months[1]Yes[1][2]Yes[1][2][4]

Troubleshooting Guide

Q1: I am observing diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. What could be the cause?

A1: This is a common issue that typically arises from using too high a concentration of the MitoTracker dye.[6][8] Unlike many other dyes used in the micromolar range, this compound should be used at a much lower concentration, typically between 20-200 nM.[1][4] High concentrations can lead to background fluorescence and non-specific staining.[6] Another potential cause is excessively long incubation times, which can lead to mitochondrial damage and altered morphology.[8]

Q2: My fluorescent signal is weak. How can I improve it?

A2: Several factors can contribute to a weak signal. Ensure that your stock solution has been stored correctly and has not exceeded its recommended stability period. It is also important to optimize the staining concentration and incubation time for your specific cell type and experimental conditions. Typical concentrations range from 100-400 nM with incubation times of 15-30 minutes at 37°C.[3][5] For imaging, consider using phenol (B47542) red-free media to reduce background fluorescence.[3][5]

Q3: The fluorescence signal from my stained cells fades quickly during imaging. What can I do?

A3: Photobleaching can be an issue with this compound.[8] To minimize photobleaching, reduce the exposure time and excitation light intensity during imaging. If photobleaching remains a significant problem, you might consider using an alternative, more photostable mitochondrial stain.

Q4: Can I store my cells for a long period after staining?

A4: The signal from this compound can be stable for at least 3 hours if the cells are kept on ice after staining.[10] When warmed to room temperature for analysis, the signal can remain stable for at least 30 minutes.[10] For longer-term storage of stained and fixed cells, some sources suggest that the signal can be retained for weeks at 4°C or months at -20°C if properly fixed with formaldehyde (B43269) and stored in a cryoprotectant.[11] However, it is crucial to note that this compound is generally not recommended for use with fixation.[3][5][6][7]

Experimental Protocols

Preparation of Stock and Working Solutions

a. 1 mM Stock Solution Preparation: To create a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 74.4 µL of high-quality, anhydrous DMSO.[1][3][4][5]

b. Working Solution Preparation: Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to achieve the desired final working concentration. A typical working concentration range is 20-200 nM.[1][4] The optimal concentration should be determined empirically for your specific cell type and application.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips or in an appropriate imaging dish.

  • Remove the culture medium.

  • Add the pre-warmed (37°C) this compound working solution to the cells.

  • Incubate for 15-30 minutes at 37°C.[3][5]

  • Wash the cells twice with a fresh, pre-warmed medium.[1][2]

  • Image the live cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[3][5]

Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[1][2]

  • Discard the supernatant and wash the cells twice with PBS.[1][2]

  • Resuspend the cells in the pre-warmed (37°C) this compound working solution at a density of approximately 1 x 10^6 cells/mL.[1][2]

  • Incubate for 15-45 minutes at 37°C.[1][2]

  • Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[1][2]

  • Wash the cells twice with PBS.[1][2]

  • Resuspend the cells in a serum-free cell culture medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2]

Visualized Experimental Workflow

MitoTracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Start reconstitute Reconstitute Lyophilized This compound in DMSO (1 mM Stock) start->reconstitute dilute Dilute Stock Solution in Pre-warmed Media (20-200 nM Working Solution) reconstitute->dilute add_dye Add Working Solution to Live Cells dilute->add_dye Proceed to Staining incubate Incubate (15-45 min, 37°C) add_dye->incubate wash Wash Cells (2x with fresh media/PBS) incubate->wash image Image Immediately (Fluorescence Microscopy or Flow Cytometry) wash->image Proceed to Analysis end End image->end

Caption: Experimental workflow for staining live cells with this compound.

References

Validation & Comparative

A Comparative Guide: MitoTracker Green FM vs. MitoTracker Red CMXRos for Mitochondrial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function is crucial. This guide provides an objective comparison of two widely used fluorescent probes, MitoTracker Green FM and MitoTracker Red CMXRos, to aid in the selection of the appropriate tool for your experimental needs.

This comparison delves into the mechanisms of action, dependence on mitochondrial membrane potential, and practical applications of each dye, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundMitoTracker Red CMXRos
Primary Application Mitochondrial Mass QuantificationMitochondrial Membrane Potential (ΔΨm) Assessment
Mechanism of Action Covalently binds to free thiol groups on mitochondrial proteins.[1][2][3]Accumulates based on negative mitochondrial membrane potential and covalently binds to mitochondrial components via a thiol-reactive chloromethyl group.[4][5][6][7][8][9]
ΔΨm Dependence Largely Independent.[2][4][10][11][12][13]Dependent.[4][5][7][8][11][14]
Fixability Signal is not well-retained after aldehyde fixation.[6][15]Signal is well-retained after aldehyde fixation.[6][7][8][14]
Excitation/Emission ~490 / 516 nm[15][16][17][18]~578 / 599 nm[5][8][16][19]
Signal Interpretation Fluorescence intensity correlates with mitochondrial mass.Fluorescence intensity is proportional to the mitochondrial membrane potential.

Mechanism of Action and Experimental Workflow

The fundamental difference between this compound and MitoTracker Red CMXRos lies in their mechanism of mitochondrial accumulation and retention. This dictates their suitability for different experimental questions.

MitoTracker Red CMXRos is a cationic dye that is actively sequestered by mitochondria in a process driven by the negative mitochondrial membrane potential.[4][5][7][8] Its fluorescence intensity, therefore, serves as a direct indicator of mitochondrial health and activity. In contrast, this compound accumulates in mitochondria largely independent of membrane potential, making it an effective tool for quantifying mitochondrial mass.[4][10][13][20]

cluster_0 This compound Staining Workflow cluster_1 MitoTracker Red CMXRos Staining Workflow MTG_start Add MitoTracker Green FM to cells MTG_incubate Incubate MTG_start->MTG_incubate MTG_bind Covalent binding to mitochondrial proteins (Thiol-reactive) MTG_incubate->MTG_bind MTG_signal Fluorescence signal proportional to mitochondrial mass MTG_bind->MTG_signal MTR_start Add MitoTracker Red CMXRos to cells MTR_incubate Incubate MTR_start->MTR_incubate MTR_accumulate Accumulation driven by mitochondrial membrane potential (ΔΨm) MTR_incubate->MTR_accumulate MTR_bind Covalent binding to mitochondrial components MTR_accumulate->MTR_bind MTR_signal Fluorescence signal proportional to ΔΨm MTR_bind->MTR_signal

Figure 1. Staining workflows for this compound and MitoTracker Red CMXRos.

Experimental Data Summary

Experimental evidence confirms the differential dependence of these dyes on mitochondrial membrane potential. Studies have shown that the fluorescence of MitoTracker Red CMXRos is significantly diminished upon treatment with mitochondrial uncouplers like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the membrane potential.[4] Conversely, the fluorescence of this compound remains largely unaffected by such treatments, reinforcing its utility as a marker for mitochondrial mass.[4] The ratio of MitoTracker Red CMXRos to this compound fluorescence can be used to assess mitochondrial membrane potential while normalizing for mitochondrial content.[4]

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

Materials:

  • This compound (Thermo Fisher Scientific, Cat. No. M7514) or MitoTracker Red CMXRos (Thermo Fisher Scientific, Cat. No. M7512)

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

  • Live cells in culture

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of the MitoTracker dye by dissolving the contents of one vial in the appropriate amount of anhydrous DMSO. For example, dissolve 50 µg of this compound in 74.4 µL of DMSO.[1][2]

  • Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol:

  • Culture cells on sterile coverslips or in imaging dishes.

  • Prepare a working solution of the MitoTracker dye by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 20-500 nM. The optimal concentration may vary depending on the cell type and experimental conditions.[2][17]

  • Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.

  • Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1][2][21]

  • Remove the staining solution and wash the cells twice with pre-warmed medium or PBS.[21]

  • Image the cells immediately using a fluorescence microscope with the appropriate filter sets (FITC/GFP for this compound, TRITC/Rhodamine for MitoTracker Red CMXRos).

Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials:

  • This compound for Flow Cytometry (Thermo Fisher Scientific, Cat. No. M46750) or MitoTracker Red CMXRos for Flow Cytometry (Thermo Fisher Scientific, Cat. No. M46752)

  • Anhydrous DMSO

  • PBS

  • Suspension cells

Stock Solution Preparation:

  • Prepare a stock solution of the MitoTracker dye as described in Protocol 1.

Staining Protocol:

  • Harvest approximately 1 x 10^6 suspension cells per sample.

  • Wash the cells once with PBS.

  • Resuspend the cells in 1 mL of pre-warmed PBS containing the MitoTracker dye at the desired final concentration (typically 20-200 nM).

  • Incubate for 15-30 minutes at 37°C, protected from light.[16]

  • (Optional) Wash the cells once with PBS. For some protocols, the dye is not washed out before analysis.[16]

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analyze the samples on a flow cytometer using the appropriate excitation lasers and emission filters.

cluster_microscopy Microscopy Protocol cluster_flow Flow Cytometry Protocol M_start Culture Cells M_stain Stain with MitoTracker M_start->M_stain M_wash Wash M_stain->M_wash M_image Image M_wash->M_image F_start Harvest Cells F_stain Stain with MitoTracker F_start->F_stain F_wash Wash (Optional) F_stain->F_wash F_analyze Analyze F_wash->F_analyze

Figure 2. Generalized experimental workflows for microscopy and flow cytometry.

Logical Relationship for Probe Selection

The choice between this compound and MitoTracker Red CMXRos should be guided by the primary experimental question.

question What is the primary experimental question? mass Measure mitochondrial mass/content? question->mass Mass potential Assess mitochondrial membrane potential? question->potential Potential green Use MitoTracker Green FM mass->green red Use MitoTracker Red CMXRos potential->red ratio Use both for ratiometric analysis (Red/Green) potential->ratio

Figure 3. Decision tree for selecting the appropriate MitoTracker probe.

Conclusion

This compound and MitoTracker Red CMXRos are powerful tools for mitochondrial research, each with distinct advantages. MitoTracker Red CMXRos is the probe of choice for investigating changes in mitochondrial membrane potential, a key indicator of cellular health and function. In contrast, this compound provides a reliable method for quantifying mitochondrial mass, independent of their energetic state. For a comprehensive analysis, the ratiometric use of both dyes can provide insights into mitochondrial potential normalized to mitochondrial content. Careful consideration of the experimental goals and the inherent properties of each dye will ensure the generation of accurate and meaningful data.

References

A Comparative Guide to MitoTracker Green FM and JC-1 for Assessing Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of mitochondrial health is a cornerstone of cellular biology and a critical aspect of drug discovery and toxicology. Two of the most widely used fluorescent probes for this purpose are MitoTracker Green FM and JC-1. While both are utilized to study mitochondria, they operate on different principles and are suited for distinct applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Differences

FeatureThis compoundJC-1
Primary Measurement Mitochondrial Mass/LocalizationMitochondrial Membrane Potential (ΔΨm)
Mechanism of Action Covalently binds to mitochondrial proteins independent of membrane potential.[1][2]Ratiometric dye that forms red aggregates in healthy, polarized mitochondria and green monomers in depolarized mitochondria.[3][4][5]
Indicator of Health Stains all mitochondria, allowing for assessment of mitochondrial content and morphology.[6][7]The ratio of red to green fluorescence indicates the level of mitochondrial polarization, a key indicator of health and apoptosis.[4][8]
Output Green FluorescenceRatiometric (Red/Green Fluorescence Shift)
Fixability Signal may be retained after fixation, but live-cell imaging is recommended.[7][9]Not suitable for fixed cells as fixation disrupts the membrane potential.[10]
Ideal Application Quantifying mitochondrial mass, observing mitochondrial morphology and localization.[11][12]Detecting early-stage apoptosis, assessing mitochondrial depolarization in response to stimuli.[4][13]

Mechanism of Action

This compound: A Stain for Mitochondrial Mass

This compound is a fluorescent dye that selectively stains mitochondria in live cells.[6] Its accumulation in mitochondria is not dependent on the mitochondrial membrane potential.[1][7] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.[1][2] This property allows for the labeling of the entire mitochondrial population within a cell, making it an excellent tool for assessing mitochondrial mass, morphology, and localization.[11][12]

JC-1: A Ratiometric Sensor of Mitochondrial Membrane Potential

JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent accumulation in mitochondria.[3][4][5] This unique property allows it to be used as a ratiometric sensor for mitochondrial membrane potential (ΔΨm), a key indicator of cellular health.[14] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms complexes known as J-aggregates, which emit an intense red fluorescence.[3][5][8] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits a green fluorescence.[3][5][8] The ratio of red to green fluorescence provides a reliable measure of mitochondrial depolarization, largely independent of factors like mitochondrial size and shape.[4][8]

Visualizing the Mechanisms

MitoTracker_Green_FM_Mechanism cluster_cell Cell MitoTracker_Green_FM This compound Mitochondrion Mitochondrion MitoTracker_Green_FM->Mitochondrion Diffuses into mitochondria (potential-independent) Mitochondrial_Proteins Mitochondrial Proteins MitoTracker_Green_FM->Mitochondrial_Proteins Covalently binds to thiol groups Mitochondrion->Mitochondrial_Proteins Green_Fluorescence Green Fluorescence Mitochondrion->Green_Fluorescence Emits

Mechanism of this compound Staining.

JC1_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) JC1_monomer_healthy JC-1 Monomer Mitochondrion_healthy Polarized Mitochondrion JC1_monomer_healthy->Mitochondrion_healthy Accumulates J_aggregates J-Aggregates Mitochondrion_healthy->J_aggregates Forms Red_Fluorescence Red Fluorescence J_aggregates->Red_Fluorescence Emits JC1_monomer_apoptotic JC-1 Monomer Mitochondrion_apoptotic Depolarized Mitochondrion JC1_monomer_apoptotic->Mitochondrion_apoptotic Fails to accumulate Green_Fluorescence Green Fluorescence JC1_monomer_apoptotic->Green_Fluorescence Emits

Mechanism of JC-1 Staining.

Quantitative Data Summary

ParameterThis compoundJC-1 (Monomer)JC-1 (J-Aggregate)
Excitation Wavelength ~490 nm[1][7]~514 nm[15]~585 nm[15]
Emission Wavelength ~516-523 nm[1][7]~527-529 nm[4][15]~590 nm[3][4][15]
Typical Laser Line 488 nm488 nm488 nm or 561 nm
Flow Cytometry Channel FITCFITC/FL1[3][10]PE/FL2[3][10]

Experimental Protocols

Staining with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation:

  • Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in 74.4 µL of high-quality, anhydrous DMSO.[1][2]

  • The stock solution can be stored at -20°C, protected from light, for a short period. Avoid repeated freeze-thaw cycles.[2]

Staining Procedure for Adherent Cells:

  • Culture adherent cells on sterile coverslips or in a multi-well plate.

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 20-200 nM.[2] The optimal concentration should be determined empirically.[2]

  • Remove the culture medium and add the this compound working solution to the cells.

  • Incubate the cells for 15-45 minutes at 37°C.[2]

  • Wash the cells twice with fresh, pre-warmed medium or PBS.[2]

  • The cells are now ready for live-cell imaging by fluorescence microscopy or analysis by flow cytometry.

Staining Procedure for Suspension Cells:

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.[2]

  • Incubate for 15-45 minutes at 37°C.[2]

  • Centrifuge the cells to remove the staining solution.

  • Wash the cells twice with fresh, pre-warmed medium or PBS.[2]

  • Resuspend the cells in fresh medium or PBS for analysis.

Staining with JC-1

This protocol is a general guideline for flow cytometry and can be adapted for fluorescence microscopy.

Reagent Preparation:

  • Allow the JC-1 powder and DMSO to equilibrate to room temperature before use.[16][17]

  • Prepare a 200 µM JC-1 stock solution by dissolving the contents of one vial in the provided DMSO.[16][17] This stock solution should be prepared fresh for each experiment.[3]

Staining Procedure for Flow Cytometry:

  • For each sample, suspend approximately 1 x 10^6 cells in 1 mL of warm medium or PBS.[16][17]

  • Positive Control: To a control tube, add a mitochondrial membrane potential disruptor such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone) to a final concentration of 50 µM and incubate at 37°C for 5-10 minutes.[3][16]

  • Add 10 µL of the 200 µM JC-1 stock solution to each sample for a final concentration of 2 µM.[16][17]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.[3][16][17]

  • (Optional) Wash the cells once with 2 mL of warm PBS.[16][17]

  • Pellet the cells by centrifugation.[16][17]

  • Resuspend the cells in 500 µL of PBS or another suitable buffer.[16][17]

  • Analyze the cells immediately by flow cytometry.[3] Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_MitoTracker This compound Workflow cluster_JC1 JC-1 Workflow MT_Start Start with Live Cells MT_Prepare Prepare 20-200 nM Working Solution MT_Start->MT_Prepare MT_Incubate Incubate 15-45 min at 37°C MT_Prepare->MT_Incubate MT_Wash Wash Cells MT_Incubate->MT_Wash MT_Analyze Analyze (Microscopy/Flow Cytometry) MT_Wash->MT_Analyze JC1_Start Start with Live Cells JC1_Control Prepare Positive Control (e.g., CCCP) JC1_Start->JC1_Control JC1_Prepare Prepare 2 µM Working Solution JC1_Start->JC1_Prepare JC1_Incubate Incubate 15-30 min at 37°C JC1_Prepare->JC1_Incubate JC1_Analyze Analyze (Flow Cytometry) JC1_Incubate->JC1_Analyze

Comparison of Experimental Workflows.

Conclusion

The choice between this compound and JC-1 is contingent on the specific research question. For studies focused on quantifying mitochondrial mass, observing morphological changes, or localizing mitochondria within the cell, this compound is the superior choice due to its potential-independent staining. However, for investigating mitochondrial health in the context of apoptosis or cellular stress, JC-1 provides a more direct and quantitative measure of mitochondrial membrane potential. Its ratiometric nature offers a robust method to assess mitochondrial depolarization. By understanding the distinct mechanisms and applications of these two powerful fluorescent probes, researchers can make informed decisions to advance their studies of mitochondrial biology.

References

Validating MitoTracker Green FM: A Comparison Guide to Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount. MitoTracker Green FM is a popular fluorescent dye for this purpose, offering a convenient way to label mitochondria in live cells. However, ensuring the specificity of any staining reagent is a critical step for robust data. This guide provides a comprehensive comparison between this compound and the gold-standard technique of immunofluorescence (IF) for mitochondrial labeling, offering experimental protocols and data to validate the dye's performance.

Mechanism of Action: Two Approaches to Mitochondrial Labeling

This compound and immunofluorescence label mitochondria through fundamentally different mechanisms. This compound is a cell-permeant dye that accumulates in mitochondria and covalently binds to mitochondrial proteins through their free thiol groups.[1][2][3] This staining is independent of the mitochondrial membrane potential, a key advantage over other dyes like MitoTracker Red CMXRos.[1][4]

Immunofluorescence, on the other hand, is an antibody-based technique. It involves fixing and permeabilizing the cell to allow specific primary antibodies to bind to a mitochondrial protein target (e.g., TOMM20, COX IV). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, generating a fluorescent signal at the location of the target protein.

cluster_0 This compound Staining MTG This compound (Cell Permeant) Cytosol Cytosol MTG->Cytosol Diffuses across plasma membrane Mito Mitochondrion Cytosol->Mito Accumulates in mitochondria MitoProt Mitochondrial Proteins (with Thiol Groups) Mito->MitoProt Covalently binds Fluorescence Green Fluorescence MitoProt->Fluorescence

Figure 1: Mechanism of this compound Staining.

cluster_1 Immunofluorescence (IF) Staining FixPerm Cell Fixation & Permeabilization MitoProt Mitochondrial Protein (e.g., TOMM20) FixPerm->MitoProt Exposes epitope PrimaryAb Primary Antibody (anti-TOMM20) MitoProt->PrimaryAb Specific Binding SecondaryAb Fluorescent Secondary Antibody (e.g., Alexa Fluor 594) PrimaryAb->SecondaryAb Binds to Primary Ab Fluorescence Red Fluorescence SecondaryAb->Fluorescence

Figure 2: Principle of Mitochondrial Immunofluorescence.

Performance Comparison: this compound vs. Immunofluorescence

The choice between this compound and immunofluorescence depends heavily on the experimental context. This compound excels in live-cell imaging, while immunofluorescence is the standard for fixed samples and offers greater specificity. A significant drawback of this compound is that its signal is not well-retained after fixation with aldehydes or alcohols, making it incompatible with most immunofluorescence protocols.[5][6][7]

FeatureThis compoundImmunofluorescence (e.g., anti-TOMM20)
Principle Covalent binding to mitochondrial proteins via thiol groups.[1][2]Specific antibody-antigen binding.
Cell State Live cells required.[5][8]Fixed and permeabilized cells.
Fixability Signal is lost upon fixation.[6][7]Required for the protocol; signal is stable.
Membrane Potential Independent of mitochondrial membrane potential.[1][4]Independent of mitochondrial membrane potential.
Specificity Binds broadly to mitochondrial proteins.Highly specific to the target protein epitope.
Protocol Time Short (15-45 minutes incubation).[2][5]Longer (several hours to overnight).
Multiplexing Can be co-stained with other live-cell dyes.Easily multiplexed with antibodies from different species.
Potential Artifacts Non-specific staining can occur, especially at high concentrations.[9]Off-target antibody binding; autofluorescence.

Experimental Validation: Co-localization Protocol

To validate that the signal from this compound accurately represents mitochondrial localization, a co-localization experiment with an established mitochondrial marker via immunofluorescence is recommended. Since this compound is not fixable, this requires a sequential imaging approach or the use of a fixable mitochondrial dye for the initial validation. For the purpose of this guide, we will outline a workflow using a fixable mitochondrial marker as a bridge for validation logic.

cluster_workflow Validation Workflow A Culture Cells on Coverslips B Stain with this compound (Live Cell Imaging) A->B C Image Green Channel (Live Cells) B->C D Fix and Permeabilize Cells C->D E Immunostain for Mitochondrial Marker (e.g., anti-TOMM20 + AF594) D->E F Image Red Channel (Same Field of View) E->F G Merge Images and Analyze Co-localization F->G

Figure 3: Workflow for Validating Mitochondrial Staining.

Detailed Protocol

This protocol describes imaging live cells with this compound, followed by fixation and immunofluorescence for a mitochondrial marker like TOMM20.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound (e.g., Thermo Fisher Scientific, M7514)

  • 1 mM this compound stock solution in DMSO

  • Pre-warmed, serum-free cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary antibody (e.g., rabbit anti-TOMM20)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594)

  • Mounting medium with DAPI

Procedure:

  • Live Cell Staining:

    • Prepare a working solution of this compound (e.g., 100-400 nM) in pre-warmed, serum-free medium.[5][7]

    • Remove culture medium from cells, wash once with warm PBS.

    • Incubate cells with the MitoTracker working solution for 15-30 minutes at 37°C.[5]

  • Live Cell Imaging:

    • Replace the staining solution with fresh pre-warmed medium.

    • Image the live cells using a confocal microscope with appropriate settings for the green channel (Ex/Em: ~490/516 nm).[6] Capture images from several fields of view.

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunofluorescence:

    • Block for 1 hour at room temperature in Blocking Buffer.

    • Incubate with the primary antibody (e.g., anti-TOMM20) diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Final Imaging:

    • Mount the coverslips with mounting medium containing DAPI.

    • Re-image the same fields of view using the red channel (for the secondary antibody) and the blue channel (for DAPI).

  • Analysis:

    • Merge the images from the live (green) and fixed (red) channels.

    • Perform co-localization analysis using software like ImageJ/Fiji with plugins such as JaCoP.

Quantitative Data Presentation

The degree of co-localization between the this compound signal and the immunofluorescence signal can be quantified using statistical coefficients. This provides an objective measure of the probe's accuracy.

Analysis MetricDescriptionIdeal Value for Co-localizationExample Result
Pearson's Correlation Coefficient (PCC) Measures the linear relationship between the intensity of pixels in the two channels. Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation).[10]Close to +1~0.85 - 0.95
Manders' Overlap Coefficient (MOC) Represents the fraction of signal from one channel that overlaps with signal from the other. M1 is the fraction of MitoTracker signal overlapping with the IF signal.[10]Close to 1M1: >0.90

This compound is a powerful tool for visualizing mitochondria in live cells due to its simple protocol and independence from membrane potential. However, its signal is not retained after fixation, posing a challenge for direct validation with immunofluorescence. The sequential imaging protocol outlined here allows for a robust comparison. Quantitative analysis showing a high degree of co-localization with a validated antibody-based marker like anti-TOMM20 provides strong evidence for the specificity of this compound, ensuring the reliability of experimental findings for researchers and drug development professionals.

References

A Comparative Guide to Mitochondrial Staining: Specificity of MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, the accurate visualization and analysis of mitochondria are paramount. The choice of fluorescent probe is a critical determinant of experimental success, with specificity for the target organelle being a primary concern. This guide provides an objective comparison of MitoTracker Green FM with other common mitochondrial stains, supported by experimental data and detailed protocols.

Mechanism of Action: How this compound Targets Mitochondria

This compound stands out due to its unique mechanism of action. Unlike many other mitochondrial dyes that rely on the mitochondrial membrane potential for accumulation, this compound selectively labels mitochondria irrespective of their energetic state.[1][2] The probe passively diffuses across the plasma membrane and then covalently binds to free thiol groups of cysteine residues on mitochondrial proteins.[3] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization in some cases, although it is primarily recommended for live-cell imaging.[3][4]

Performance Comparison: this compound vs. Alternatives

The performance of this compound is best understood in the context of its alternatives. Key competitors include potential-dependent dyes like Rhodamine 123 and JC-1, and other MitoTracker probes such as MitoTracker Red CMXRos.

FeatureThis compoundRhodamine 123JC-1MitoTracker Red CMXRos
Mechanism Covalently binds to mitochondrial proteins (thiol groups)[3]Accumulates in mitochondria based on membrane potential[1]Forms J-aggregates in mitochondria with high membrane potential[5]Accumulates based on membrane potential and reacts with thiol groups[5]
Membrane Potential Dependence Largely Independent[1][2]DependentDependentDependent
Fluorescence Signal GreenGreenGreen (monomers), Red (J-aggregates)Red
Photostability Substantially more photostable than Rhodamine 123[2]Prone to photobleaching[5]Prone to photobleaching, especially the red form[5]More photostable than Rhodamine 123[6]
Fixability Not well-retained after aldehyde fixation[4]Not retained after fixationNot retained after fixationRetained after fixation[5]
Cytotoxicity Can exhibit latent cytotoxicity at higher concentrations or prolonged incubation[7]Generally low toxicity at working concentrationsCan be cytotoxic at higher concentrationsGenerally low toxicity at working concentrations

Experimental Data: Specificity and Performance

Specificity Assessment via Colocalization

A key method to assess the specificity of a mitochondrial stain is through colocalization analysis with a known mitochondrial marker, often an antibody against a mitochondrial protein such as TOM20 (Translocase of the Outer Mitochondrial Membrane) used in immunofluorescence (IF).

A study comparing a novel mitochondrial dye, AcQCy7, with this compound demonstrated a high degree of colocalization between the two probes across various cell lines, including HeLa, MDA-MB231, and C6 cells.[7] This indicates that this compound accurately labels the mitochondrial network. While a specific quantitative colocalization coefficient (e.g., Pearson's) was not provided in this particular study, the visual evidence strongly supports its high specificity.

Independence from Mitochondrial Membrane Potential

A significant advantage of this compound is its ability to stain mitochondria regardless of their membrane potential. Research has confirmed that while the fluorescence of MitoTracker Red CMXRos is dependent on the mitochondrial membrane potential (MMP), the fluorescence of this compound is not significantly affected by the depolarization of the MMP using the uncoupler FCCP.[1] This makes this compound an excellent tool for measuring mitochondrial mass.[1]

Photostability Comparison

In time-lapse imaging, photostability is crucial. This compound has been shown to be significantly more photostable than Rhodamine 123.[2] One study reported that after 90 scans with a confocal microscope, the fluorescence of Rhodamine 123 and JC-1 decreased to approximately 40% and 30% of their initial intensity, respectively, while this compound demonstrated substantially better photostability under similar conditions.[8]

Cytotoxicity Evaluation

While widely used, some mitochondrial dyes can impact cell health. A study investigating the cytotoxicity of AcQCy7 and this compound found that while no immediate morphological changes were observed after a 30-minute incubation, latent toxicity, including signs of apoptosis, was observed in cells treated with this compound after 24 to 48 hours of incubation.[7] This suggests that for long-term studies, the concentration and incubation time of this compound should be carefully optimized.

Experimental Protocols

General Staining Protocol for this compound in Live Cells
  • Prepare Staining Solution: Prepare a fresh working solution of this compound in a suitable buffer, such as serum-free medium or PBS, at a final concentration of 100-400 nM.[4]

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 15-30 minutes at 37°C.[4]

  • Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be replaced with fresh, pre-warmed medium before imaging.

  • Imaging: Image the cells live using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~490 nm, Emission: ~516 nm). Note: this compound is not recommended for fixed-cell imaging as the signal is not well-retained.[4]

Protocol for Assessing Mitochondrial Stain Specificity using Immunofluorescence

This protocol uses an antibody against a mitochondrial protein (e.g., TOM20) to validate the localization of a mitochondrial dye.

  • Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOM20) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (with a different emission spectrum than the mitochondrial dye being tested) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging and Colocalization Analysis: Acquire images using a confocal microscope and perform colocalization analysis using appropriate software (e.g., ImageJ with the JaCoP plugin) to determine the degree of overlap between the mitochondrial dye and the immunofluorescent signal.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow_MitoTracker_Staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on coverslip wash_media Wash with pre-warmed media start->wash_media add_dye Add this compound (100-400 nM) wash_media->add_dye incubate Incubate 15-30 min at 37°C add_dye->incubate wash_optional Optional: Wash with fresh media incubate->wash_optional image Live-cell fluorescence microscopy (Ex: 490nm, Em: 516nm) wash_optional->image

Caption: Workflow for staining live cells with this compound.

Specificity_Assessment_Workflow cluster_cell_prep Cell Preparation & Staining cluster_if Immunofluorescence cluster_analysis Analysis stain_cells Stain live cells with This compound fix_perm Fix and Permeabilize Cells stain_cells->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with anti-TOM20 (Primary Antibody) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab acquire_images Acquire multi-channel confocal images secondary_ab->acquire_images colocalization Perform colocalization analysis (e.g., Pearson's Coefficient) acquire_images->colocalization

Caption: Workflow for assessing mitochondrial stain specificity via immunofluorescence.

Dye_Mechanism_Comparison MitoTracker_Green This compound Accumulation: Passive Diffusion Binding: Covalent (Thiol Groups) Potential-Independent Potential_Dependent Potential-Dependent Dyes (Rhodamine 123, JC-1, MitoTracker Red) Accumulation: Driven by Mitochondrial Membrane Potential (ΔΨm) Binding: Electrostatic or Reactive Potential-Dependent MitoTracker_Green->Potential_Dependent vs.

Caption: Key mechanistic differences between this compound and potential-dependent dyes.

Conclusion

This compound is a highly specific fluorescent probe for labeling mitochondria in live cells. Its primary advantage lies in its independence from mitochondrial membrane potential, allowing for the assessment of mitochondrial mass even in cells with compromised mitochondrial function. While it exhibits excellent photostability compared to some alternatives, researchers should be mindful of potential latent cytotoxicity in long-term imaging experiments and its limited retention after fixation. For studies requiring fixation and subsequent immunofluorescence, potential-dependent dyes like MitoTracker Red CMXRos may be more suitable. The choice of mitochondrial stain should ultimately be guided by the specific requirements of the experimental design.

References

Unveiling the Advantages of MitoTracker Green FM for Mitochondrial Visualization

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular research, the ability to clearly visualize and analyze mitochondria is paramount to understanding their crucial role in cell health, metabolism, and disease. For researchers, scientists, and drug development professionals, the choice of a fluorescent dye to label these vital organelles is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of MitoTracker Green FM with other common mitochondrial dyes, supported by experimental data, to highlight its distinct advantages for specific applications.

At a Glance: this compound vs. The Alternatives

This compound stands out for its unique mechanism of action, which allows for the staining of all mitochondria within a cell, irrespective of their membrane potential. This key feature provides a more accurate assessment of the total mitochondrial mass and morphology, a significant advantage over potentiometric dyes that only stain energized mitochondria.

FeatureThis compoundTMRM/TMREJC-1MitoTracker Red CMXRos
Mechanism of Action Covalently binds to mitochondrial proteins, independent of membrane potential.Accumulates in mitochondria based on negative membrane potential.Forms J-aggregates (red) in high membrane potential mitochondria; remains monomeric (green) in low potential mitochondria.Accumulates in mitochondria based on negative membrane potential and covalently binds to proteins.
Primary Application Assessment of total mitochondrial mass and morphology in live cells.Measurement of mitochondrial membrane potential in live cells.Ratiometric measurement of mitochondrial membrane potential; apoptosis detection.Staining of active mitochondria in live cells with good retention after fixation.
Fixation Compatibility Poorly retained after aldehyde or alcohol fixation.[1][2]Not fixable.[3][4]Not fixable.Well-retained after aldehyde fixation.
Photostability High; significantly more photostable than NAO.[5]Moderate.Prone to photobleaching, especially the J-aggregates.[6]High.[6]
Phototoxicity Low; less phototoxic than some other mitochondrial dyes like NAO.[5][7]Can be phototoxic at higher concentrations.Can induce phototoxicity.Can induce phototoxicity.[6]
Spectral Properties Ex: ~490 nm / Em: ~516 nmEx: ~548 nm / Em: ~574 nmMonomer - Ex: ~514 nm / Em: ~529 nm; J-aggregate - Ex: ~585 nm / Em: ~590 nmEx: ~579 nm / Em: ~599 nm

Delving Deeper: Key Advantages of this compound

Membrane Potential-Independent Staining: A True Representation of Mitochondrial Mass

A primary advantage of this compound is its ability to stain the entire mitochondrial population within a cell, regardless of the mitochondrial membrane potential (ΔΨm).[8] This is in stark contrast to potentiometric dyes like TMRM, TMRE, and MitoTracker Red CMXRos, whose accumulation is dependent on a high ΔΨm.[9][10][11] Consequently, these dyes may fail to label depolarized or dysfunctional mitochondria, leading to an underestimation of the total mitochondrial content and an incomplete picture of mitochondrial morphology.

This makes this compound the ideal choice for studies focused on:

  • Accurate quantification of mitochondrial mass: Essential for research into mitochondrial biogenesis, mitophagy, and the effects of drugs on mitochondrial content.

  • Visualization of mitochondrial dynamics: Allows for the tracking of fission, fusion, and motility of all mitochondria within a cell.

  • Studying cellular models of mitochondrial dysfunction: Enables the visualization of mitochondria in disease models where the membrane potential may be compromised.

Enhanced Photostability for Long-Term Imaging

Live-cell imaging experiments often require prolonged exposure to excitation light, which can lead to photobleaching of the fluorescent probe and a diminished signal over time. This compound exhibits superior photostability compared to some other mitochondrial dyes. For instance, one study demonstrated that the 1/e lifetime value for this compound was 214 seconds, significantly longer than the 14 seconds observed for 10-N-nonyl acridine (B1665455) orange (NAO), another green fluorescent mitochondrial dye.[5] This enhanced photostability allows for longer time-lapse imaging experiments with a more consistent signal, which is crucial for studying dynamic mitochondrial processes.

Reduced Phototoxicity for Improved Cell Viability

Phototoxicity, the light-induced damage to cells, is a major concern in live-cell imaging. The generation of reactive oxygen species (ROS) by excited fluorophores can disrupt normal cellular processes and even lead to cell death, compromising the validity of experimental results. Studies have suggested that green fluorescent mitochondrial dyes, including this compound, exhibit lower phototoxicity compared to some red-fluorescent dyes.[5][7] Research has shown that upon illumination, NAO is significantly more phototoxic to mitochondria than this compound or TMRE.[5][7] This lower phototoxicity of this compound helps to maintain cell health and ensures that the observed mitochondrial dynamics are a true reflection of the biological processes under investigation, rather than artifacts of the imaging process.

Experimental Protocols

Staining Protocol for this compound
  • Prepare a 1 mM stock solution: Dissolve the lyophilized this compound solid in high-quality, anhydrous DMSO.[1]

  • Prepare a working solution: Dilute the stock solution in a serum-free medium or buffer to a final concentration of 20-200 nM. The optimal concentration may vary depending on the cell type and experimental conditions.[8]

  • Cell Staining:

    • Adherent cells: Grow cells on coverslips. Remove the culture medium and incubate the cells with the pre-warmed working solution for 15-45 minutes at 37°C.

    • Suspension cells: Centrifuge the cells to obtain a pellet, resuspend in the pre-warmed working solution, and incubate for 15-45 minutes at 37°C.

  • Washing: After incubation, wash the cells with a fresh, pre-warmed medium or buffer.

  • Imaging: Image the live cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~490/516 nm). Note: Do not fix the cells , as the stain is not well-retained after fixation.[1][2]

Comparative Staining Protocols
TMRM/TMRE Staining Protocol
  • Prepare a 10 mM stock solution: Dissolve the TMRM or TMRE powder in high-quality, anhydrous DMSO.[4]

  • Prepare a working solution: Dilute the stock solution in a complete medium to a final concentration of 20-250 nM.[3][4]

  • Cell Staining: Remove the existing medium from live cells and add the TMRM/TMRE staining solution. Incubate for 30 minutes at 37°C.[4]

  • Washing: Wash the cells three times with PBS or another clear buffer.[4]

  • Imaging: Image the live cells immediately using a fluorescence microscope with a TRITC filter set (Ex/Em: ~548/574 nm).[3]

JC-1 Staining Protocol
  • Prepare a 200 µM stock solution: Dissolve the lyophilized JC-1 in DMSO immediately before use.[12]

  • Prepare a working solution: Dilute the stock solution in a cell culture medium or buffer to a final concentration of 1-10 µM.[13]

  • Cell Staining: Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12]

  • Washing: Wash the cells once or twice with pre-warmed PBS or buffer to remove unbound dye.[12]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for both green (monomers) and red (J-aggregates) fluorescence.[12]

MitoTracker Red CMXRos Staining and Fixation Protocol
  • Prepare a 1 mM stock solution: Reconstitute the lyophilized solid in high-quality DMSO.

  • Prepare a working solution: Dilute the stock solution in a growth medium to a concentration between 50-200 nM.

  • Cell Staining: Incubate the cells with the working solution for 15-45 minutes at 37°C.

  • Fixation: After incubation, fix the cells in ice-cold methanol (B129727) for 15 minutes at -20°C or with 3.7% formaldehyde (B43269) in complete growth medium for 15 minutes at 37°C.[12]

  • Washing: Rinse the fixed cells three times with PBS for 5 minutes each.

  • Imaging: The cells can now be imaged or processed for subsequent immunocytochemistry.

Visualizing the Mechanisms and Workflows

To further elucidate the principles behind these mitochondrial dyes, the following diagrams, generated using the DOT language, illustrate their mechanisms of action and a general experimental workflow.

MitoTracker_Green_FM_Mechanism cluster_cell Live Cell cluster_mito Mitochondrion Plasma_Membrane Cytosol Mito_Matrix Mitochondrial Matrix MTG_bound Covalently Bound This compound (Fluorescent) Mito_Protein Mitochondrial Protein (with Thiol) MTG_outside This compound (Cell Permeable) MTG_inside This compound MTG_outside->MTG_inside Passive Diffusion MTG_inside->Mito_Matrix Accumulation MTG_inside->Mito_Protein Covalent Binding to Thiol Groups

Caption: Mechanism of this compound staining, independent of mitochondrial membrane potential.

Potentiometric_Dye_Mechanism cluster_cell Live Cell cluster_healthy_mito Healthy Mitochondrion (High ΔΨm) cluster_unhealthy_mito Unhealthy Mitochondrion (Low ΔΨm) Healthy_Matrix Negatively Charged Mitochondrial Matrix Dye_accumulated Accumulated Dye (Fluorescent) Unhealthy_Matrix Depolarized Mitochondrial Matrix Dye_dispersed Dispersed Dye (Low Fluorescence) Dye_outside Potentiometric Dye (e.g., TMRM, MitoTracker Red) Dye_outside->Healthy_Matrix Accumulation driven by negative membrane potential Dye_outside->Unhealthy_Matrix Minimal Accumulation

Caption: Mechanism of potentiometric dyes like TMRM and MitoTracker Red CMXRos.

JC1_Mechanism cluster_cell Live Cell cluster_healthy_mito Healthy Mitochondrion (High ΔΨm) cluster_unhealthy_mito Unhealthy Mitochondrion (Low ΔΨm) Healthy_Matrix Mitochondrial Matrix J_Aggregates J-Aggregates (Red Fluorescence) Healthy_Matrix->J_Aggregates Forms Aggregates Unhealthy_Matrix Mitochondrial Matrix Monomers_Green Monomers (Green Fluorescence) JC1_Monomer JC-1 Monomer (Green) JC1_Monomer->Healthy_Matrix Accumulation JC1_Monomer->Unhealthy_Matrix Remains Monomeric

Caption: Ratiometric mechanism of JC-1 for detecting mitochondrial membrane potential.

Experimental_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Prepare_Dye Prepare Dye Working Solution Cell_Culture->Prepare_Dye Incubate Incubate Cells with Dye Prepare_Dye->Incubate Wash Wash Cells Incubate->Wash Image Live Cell Imaging Wash->Image Analyze Analyze Images Image->Analyze End End Analyze->End

Caption: A generalized experimental workflow for mitochondrial staining in live cells.

Conclusion

This compound offers significant advantages for researchers whose primary goal is to accurately assess the total mitochondrial population and its morphology in live cells. Its membrane potential-independent staining mechanism, coupled with high photostability and low phototoxicity, makes it a superior choice for long-term imaging studies of mitochondrial dynamics. However, its poor retention after fixation renders it unsuitable for experiments that require subsequent immunocytochemical analysis. For such applications, alternatives like MitoTracker Red CMXRos are more appropriate. Ultimately, the selection of the optimal mitochondrial dye depends on the specific experimental question being addressed. By understanding the distinct properties of each dye, researchers can make an informed decision to ensure the acquisition of reliable and meaningful data.

References

Unveiling the Impact of MitoTracker Green FM on Mitochondrial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise assessment of mitochondrial function is paramount. Fluorescent probes, such as the MitoTracker series, are indispensable tools for visualizing and quantifying these vital organelles. However, a critical question remains: does the act of staining itself interfere with mitochondrial activity? This guide provides a comprehensive analysis of MitoTracker Green FM, objectively comparing its performance and potential artifacts against common alternatives, supported by experimental data and detailed protocols.

This compound is widely utilized for its purported ability to stain mitochondria irrespective of their membrane potential, offering a valuable tool for assessing mitochondrial mass. This characteristic theoretically distinguishes it from potentiometric dyes like MitoTracker Red CMXRos, tetramethylrhodamine (B1193902) ethyl ester (TMRE), and JC-1, whose accumulation is dependent on the mitochondrial membrane potential (ΔΨm). While this suggests a less intrusive impact on function, the scientific literature presents a nuanced picture.

Performance Comparison: this compound vs. Alternatives

Experimental evidence suggests that under optimal conditions, this compound has a minimal direct impact on core mitochondrial functions such as respiration and ATP production. However, its alternatives, while powerful reporters of mitochondrial health, can themselves alter the very parameters they are designed to measure.

Parameter This compound MitoTracker Red CMXRos TMRE JC-1
ΔΨm-Dependence Generally considered independent[1][2][3][4]Dependent[2][4]Dependent[5][6][7][8]Dependent[9]
Effect on Respiration Minimal reported direct inhibition.Potential for inhibition of Complex I of the electron transport chain.[3]Can have an inhibitory effect on the electron transport chain.[3]Generally considered a reliable indicator without significant direct inhibition at working concentrations.[9]
ATP Production No significant direct impact reported.Altered respiration can indirectly affect ATP synthesis.Altered respiration can indirectly affect ATP synthesis.Changes in ΔΨm directly correlate with the cell's ability to produce ATP.
ROS Production Some studies suggest H2O2 damage can slightly increase staining.[2][4] Phototoxicity has been reported to be lower than red MitoTrackers.[3]Can induce phototoxicity and the generation of reactive oxygen species (ROS).[10]Can contribute to ROS production under certain conditions.Less prone to generating ROS compared to some other red fluorescent dyes.[3]
Toxicity Generally low cytotoxicity at appropriate concentrations.[2][4]Can exhibit cytotoxicity, especially upon illumination.[10]Can be cytotoxic at higher concentrations or with prolonged exposure.Generally considered to have low cytotoxicity at working concentrations.
Fixability Not well-retained after aldehyde fixation.[11]Well-retained after aldehyde fixation.[12]Not fixable.[5]Not fixable.
Primary Use Mitochondrial mass assessment.[1][2][4]Visualization of active mitochondria, ΔΨm assessment.[13]Quantitative measurement of ΔΨm.[5][6][7][8]Ratiometric measurement of ΔΨm, apoptosis detection.[9]

Experimental Methodologies

Accurate assessment of mitochondrial function requires rigorous experimental design. Below are detailed protocols for key assays used to evaluate the impact of fluorescent dyes on mitochondrial health.

Experimental Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the mitochondrial membrane potential using a potentiometric dye (e.g., TMRE or JC-1) with and without prior staining with this compound.

Materials:

  • Cells of interest

  • This compound (e.g., from Thermo Fisher Scientific)

  • TMRE or JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.

  • This compound Staining (for comparison group):

    • Prepare a working solution of this compound in pre-warmed serum-free medium (typically 100-200 nM).

    • Incubate cells with the this compound solution for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed PBS.

  • Potentiometric Dye Staining:

    • Prepare a working solution of TMRE (typically 25-100 nM) or JC-1 (typically 1-5 µg/mL) in pre-warmed cell culture medium.

    • For a positive control, treat a separate group of cells with FCCP (typically 5-10 µM) for 5-10 minutes prior to and during staining to depolarize the mitochondria.

    • Incubate all cell groups (including the this compound pre-stained group) with the potentiometric dye for 15-30 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells immediately using appropriate filter sets for the chosen dyes. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. For JC-1, detect fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.

  • Data Analysis: Quantify the fluorescence intensity. For JC-1, calculate the ratio of red to green fluorescence as an indicator of ΔΨm. Compare the ΔΨm of cells stained with the potentiometric dye alone to those pre-stained with this compound.

Experimental Protocol 2: Measurement of Cellular Respiration (Oxygen Consumption Rate)

Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) using extracellular flux analysis.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

  • This compound Staining:

    • Prepare a working solution of this compound in pre-warmed assay medium.

    • Incubate the cells with the staining solution for 15-30 minutes at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed assay medium.

  • Extracellular Flux Analysis:

    • Perform a standard mitochondrial stress test protocol on the Seahorse XF Analyzer. This involves sequential injections of:

      • Oligomycin: To inhibit ATP synthase (reveals ATP-linked respiration).

      • FCCP: To uncouple the mitochondrial membrane and induce maximal respiration.

      • Rotenone & Antimycin A: To inhibit Complex I and III, respectively, shutting down mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between cells stained with this compound and unstained control cells.

Experimental Protocol 3: Quantification of ATP Levels

Objective: To measure cellular ATP levels after staining with this compound.

Materials:

  • Cells of interest

  • This compound

  • ATP assay kit (e.g., luciferase-based)

  • Lysis buffer (provided with the kit)

  • Luminometer

Procedure:

  • Cell Culture and Staining: Culture and stain cells with this compound as described in the previous protocols. Include an unstained control group.

  • Cell Lysis: After staining and washing, lyse the cells using the lysis buffer provided in the ATP assay kit.

  • ATP Measurement:

    • Add the luciferase-based ATP detection reagent to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples and compare the levels between this compound-stained and unstained cells.

Experimental Protocol 4: Detection of Reactive Oxygen Species (ROS)

Objective: To assess whether this compound induces the production of mitochondrial ROS.

Materials:

  • Cells of interest

  • This compound

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (or other mitochondrial ROS indicator)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

  • Positive control for ROS induction (e.g., Antimycin A)

Procedure:

  • Cell Seeding: Seed cells as for microscopy or flow cytometry.

  • Staining:

    • Treat a positive control group with an ROS inducer like Antimycin A.

    • Incubate cells with this compound as previously described.

    • Following the this compound incubation and washing, incubate the cells with MitoSOX Red (typically 2.5-5 µM) for 10-15 minutes at 37°C.

  • Analysis:

    • Wash the cells and analyze immediately by fluorescence microscopy or flow cytometry, using the appropriate filter sets for both dyes.

  • Data Analysis: Quantify the MitoSOX Red fluorescence intensity. Compare the ROS levels in cells stained with this compound to unstained control cells and the positive control group.

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures discussed, the following diagrams illustrate the mechanisms of action of the dyes and a typical experimental workflow.

G Mechanism of Mitochondrial Dyes cluster_0 This compound (ΔΨm Independent) cluster_1 Potentiometric Dyes (ΔΨm Dependent) MTG This compound Mito Mitochondrion MTG->Mito Diffuses into matrix Protein Mitochondrial Protein (Thiol Group) MTG->Protein Covalently binds Mito->Protein PD e.g., TMRE, MitoTracker Red Mito_pot Mitochondrion (Negative Membrane Potential) PD->Mito_pot Accumulates due to negative charge

Caption: Mechanism of action for ΔΨm-independent vs. ΔΨm-dependent mitochondrial dyes.

G Experimental Workflow: Assessing Dye Impact start Start: Culture Cells stain Stain with This compound start->stain control Unstained Control start->control wash Wash Cells stain->wash control->wash assay Perform Functional Assays wash->assay ocr OCR (Respiration) assay->ocr atp ATP Levels assay->atp ros ROS Production assay->ros mmp ΔΨm Measurement assay->mmp analyze Analyze and Compare Data ocr->analyze atp->analyze ros->analyze mmp->analyze

Caption: General experimental workflow for comparing mitochondrial function in stained vs. unstained cells.

G Apoptosis Pathway and ΔΨm stimulus Apoptotic Stimulus bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito mmp_loss Loss of ΔΨm (Measured by TMRE/JC-1) mito->mmp_loss cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified apoptosis pathway highlighting the loss of mitochondrial membrane potential (ΔΨm).

Conclusion

The selection of a fluorescent probe for mitochondrial studies requires careful consideration of the experimental goals and the potential for artifacts. This compound stands out as a valuable tool for assessing mitochondrial mass with a generally lower impact on mitochondrial function compared to its potentiometric counterparts. However, researchers should be aware of potential confounding factors such as the expression of P-glycoprotein in their cell model and the possibility of altered staining in the presence of oxidative stress.

For studies focused on mitochondrial membrane potential, TMRE and JC-1 remain the probes of choice, with JC-1 offering the advantage of ratiometric measurements that can help control for variations in mitochondrial mass. When using any mitochondrial dye, it is crucial to use the lowest effective concentration and appropriate controls to minimize potential artifacts and ensure the validity of the experimental findings. This guide provides a framework for making informed decisions and designing robust experiments to accurately probe the intricate workings of mitochondria.

References

A Researcher's Guide to Mitochondrial Staining: Live-Cell vs. Fixed-Cell Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Mitochondria are critical cellular organelles, serving as hubs for energy production, metabolic regulation, and signaling pathways.[1][2] Visualizing these dynamic structures is paramount for researchers in basic science and drug development to understand cellular health, disease progression, and therapeutic effects. The two primary methods for mitochondrial staining—live-cell imaging and fixed-cell immunofluorescence—offer distinct advantages and limitations. This guide provides a comprehensive comparison to help researchers select the optimal method for their experimental needs, complete with supporting data and detailed protocols.

Core Principles: A Tale of Two Methods

Live-cell mitochondrial staining employs cell-permeant fluorescent dyes that accumulate within mitochondria.[1][3] The most common mechanism relies on the mitochondrial membrane potential (ΔΨm), the strong negative charge across the inner mitochondrial membrane.[1][4] Cationic dyes are drawn into the mitochondrial matrix, allowing for real-time visualization of mitochondrial morphology, distribution, and functional status in living cells.[1] This approach is ideal for studying dynamic processes like mitochondrial movement, fusion, fission, and changes in membrane potential, which is a key indicator of cell health and apoptosis.[2][4]

Fixed-cell mitochondrial staining , in contrast, is an immunofluorescence-based technique. This method involves chemically fixing the cells, which preserves their structure at a specific moment in time, followed by permeabilization to allow antibodies to enter.[5] Specific primary antibodies are used to target proteins that are abundantly and exclusively located in mitochondria, such as TOMM20 (an outer membrane protein) or COX IV (an inner membrane protein).[2][5] A secondary antibody conjugated to a fluorophore then binds to the primary antibody, providing a fluorescent signal that delineates the mitochondrial network. This approach is essential for studies requiring co-localization with other cellular components or when long-term sample preservation is necessary.

Quantitative Comparison of Staining Methods

Choosing the right technique depends on the specific biological question. The tables below summarize the key characteristics and performance of common reagents for both live and fixed-cell approaches.

Table 1: Comparison of Common Live-Cell Mitochondrial Dyes

ParameterMitoTracker™ Red CMXRosTMRE/TMRMJC-1
Principle of Action Accumulates in mitochondria based on membrane potential; contains a mildly thiol-reactive group to covalently bind to proteins.[3]Sequesters in active mitochondria due to membrane potential.[2][6]Forms J-aggregates (red fluorescence) in high potential mitochondria; exists as monomers (green fluorescence) in low potential mitochondria.[2][7]
Primary Readout Morphology, LocationMitochondrial Membrane Potential (ΔΨm)[6]Ratiometric measurement of ΔΨm
Fixability Well-retained after formaldehyde (B43269) fixation.[3][8]Not fixable; signal is lost upon membrane depolarization.[2]Not fixable.[2]
Typical Concentration 25-500 nM[1]20-250 nM[6]1-10 µM
Phototoxicity Moderate; can induce stress with prolonged exposure.[2]Low to moderate.Moderate to high.
Key Advantage Good for staining live cells and then fixing for further analysis (e.g., immunofluorescence).[2]Highly sensitive to changes in ΔΨm, excellent for functional studies.[2][6]Allows for qualitative and quantitative assessment of polarized vs. depolarized mitochondria.[2]

Table 2: Comparison of Common Fixed-Cell Mitochondrial Antibody Targets

ParameterAnti-TOMM20Anti-COX IVAnti-ATP5A
Protein Location Outer Mitochondrial Membrane[5]Inner Mitochondrial MembraneInner Mitochondrial Membrane (F1 subunit of ATP synthase)
Primary Function Translocase of the outer mitochondrial membrane.[5]Subunit of cytochrome c oxidase (Complex IV).[2]Catalytic subunit of ATP synthase (Complex V).
Signal Pattern Outlines the entire mitochondrion.Labels the mitochondrial interior/cristae.Labels the mitochondrial interior/cristae.
Typical Dilution 1:500 - 1:1000[5]Varies by vendor (e.g., 1:200 - 1:1000)Varies by vendor (e.g., 1:200 - 1:1000)
Compatibility Excellent for co-staining with matrix or intermembrane space proteins.Good for assessing respiratory chain components.Good for assessing energy production machinery.
Key Advantage Provides a clear and robust outline of all mitochondria, regardless of functional state.[5]Reliable marker for mitochondrial presence.[2]Marker for oxidative phosphorylation machinery.

Table 3: Head-to-Head Comparison: Live-Cell vs. Fixed-Cell Staining

FeatureLive-Cell Staining (Dye-based)Fixed-Cell Staining (Antibody-based)
Physiological Relevance High; observes mitochondria in their native, functional state.[2]Static snapshot; fixation can alter morphology.[9]
Temporal Dynamics Enables real-time tracking of mitochondrial movement, fusion, and fission.[2][10]Not possible; captures a single time point.[11]
Functional Readouts Direct measurement of ΔΨm, ROS production.[2][12]Indirect; infers function from protein presence and localization.
Multiplexing Challenging with other antibodies unless a fixable dye is used first.[2]Straightforward; compatible with standard immunofluorescence protocols for co-localization.[11]
Signal Preservation Variable; potential-dependent dyes can leak if mitochondria depolarize.[2]Excellent; covalent crosslinking preserves the signal indefinitely.
Ease of Use & Speed Relatively fast (15-60 min incubation).[1]More time-consuming (involves fixation, permeabilization, and multiple antibody incubations over 1-2 days).[11]
Potential Artifacts Dye-induced phototoxicity, alteration of mitochondrial function at high concentrations.[2][3]Non-specific antibody binding, antigen masking, fixation-induced morphological changes.[9][11]

Decision-Making Workflow

Choosing the appropriate method is crucial for obtaining reliable and meaningful data. The following workflow can guide your decision process.

G start What is the primary experimental question? q_dynamics Study dynamic processes? (motility, fusion/fission) start->q_dynamics q_function Measure mitochondrial function? (ΔΨm, ROS) start->q_function q_coloc Co-localize with a non-mitochondrial protein? start->q_coloc q_archive Need to archive the sample for later analysis? start->q_archive live_cell Use Live-Cell Staining (e.g., TMRE, MitoTracker) q_dynamics->live_cell Yes q_function->live_cell Yes fixable_live Use a Fixable Live-Cell Dye (e.g., MitoTracker Red CMXRos) then fix and perform IF q_coloc->fixable_live Yes, and need live dynamics data fixed_cell Use Fixed-Cell Staining (e.g., Anti-TOMM20 IF) q_coloc->fixed_cell Yes, static image is sufficient q_archive->fixed_cell Yes

Caption: Decision tree for selecting a mitochondrial staining method.

Experimental Protocols

Protocol 1: Live-Cell Mitochondrial Staining (General)

This protocol provides a general framework for staining mitochondria in live adherent cells using potential-dependent dyes like MitoTracker™ or TMRE.

Materials:

  • Live cells cultured on glass-bottom dishes or chambered coverglass.

  • Mitochondrial dye (e.g., MitoTracker™ Red CMXRos)

  • Anhydrous DMSO[1]

  • Pre-warmed (37°C) live-cell imaging medium or appropriate buffer (e.g., HBSS).[1][3]

  • 37°C incubator with CO2 supply.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of the mitochondrial dye by dissolving it in high-quality, anhydrous DMSO.[1][3] Store aliquots at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (e.g., 25-500 nM) in pre-warmed live-cell imaging medium.[1][3] The optimal concentration should be determined experimentally for each cell type to minimize toxicity.[3]

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed imaging medium.[1] c. Add the staining solution to the cells, ensuring the surface is fully covered. d. Incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[1][3]

  • Wash and Image: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed imaging medium to reduce background fluorescence.[1] c. Add fresh, pre-warmed imaging medium to the cells. d. Proceed immediately with fluorescence microscopy using appropriate filter sets.

Protocol 2: Fixed-Cell Mitochondrial Staining (Immunofluorescence)

This protocol describes a standard immunofluorescence procedure for labeling mitochondria using an anti-TOMM20 antibody.

Materials:

  • Cells cultured on sterile glass coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS (Fixation buffer).

  • 0.1% Triton™ X-100 in PBS (Permeabilization buffer).[5]

  • Blocking buffer (e.g., 2% normal goat serum and 0.05% Triton X-100 in PBS).[5]

  • Primary antibody: Rabbit anti-TOMM20 (e.g., 1:1000 dilution in blocking buffer).[5]

  • Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488), diluted in blocking buffer.

  • Nuclear counterstain (e.g., Hoechst or DAPI).

  • Mounting medium.

Procedure:

  • Fixation: a. Wash cells once with PBS. b. Add 4% PFA and incubate for 20 minutes at room temperature.[5]

  • Permeabilization: a. Wash cells three times with PBS. b. Incubate with 0.1% Triton™ X-100 in PBS for 5 minutes.[5]

  • Blocking: a. Wash cells three times with PBS. b. Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: a. Aspirate blocking buffer and add the diluted anti-TOMM20 primary antibody. b. Incubate overnight at 4°C or for 2 hours at room temperature.[5]

  • Secondary Antibody Incubation: a. Wash cells three times with PBS. b. Add the diluted fluorescently-labeled secondary antibody. c. Incubate for 2 hours at room temperature, protected from light.[5]

  • Counterstaining and Mounting: a. Wash cells three times with PBS. b. Incubate with a nuclear counterstain like Hoechst for 10 minutes.[5] c. Wash three times with PBS. d. Mount the coverslip onto a microscope slide using a drop of mounting medium.[5] Allow to dry overnight at 4°C in the dark before imaging.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for each staining procedure.

G cluster_0 Live-Cell Staining Workflow lc_start Culture cells on glass-bottom dish lc_prep Prepare fresh staining solution (Dye in pre-warmed media) lc_start->lc_prep lc_stain Incubate cells with dye (15-45 min, 37°C) lc_prep->lc_stain lc_wash Wash 3x with pre-warmed media lc_stain->lc_wash lc_image Image immediately in live-cell imaging media lc_wash->lc_image

Caption: Generalized workflow for live-cell mitochondrial staining.

G cluster_1 Fixed-Cell Staining Workflow fc_start Culture cells on coverslips fc_fix Fix with 4% PFA (20 min) fc_start->fc_fix fc_perm Permeabilize (0.1% Triton X-100) fc_fix->fc_perm fc_block Block non-specific sites (1 hour) fc_perm->fc_block fc_primary Incubate with Primary Ab (2h - O/N) fc_block->fc_primary fc_secondary Incubate with Secondary Ab (2h, dark) fc_primary->fc_secondary fc_mount Counterstain & Mount coverslip on slide fc_secondary->fc_mount fc_image Image on microscope fc_mount->fc_image

Caption: Generalized workflow for fixed-cell mitochondrial immunofluorescence.

Conclusion

Both live-cell and fixed-cell mitochondrial staining are powerful techniques that provide different, yet complementary, information. Live-cell imaging offers an unparalleled view into the dynamic functions of mitochondria within their native cellular environment. In contrast, fixed-cell immunofluorescence provides a robust and highly specific method for visualizing mitochondrial structure and co-localizing them with other proteins in a preserved state. By carefully considering the experimental question, the required readouts, and the potential artifacts of each method, researchers can select the optimal approach to generate precise, reliable, and insightful data.[2]

References

A Researcher's Guide to Measuring Mitochondrial Mass: MitoTracker Green FM vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying mitochondrial mass is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of novel therapeutics. MitoTracker Green FM is a widely used fluorescent probe for this purpose. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.

Comparing the Tools of the Trade: A Head-to-Head Analysis

The ideal fluorescent probe for measuring mitochondrial mass should exhibit high specificity, photostability, and a strong signal-to-noise ratio, while demonstrating low cellular toxicity. Its performance should also be independent of the mitochondrial membrane potential, a variable that can confound measurements of mass. Here, we compare this compound against other common dyes: Nonyl Acridine Orange (NAO), MitoTracker Deep Red, and MitoTracker Red CMXRos.

Quantitative Data Summary
FeatureThis compoundNonyl Acridine Orange (NAO)MitoTracker Deep RedMitoTracker Red CMXRos
Excitation/Emission (nm) 490/516[1]495/519644/665[1]579/599[1]
Mechanism of Action Covalently binds to mitochondrial proteins via free thiol groups[2]Binds to cardiolipin (B10847521) in the inner mitochondrial membrane[3]Accumulates in mitochondria and covalently binds to thiol groups on mitochondrial proteins.[2]Accumulates in active mitochondria and its chloromethyl group reacts with thiol groups of mitochondrial proteins.[4]
Membrane Potential Dependence Generally considered independent, but some studies suggest potential influence under certain conditions.[5][6]Largely independent, though some conflicting reports exist.[3]Initial accumulation is dependent on membrane potential.[7]Accumulation is dependent on membrane potential.[7]
Suitability for Fixed Cells No, signal is lost after fixation.[2]NoYes, well-retained after fixation.[2]Yes, well-retained after fixation.[8]
Photostability More photostable than Rhodamine 123.[9]Less photostable and more phototoxic than this compound.[10][11]Generally good, but can be phototoxic with prolonged illumination.More resistant to bleaching compared to JC-1.[12]
Toxicity Low at typical working concentrations.More phototoxic than this compound.[10][11]Can exhibit cytotoxicity at higher concentrations.Can exhibit cytotoxicity at higher concentrations.
Signal-to-Noise Ratio High, with low background fluorescence in aqueous solutions.Good, but can be affected by changes in cardiolipin content.High, with far-red fluorescence minimizing autofluorescence.Good, with red fluorescence.

In-Depth Look at the Alternatives

This compound stands out for its purported independence from mitochondrial membrane potential and high signal-to-noise ratio. It accumulates in the lipid environment of mitochondria and covalently binds to mitochondrial proteins, making it a useful tool for measuring mitochondrial mass in live cells.[13] However, its signal is not retained after cell fixation, limiting its use in protocols that require downstream immunocytochemistry.[2] Some studies have also indicated that its staining intensity can be affected by mitochondrial potential under certain experimental conditions, such as during mitophagy.[5]

Nonyl Acridine Orange (NAO) is another popular dye that is largely considered to be independent of mitochondrial membrane potential.[3] It functions by binding to cardiolipin, a signature lipid of the inner mitochondrial membrane. While useful, this mechanism means that changes in cardiolipin content, which can occur under certain physiological or pathological conditions, may be misinterpreted as changes in mitochondrial mass. Furthermore, studies have shown that NAO is significantly more phototoxic and less photostable than this compound.[10][11]

MitoTracker Deep Red and MitoTracker Red CMXRos offer the significant advantage of being well-retained in mitochondria even after fixation with aldehydes, making them compatible with immunocytochemistry and other multiplexing applications.[2][8] However, their initial accumulation in mitochondria is dependent on the mitochondrial membrane potential.[7] This dependence can be a major drawback when the experimental conditions or treatments being studied are known to affect mitochondrial function and, consequently, membrane potential. Therefore, these dyes are better suited for determining mitochondrial localization rather than for accurately quantifying changes in mitochondrial mass, especially in the context of dynamic cellular processes.

Signaling Pathways and Experimental Workflows

To provide a comprehensive resource, we include diagrams of a key signaling pathway involved in regulating mitochondrial mass and a generalized experimental workflow for comparing the performance of these fluorescent dyes.

PGC-1α Signaling Pathway for Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Its activation by upstream signals like AMPK and SIRT1 initiates a transcriptional cascade that leads to the synthesis of new mitochondria.

PGC1a_Pathway cluster_core Core Regulator cluster_output Mitochondrial Biogenesis AMPK AMPK PGC1a PGC-1α AMPK->PGC1a Activates SIRT1 SIRT1 SIRT1->PGC1a Deacetylates (Activates) p38_MAPK p38 MAPK p38_MAPK->PGC1a Phosphorylates (Activates) NRF1 NRF-1 PGC1a->NRF1 Co-activates NRF2 NRF-2 PGC1a->NRF2 Co-activates ERRa ERRα PGC1a->ERRa Co-activates TFAM TFAM NRF1->TFAM Nuc_genes Nuclear-encoded Mitochondrial Proteins NRF1->Nuc_genes NRF2->TFAM NRF2->Nuc_genes ERRa->Nuc_genes mtDNA_rep mtDNA Replication & Transcription TFAM->mtDNA_rep

Caption: PGC-1α signaling pathway for mitochondrial biogenesis.

Experimental Workflow for Comparing Mitochondrial Dyes

This workflow outlines the key steps for a comparative analysis of different fluorescent dyes for measuring mitochondrial mass.

Dye_Comparison_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., HeLa, HepG2) plate_cells Plate cells on appropriate vessels cell_culture->plate_cells dye_prep Prepare working solutions of each dye plate_cells->dye_prep stain_cells Incubate cells with each dye separately dye_prep->stain_cells wash_cells Wash cells to remove excess dye stain_cells->wash_cells toxicity Cytotoxicity Assay (e.g., MTT, LDH) stain_cells->toxicity flow_cytometry Flow Cytometry Analysis (Measure Mean Fluorescence Intensity) wash_cells->flow_cytometry microscopy Fluorescence Microscopy (Image acquisition) wash_cells->microscopy quantify_intensity Quantify Fluorescence Intensity & Signal-to-Noise Ratio flow_cytometry->quantify_intensity photostability Photostability Assay (Time-lapse imaging) microscopy->photostability photobleaching_rate Calculate Photobleaching Rate photostability->photobleaching_rate cell_viability Assess Cell Viability toxicity->cell_viability comparison Compare performance metrics and select optimal dye quantify_intensity->comparison photobleaching_rate->comparison cell_viability->comparison

Caption: Experimental workflow for comparing mitochondrial fluorescent dyes.

Experimental Protocols

Below are detailed protocols for using this compound and its alternatives for measuring mitochondrial mass, primarily by flow cytometry.

Protocol 1: Measuring Mitochondrial Mass using this compound

Materials:

  • This compound (e.g., Thermo Fisher Scientific, Cat. No. M7514)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving the contents of one vial in anhydrous DMSO. For a 50 µg vial, this typically requires approximately 74.4 µL of DMSO.[14]

    • Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of 100-200 nM this compound in pre-warmed cell culture medium.[13]

  • Cell Staining:

    • Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in the pre-warmed medium containing the this compound working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[13]

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in fresh, pre-warmed PBS.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).[1]

    • Record the mean fluorescence intensity (MFI) of the this compound signal to quantify mitochondrial mass.

Protocol 2: Measuring Mitochondrial Mass using Nonyl Acridine Orange (NAO)

Materials:

  • Nonyl Acridine Orange (NAO)

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NAO in anhydrous DMSO.

    • On the day of use, prepare a working solution of NAO in pre-warmed cell culture medium. A final concentration of 2.5 µM has been reported to be effective.[15]

  • Cell Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in the NAO working solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS by centrifugation and resuspension.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter.

    • Measure the MFI of the NAO signal as an indicator of mitochondrial mass.

Protocol 3: Staining Mitochondria with MitoTracker Red CMXRos for Localization

Materials:

  • MitoTracker Red CMXRos (e.g., Cell Signaling Technology, #9082)

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO. For a 50 µg vial, add 94.1 µL of DMSO.[4]

    • Store aliquots at -20°C, protected from light.

    • Prepare a working solution of 50-200 nM MitoTracker Red CMXRos in pre-warmed cell culture medium.[4]

  • Cell Staining:

    • Incubate cells with the working solution for 15-45 minutes at 37°C.[4]

    • Wash the cells with fresh, pre-warmed medium.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If required for subsequent antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Analysis:

    • For microscopy, mount the coverslips and visualize using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).

    • For flow cytometry, analyze the cells using a yellow-orange laser (e.g., 561 nm) for excitation and a suitable emission filter.[1]

Conclusion

The choice of a fluorescent dye for measuring mitochondrial mass is critical and depends on the specific experimental context. This compound is a strong candidate for live-cell analysis due to its relative independence from membrane potential and high signal-to-noise ratio. However, researchers must be aware of its limitations, including its unsuitability for fixed-cell applications and potential sensitivity to mitochondrial membrane potential under certain conditions. For experiments requiring fixation and multiplexing, MitoTracker Deep Red and MitoTracker Red CMXRos are valuable tools, but their dependence on membrane potential must be carefully considered when interpreting quantitative data on mitochondrial mass. NAO offers an alternative for live-cell imaging but comes with concerns about phototoxicity and its reliance on cardiolipin content. By carefully considering these factors and utilizing the provided protocols, researchers can select the most appropriate dye to accurately and reliably investigate the dynamic world of mitochondria.

References

Unveiling Mitochondrial Landscapes: A Comparative Guide to MitoTracker Green FM Colocalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial biology, precise localization of key proteins is paramount. This guide provides an objective comparison of MitoTracker Green FM's performance in colocalizing with mitochondrial proteins, supported by experimental data and detailed protocols.

This compound is a popular fluorescent dye used to label mitochondria in living cells. Its mechanism relies on the covalent binding to mitochondrial proteins, primarily through reactions with free thiol groups of cysteine residues.[1][2] A key advantage of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, allowing for the staining of mitochondria in both healthy and apoptotic cells.[1][3] This contrasts with other dyes like MitoTracker Red CMXRos, whose accumulation is dependent on the mitochondrial membrane potential.[4]

Performance in Colocalization with Mitochondrial Proteins

The efficacy of a mitochondrial stain is critically determined by its ability to accurately colocalize with known mitochondrial proteins. Studies have demonstrated the colocalization of this compound with various mitochondrial markers.

One key protein of the outer mitochondrial membrane is Tom20, a subunit of the translocase of the outer mitochondrial membrane (TOM) complex. Research has shown that a fusion protein of rat Tom20 and Green Fluorescent Protein (rTom20-GFP) exhibits strong colocalization with MitoTracker, confirming the dye's ability to label mitochondria accurately.[5]

Imaging flow cytometry has also been employed to confirm the colocalization of this compound with another mitochondrial dye, MitoTracker Deep Red.[2] This further supports the specificity of this compound for the mitochondrial compartment.

While specific quantitative colocalization coefficients are not always reported in literature, qualitative visual data from confocal microscopy consistently shows a high degree of overlap between the this compound signal and that of mitochondrial proteins. For instance, studies have visually demonstrated the colocalization of various compounds with this compound within the mitochondria of HeLa cells.[6]

Comparison with Alternative Mitochondrial Stains

The choice of mitochondrial stain depends heavily on the specific experimental requirements, such as the need for live-cell imaging, fixation compatibility, and dependence on membrane potential.

FeatureThis compoundMitoTracker Red CMXRosGenetically Encoded Probes (e.g., mito-GFP)
Mechanism Covalently binds to mitochondrial proteins (thiol groups).[1]Accumulates based on mitochondrial membrane potential and covalently binds.[7]Genetically expressed fluorescent protein targeted to mitochondria.[7]
Membrane Potential Dependence Largely independent.[1][4]Dependent.[4]Independent.[8]
Fixability Not well-retained after fixation.[9][10]Well-retained after fixation.[2]Well-retained after fixation.[11]
Suitability for Apoptotic Cells Suitable.[3]Less suitable due to loss of membrane potential.Suitable.[8]
Staining Time 15-45 minutes.[12]Typically 15-30 minutes.Requires transfection and expression (overnight or longer).[11]

MitoView™ Green is another alternative with properties similar to MitoTracker® Green FM, staining mitochondria based on mass rather than membrane potential and is suitable for both live and fixed cells.[13]

Experimental Protocols

Staining Live Cells with this compound

This protocol is adapted from manufacturer's recommendations and common laboratory practices.[1][9][12]

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of this compound by dissolving 50 µg in 74.4 µL of high-quality, anhydrous DMSO.[9][12]

    • Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][12]

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration of 20-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.[1][12]

  • Cell Staining :

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

    • Remove the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium.

    • Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C.[12]

  • Imaging :

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed medium.

    • Image the cells immediately in fresh, pre-warmed medium. This compound is not well-retained after fixation.[9][10]

    • Use a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[14]

Colocalization Analysis with an Immunostained Mitochondrial Protein
  • Transfection (for fluorescently tagged proteins) or Immunostaining :

    • For colocalization with a fluorescently tagged protein like Tom20-mCherry, transfect the cells with the corresponding plasmid 24-48 hours prior to staining with this compound.

    • For colocalization with an endogenous protein, it is important to note that this compound is generally not fixable.[9][10] Therefore, colocalization with immunostained proteins is challenging. An alternative approach is to use a fixable mitochondrial marker or a genetically encoded fluorescent mitochondrial protein.

  • Image Acquisition :

    • Acquire images using a confocal microscope to ensure that the fluorescence signals are from the same focal plane.

    • Acquire separate images for the green (this compound) and red (e.g., mCherry-tagged protein or another dye) channels.

  • Image Analysis :

    • Use image analysis software (e.g., ImageJ with the JaCoP plugin, or other dedicated software) to quantify the degree of colocalization.

    • Commonly used metrics include Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A PCC value close to +1 indicates a strong positive correlation between the two signals.

Visualizing Experimental Workflows

References

A Head-to-Head Comparison: MitoTracker Green FM Versus Fluorescent Protein Mitochondrial Reporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of mitochondrial imaging, the choice between chemical dyes and genetically encoded reporters is a critical decision point. This guide provides an objective comparison of two prominent tools: the chemical dye MitoTracker Green FM and fluorescent protein-based mitochondrial reporters (e.g., mt-GFP, mt-RFP). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions for robust and reliable experimental outcomes.

At a Glance: Key Performance Indicators

The selection of an appropriate mitochondrial reporter hinges on the specific experimental requirements, such as the duration of the study, the sensitivity to phototoxicity, and the need for multiplexing. Below is a summary of key quantitative data to facilitate a direct comparison between this compound and fluorescent protein reporters.

FeatureThis compoundFluorescent Protein Reporters (e.g., mt-GFP)
Mechanism of Action Covalently binds to mitochondrial proteins via reaction with free thiol groups of cysteine residues.[1]Genetically encoded and targeted to the mitochondria using a mitochondrial targeting sequence (MTS).[2]
Dependence on Membrane Potential Staining is largely independent of mitochondrial membrane potential.[1]Localization is independent of mitochondrial membrane potential.[2]
Photostability Generally considered to have high photostability. One study reported a 1/e lifetime of 214 seconds under 488 nm laser illumination.[3]Photostability varies depending on the specific fluorescent protein. For example, the bleaching half-time for EGFP has been measured at approximately 530 seconds under specific conditions.[4]
Toxicity Can exhibit cytotoxicity at higher concentrations and longer incubation times, leading to alterations in mitochondrial morphology and cell death.[5]Overexpression can lead to cellular stress, altered mitochondrial morphology, and apoptosis.[6][7][8]
Signal-to-Noise Ratio Can provide a high signal-to-noise ratio due to low fluorescence in aqueous solution and bright emission upon mitochondrial accumulation.[9]Generally provides a high signal-to-noise ratio due to specific targeting, but this can be affected by expression levels and potential mislocalization.
Suitability for Long-Term Imaging Limited by potential cytotoxicity and dye dilution upon cell division.[10]Well-suited for long-term and time-lapse imaging due to continuous expression.[11]
Fixability Not well-retained after fixation with aldehydes.[12]Signal is well-retained after fixation, allowing for immunocytochemistry.[13]

Delving Deeper: Mechanism of Action and Experimental Workflows

Understanding the fundamental principles of how these reporters function is key to interpreting experimental results accurately.

This compound is a cell-permeant dye that passively diffuses across the plasma membrane. Once inside the cell, it accumulates in the mitochondria and covalently binds to mitochondrial proteins, primarily through reactions with thiol groups on cysteine residues.[1][14] This covalent linkage ensures that the dye is well-retained within the mitochondria, even if the mitochondrial membrane potential is lost.[15]

Fluorescent protein reporters, such as mitochondrially-targeted Green Fluorescent Protein (mt-GFP), are genetically encoded. A DNA construct is created that fuses the coding sequence of the fluorescent protein with a specific mitochondrial targeting sequence (MTS).[2] This construct is then introduced into cells via transfection or transduction. The cell's own machinery transcribes and translates the fusion protein, which is then actively imported into the mitochondria, providing a specific and continuous fluorescent signal.

Below are diagrams illustrating the experimental workflows for using this compound and fluorescent protein reporters.

MitoTracker_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to optimal confluency prepare_stain Prepare MitoTracker Green FM working solution cell_culture->prepare_stain incubate Incubate cells with This compound prepare_stain->incubate wash Wash cells to remove excess dye incubate->wash live_imaging Live-cell imaging via fluorescence microscopy wash->live_imaging

This compound Staining Workflow

FP_Reporter_Workflow cluster_prep Preparation cluster_expression Expression cluster_imaging Imaging & Analysis construct Prepare mitochondrial-targeted fluorescent protein vector transfect Transfect cells with the vector construct->transfect incubate Incubate cells for protein expression (24-48h) transfect->incubate live_imaging Live-cell or fixed-cell imaging incubate->live_imaging analysis Analyze mitochondrial morphology and dynamics live_imaging->analysis Mitophagy_Pathway cluster_healthy Healthy Mitochondrion cluster_damaged Damaged Mitochondrion cluster_autophagy Autophagy PINK1_import PINK1 imported and degraded Parkin_cyto Parkin (inactive) in cytosol PINK1_accum PINK1 accumulates on outer membrane Parkin_recruit Parkin recruited and activated PINK1_accum->Parkin_recruit Ubiquitination Mitochondrial proteins ubiquitinated Parkin_recruit->Ubiquitination Autophagosome Autophagosome formation Ubiquitination->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Mitophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1_accum

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MitoTracker Green FM, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Key Safety and Handling Information

This compound is a fluorescent dye used to label mitochondria in live cells.[1][2] While specific toxicity information is limited, it is crucial to handle the reagent with care, employing standard laboratory safety practices.[3] The Safety Data Sheet (SDS) advises wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Excitation Maximum490 nm[1][2][4]
Emission Maximum516 nm[1][2][4]
Molecular Weight671.88 g/mol [4][5]
Storage (Lyophilized)-20°C, desiccated and protected from light[4][5]
Storage (Reconstituted in DMSO)    -20°C, protected from light (use within 2 weeks)    [4][5]
Typical Staining Concentration100-400 nM[4][5]
Typical Incubation Time15-30 minutes at 37°C[4][5]

Experimental Protocol: Live Cell Staining

A typical protocol for staining live cells with this compound involves the following steps:

  • Reconstitution: Prepare a 1 mM stock solution by reconstituting the lyophilized solid in high-quality anhydrous DMSO.[4][5] For a 50 µg vial, this would be approximately 74.4 µL of DMSO.[4][5]

  • Working Solution: Dilute the stock solution into normal growth media to a final working concentration of 100-400 nM.[4][5]

  • Incubation: Replace the cell culture medium with the staining solution containing this compound and incubate for 15-30 minutes at 37°C.[4][5]

  • Imaging: After incubation, the cells must be imaged live. It is important to note that fixation with aldehydes or alcohols will inhibit the staining.[4][5] To minimize background fluorescence, phenol (B47542) red-free media can be used for imaging.[4]

Disposal Procedures for this compound

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[6] The environmental impact of this product has not been fully investigated, though it is considered to be biodegradable and does not bioaccumulate.[6]

Workflow for Proper Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow start Waste Generated (e.g., unused solution, contaminated media, pipette tips) decision Is waste mixed with other hazardous chemicals? start->decision yes Follow disposal protocol for the most hazardous component. decision->yes Yes no Treat as chemical waste. decision->no No collect Collect in a designated, properly labeled, and sealed hazardous waste container. yes->collect no->collect storage Store in a designated secondary containment area. collect->storage disposal Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal contractor. storage->disposal end Disposal Complete disposal->end

References

Safeguarding Your Research: Essential Protective Measures for Handling MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing MitoTracker Green FM, a fluorescent dye for labeling mitochondria in live cells, must adhere to stringent safety protocols to ensure personal and environmental protection. While not classified as a hazardous material for shipping, the toxicological and physiological properties of this compound are not fully defined, necessitating careful handling in a laboratory setting.[1] Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When working with this compound, from reconstitution of the lyophilized powder to the staining of cells and subsequent disposal, specific personal protective equipment is mandatory. This equipment creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.

Core PPE Requirements:

  • Eye and Face Protection: At a minimum, safety glasses with side-shields are required to protect against accidental splashes.[1]

  • Hand Protection: Wear protective gloves, such as standard laboratory nitrile gloves.[1][2][3] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1][2][3]

  • Respiratory Protection: In situations where ventilation is inadequate, respiratory protection should be worn.[1]

Procedural Guidelines for Safe Handling and Disposal

A systematic approach to handling this compound ensures safety at every stage of the experimental workflow. This includes proper preparation, diligent execution of experimental protocols, and responsible disposal of waste materials.

Engineering Controls and Storage

Laboratories should be equipped with adequate ventilation systems, eyewash stations, and safety showers.[1] this compound in its lyophilized form should be stored at -20°C, protected from light and moisture.[4][5] Once reconstituted in DMSO, the solution should be stored at -20°C, shielded from light, and is recommended for use within two weeks to maintain its efficacy.[4][5]

Experimental Protocol: Staining Live Cells

The following is a generalized protocol for staining live cells with this compound. Concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.

  • Reconstitution: Prepare a 1 mM stock solution by reconstituting the 50 µg of lyophilized this compound solid in 74.4 µl of high-quality DMSO.[4][5]

  • Preparation of Working Solution: Dilute the stock solution directly into a serum-free cell culture medium or PBS to achieve a final working concentration, typically between 20-200 nM.[2]

  • Cell Staining:

    • For suspension cells, centrifuge the cells and resuspend them in the working solution.[2][3]

    • For adherent cells, add the working solution directly to the coverslips containing the cells.[2][3]

  • Incubation: Incubate the cells at 37°C for a period of 15 to 45 minutes, ensuring they are protected from light.[2][6]

  • Washing: After incubation, wash the cells twice with a fresh medium or PBS to remove any excess dye.[2][3]

  • Analysis: The stained cells are now ready for observation via fluorescence microscopy or flow cytometry.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste, including unused solutions and contaminated labware (e.g., pipette tips, tubes), should be disposed of in accordance with local, state, and federal regulations.[1][7] Do not pour the dye or its solutions down the drain.[1]

First Aid and Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse the eyes thoroughly with plenty of water, making sure to also rinse under the eyelids.[1]
Skin Contact Wash the affected area immediately with plenty of water.[1]
Inhalation Move the individual to an area with fresh air.[1]
Ingestion Clean the mouth with water and subsequently drink plenty of water.[1]

For any significant exposure, seek medical attention and provide the Safety Data Sheet to the responding medical personnel.[1]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Workspace (Fume Hood/Well-Ventilated Area) A->B C Reconstitute Lyophilized Powder (in DMSO) B->C D Prepare Working Solution C->D E Cell Staining (Incubate Cells with Dye) D->E F Wash Cells E->F G Analyze Cells (Microscopy/Flow Cytometry) F->G H Collect Liquid Waste (Dye Solutions) G->H Post-Analysis I Collect Solid Waste (Contaminated Tips, Tubes) G->I Post-Analysis J Dispose of Waste (According to Institutional Guidelines) H->J I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mitoTracker Green FM
Reactant of Route 2
mitoTracker Green FM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.